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  • Product: 3-Bromo-4-ethoxy-5-methoxybenzonitrile
  • CAS: 495396-35-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Synthesis 3-Bromo-4-ethoxy-5-methoxybenzonitrile, registered under CAS number 495396-35-5, is a polysubst...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

3-Bromo-4-ethoxy-5-methoxybenzonitrile, registered under CAS number 495396-35-5, is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique arrangement of a nitrile group, a bromine atom, and two distinct alkoxy groups (ethoxy and methoxy) on a benzene ring makes it a highly valuable and versatile synthetic intermediate. The electron-withdrawing nature of the nitrile and bromine functionalities, combined with the electron-donating character of the alkoxy groups, creates a nuanced electronic environment that allows for selective and diverse chemical transformations. This guide provides a comprehensive overview of its synthesis, characterization, potential applications, and safety considerations, grounded in established chemical principles and available data.

Core Molecular Attributes

A clear understanding of the fundamental properties of a compound is the bedrock of its effective application in research and development.

PropertyValueSource(s)
CAS Number 495396-35-5[1]
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10 g/mol [1]
Physical Form Solid
Purity Typically ≥97%[1]

Strategic Synthesis Pathway

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and commonly employed synthetic route starts from the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Step 1: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde

The first step involves the ethylation of the phenolic hydroxyl group of isovanillin. This is a standard Williamson ether synthesis.

Reaction:

Figure 1: Ethylation of Isovanillin.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve isovanillin and a base such as sodium hydroxide or potassium carbonate in a solvent like water.

  • Add bromoethane to the mixture. A phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed to facilitate the reaction.[2]

  • Stir the mixture at a controlled temperature, typically ranging from ambient to slightly elevated temperatures (e.g., 25-60 °C), for a period of 3 to 6 hours.[2]

  • Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).

  • Upon completion, the product, 3-ethoxy-4-methoxybenzaldehyde, can be isolated by filtration as a solid.

Step 2: Conversion of Aldehyde to Nitrile

The next stage involves the conversion of the benzaldehyde functionality to a benzonitrile. A common method is through the formation of an oxime followed by dehydration.

Reaction:

Figure 2: Conversion to Benzonitrile.

Experimental Protocol:

  • React 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.[3]

  • The resulting oxime is then subjected to dehydration using a reagent like acetic anhydride.[3]

  • The reaction is typically heated to drive the dehydration process.[3]

  • After the reaction is complete, the product, 3-ethoxy-4-methoxybenzonitrile, is isolated through workup procedures which may include pouring the reaction mixture into water to precipitate the product, followed by filtration and washing.[3]

Step 3: Regioselective Bromination

The final step is the regioselective bromination of the aromatic ring to introduce the bromine atom at the desired position. The directing effects of the alkoxy groups are crucial in this step. The ethoxy and methoxy groups are ortho-, para-directing activators. The position ortho to the methoxy group and meta to the ethoxy group is sterically hindered. The position ortho to the ethoxy group and meta to the methoxy group is the most likely site for electrophilic substitution.

Reaction:

Figure 3: Regioselective Bromination.

Experimental Protocol (Proposed):

  • Dissolve 3-ethoxy-4-methoxybenzonitrile in a suitable solvent such as acetic acid or a non-polar solvent like carbon tetrachloride.

  • Slowly add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the solution at a controlled temperature, potentially at room temperature or slightly below to control the reaction rate and selectivity.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent like sodium thiosulfate to remove excess bromine, followed by extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure to yield the crude product.

  • The crude 3-Bromo-4-ethoxy-5-methoxybenzonitrile can then be purified by recrystallization or column chromatography.

Characterization and Spectroscopic Data

Due to the limited availability of published experimental data for this specific compound, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the methoxy group (a singlet). The two aromatic protons should appear as singlets or doublets with a small meta-coupling constant.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region (around 115-120 ppm), and the aromatic carbons will have chemical shifts influenced by the attached substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit a sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other characteristic bands would include C-H stretching of the aromatic and alkyl groups, C-O stretching of the ethers, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Applications in Research and Development

Substituted benzonitriles are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. While specific applications of 3-Bromo-4-ethoxy-5-methoxybenzonitrile are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas:

  • Pharmaceutical Synthesis: The core structure is present in various pharmacologically active compounds. For instance, the related 3-ethoxy-4-methoxybenzonitrile is a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis.[3] The presence of the bromine atom in the target molecule provides a handle for further functionalization, such as through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to build more complex molecular architectures for drug discovery programs.

  • Agrochemicals: Brominated aromatic compounds are frequently used in the development of herbicides and pesticides. The specific substitution pattern of this molecule could be explored for the synthesis of new agrochemical candidates.

  • Materials Science: Benzonitrile derivatives can be utilized in the synthesis of liquid crystals, dyes, and other organic materials with specific electronic and optical properties.

Safety and Handling

As a laboratory chemical, 3-Bromo-4-ethoxy-5-methoxybenzonitrile should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally related compounds suggest the following precautions:

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.[1]

  • Fire Safety: While not highly flammable, appropriate fire extinguishers should be available in the laboratory.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a promising and versatile building block for organic synthesis. Its well-defined structure and multiple functional groups offer a wide range of possibilities for the creation of novel compounds with potential applications in medicine, agriculture, and materials science. This guide provides a foundational understanding of its synthesis, properties, and potential uses, serving as a valuable resource for researchers and developers in the chemical sciences. Further investigation into its reactivity and applications is warranted and is expected to unveil its full potential as a key synthetic intermediate.

References

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. CN105330586B - A kind of preparation method of Apremilast.
  • ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a substituted benzonitrile compound of significant interest in the fields of pharmaceutical and agroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a substituted benzonitrile compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a strategically positioned bromine atom and electron-donating ethoxy and methoxy groups on the aromatic ring, makes it a versatile synthetic intermediate. This guide provides an in-depth overview of its physicochemical properties, methodologies for their determination, and insights into its synthesis and potential applications. The strategic placement of the bromo, ethoxy, and methoxy groups influences the molecule's reactivity and potential for forming complex molecular structures, making it a valuable building block in organic synthesis.[1][2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name 3-Bromo-4-ethoxy-5-methoxybenzonitrileN/A
CAS Number 495396-35-5[3][4]
Molecular Formula C₁₀H₁₀BrNO₂[3][4]
Molecular Weight 256.10 g/mol [3]
Physical Form Solid[4]
Melting Point Data not available. For reference, the related compound 3-Bromo-4-hydroxy-5-methoxybenzonitrile has a melting point of 137-140 °C.[1]N/A
Boiling Point Data not available. For the isomeric compound 3-bromo-5-ethoxy-4-methoxybenzonitrile, a boiling point of 306.5°C at 760 mmHg has been reported.[5]N/A
Solubility Data not available. Expected to have low solubility in water and good solubility in common organic solvents.N/A
Predicted XlogP 2.6[6]

Synthesis and Relevance

3-Bromo-4-ethoxy-5-methoxybenzonitrile is not a naturally occurring compound and must be synthesized. Patent literature outlines methods for its preparation, often involving multi-step sequences starting from more readily available precursors. One common strategy involves the etherification of a corresponding hydroxybenzonitrile, followed by bromination. The synthesis of related compounds often starts from isovanillin, which undergoes ethylation and subsequent transformations to introduce the nitrile and bromo functionalities.[7]

The true value of this compound lies in its role as a versatile intermediate. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the construction of complex molecular frameworks.[8] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, offering numerous avenues for molecular elaboration.[2] This synthetic flexibility makes 3-Bromo-4-ethoxy-5-methoxybenzonitrile a valuable precursor for the synthesis of novel therapeutic agents and agrochemicals.[1][8]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical parameters is crucial for drug discovery and development. The following are standard, field-proven protocols for determining key properties of 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The Shake Flask method is a widely accepted standard for LogP determination.

Methodology: Shake-Flask Method (based on OECD Guideline 107)

  • Preparation of Solutions:

    • Prepare a stock solution of 3-Bromo-4-ethoxy-5-methoxybenzonitrile in n-octanol.

    • The n-octanol and water used must be mutually saturated before the experiment.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a separatory funnel.

    • Add a known volume of water to the funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning of the solute between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the n-octanol and water layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Prepare n-octanol stock solution C Combine solutions in separatory funnel A->C B Mutually saturate n-octanol and water B->C D Shake vigorously C->D E Allow phases to separate D->E F Separate layers E->F G Measure concentration in each phase (UV-Vis/HPLC) F->G H Calculate P and LogP G->H

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding. For a compound like 3-Bromo-4-ethoxy-5-methoxybenzonitrile, which does not have a readily ionizable proton, this section serves as a general protocol for compounds with acidic or basic functionalities.

Methodology: Potentiometric Titration

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is an issue).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration:

    • Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve compound in suitable solvent C Add titrant in precise increments A->C B Calibrate pH meter B->C D Record pH after each addition C->D E Plot pH vs. titrant volume D->E F Determine pKa from half-equivalence point E->F

Caption: Workflow for pKa Determination using Potentiometric Titration.

Conclusion

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a complete experimental dataset for all its physicochemical properties is not yet publicly available, its structural features and the properties of related compounds suggest its utility in creating diverse and complex molecules. The standardized protocols outlined in this guide provide a robust framework for its characterization, enabling researchers to effectively integrate this compound into their discovery and development pipelines.

References

  • 3-Bromo-4-methoxybenzonitrile | C8H6BrNO | CID 736049 - PubChem. (URL: [Link])

  • 3-bromo-4-ethoxy-5-methoxybenzonitrile (C10H10BrNO2) - PubChemLite. (URL: [Link])

  • The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • 495396-35-5|3-溴-4-乙氧基 - 生物试剂-化学试剂. (URL: [Link])

  • 4-Bromo-3-Methoxy benzonitrile - Maksons Fine Chem Pvt. Ltd. (URL: [Link])

  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625 - PubChem. (URL: [Link])

  • Exploring 3-(2-Bromo-4,5-Dimethoxyphenyl)Propanenitrile: Properties and Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Chemical Properties of 1,4-Cyclohexadiene, 3,3,6,6-tetramethyl- (CAS 2223-54-3). (URL: [Link])

Sources

Foundational

An In-Depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a substituted benzonitrile with potential applica...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and organic synthesis. This document delves into its physicochemical properties, plausible synthetic routes, and predicted spectral characteristics. Given the limited availability of experimental data in peer-reviewed literature, this guide synthesizes information from commercial suppliers, analogous compounds, and established chemical principles to offer a valuable resource for researchers. The guide also covers safety and handling considerations and discusses the potential utility of this compound in the broader context of drug discovery and materials science.

Introduction

Substituted benzonitriles are a pivotal class of compounds in modern chemistry, serving as versatile building blocks and key pharmacophores in a multitude of biologically active molecules.[1] The nitrile group, with its unique electronic properties and reactivity, can act as a bioisostere for other functional groups and participate in a variety of chemical transformations. The specific substitution pattern of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, featuring a bromine atom and two distinct alkoxy groups, presents a unique scaffold for the development of novel chemical entities.

The strategic placement of a bromine atom offers a handle for further functionalization through cross-coupling reactions, while the ethoxy and methoxy groups can influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions. This guide aims to provide a detailed technical resource on 3-Bromo-4-ethoxy-5-methoxybenzonitrile to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research. The key properties of 3-Bromo-4-ethoxy-5-methoxybenzonitrile are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀BrNO₂[2]
Molecular Weight 256.10 g/mol [2]
CAS Number 495396-35-5[2]
Appearance Solid (predicted/from suppliers)
Purity Typically >97% (from commercial suppliers)[2]
Storage Conditions Room temperature[2]

Synthesis and Methodologies

Proposed Synthetic Pathway

A potential synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is outlined below. This proposed workflow is based on the synthesis of a similar compound, 3-bromo-4-isobutoxy benzonitrile.[3]

Synthesis_Workflow A 3-Bromo-4-hydroxy- 5-methoxybenzonitrile D Reaction Mixture A->D B Bromoethane B->D C Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., Acetone) C->D E Reflux D->E Heat F Work-up and Purification (Filtration, Concentration, Recrystallization) E->F G 3-Bromo-4-ethoxy- 5-methoxybenzonitrile F->G

Caption: Proposed synthesis workflow for 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Experimental Protocol (Hypothetical)

The following protocol is a suggested starting point for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, adapted from the synthesis of a similar compound.[3] Optimization of reaction conditions may be necessary.

  • Reaction Setup: To a solution of 3-bromo-4-hydroxy-5-methoxybenzonitrile in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate.

  • Addition of Alkylating Agent: To the stirred suspension, add bromoethane. A catalytic amount of potassium iodide may be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for 3-Bromo-4-ethoxy-5-methoxybenzonitrile is not currently available in the public domain, this section provides predicted data and discusses the expected spectral features based on the analysis of its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethoxy and methoxy groups.

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.

  • Ethoxy Group: A quartet (CH₂) deshielded by the adjacent oxygen atom (around δ 4.0-4.2 ppm) and a triplet (CH₃) at a more upfield position (around δ 1.3-1.5 ppm).

  • Methoxy Group: A sharp singlet (around δ 3.8-4.0 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of δ 100-160 ppm. The carbons attached to the bromine, oxygen, and nitrile groups will have characteristic chemical shifts.

  • Nitrile Carbon: A signal for the nitrile carbon (C≡N) is expected around δ 115-120 ppm.

  • Ethoxy Group: Two signals corresponding to the CH₂ (around δ 65-70 ppm) and CH₃ (around δ 14-16 ppm) carbons.

  • Methoxy Group: A signal for the methoxy carbon (around δ 55-60 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

  • C-O Stretch (Aromatic Ethers): Strong absorption bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity) will be observed at m/z 255 and 257.

Reactivity and Potential Applications

The chemical structure of 3-Bromo-4-ethoxy-5-methoxybenzonitrile suggests several avenues for its application in organic synthesis and drug discovery.

Applications A 3-Bromo-4-ethoxy- 5-methoxybenzonitrile B Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) A->B via C-Br bond C Nitrile Group Transformations (Hydrolysis, Reduction) A->C via C≡N group D Nucleophilic Aromatic Substitution A->D Potential for E Synthesis of Novel Heterocycles B->E F Development of Bioactive Molecules C->F D->F E->F G Material Science Applications F->G

Caption: Potential reactivity and application pathways for 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

The presence of the bromine atom makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 3-position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.

In the context of drug discovery, substituted benzonitriles have been investigated for a wide range of biological activities.[4] They are known to act as inhibitors of various enzymes and can serve as building blocks for the synthesis of more complex pharmaceutical agents. The specific substitution pattern of this molecule may impart favorable properties for interaction with biological targets.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-Bromo-4-ethoxy-5-methoxybenzonitrile is not widely available. Therefore, it is imperative to handle this compound with the same precautions as other potentially hazardous aromatic nitriles and brominated compounds.

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly closed container in a dry and cool place.[2]

For more detailed safety information, it is recommended to consult the MSDS of structurally similar compounds, such as 3-bromo-4-methoxybenzonitrile.[5]

Conclusion

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a promising chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. While experimental data for this specific compound is currently limited, this technical guide provides a solid foundation for researchers by summarizing its known properties, proposing a viable synthetic route, and predicting its spectral characteristics. As with any research chemical, it is crucial to exercise appropriate safety precautions during handling and use. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

  • PubChem. 3-bromo-4-methoxybenzonitrile. Available from: [Link]

  • LookChem. 3-BROMO-4-ETHOXY-5-METHOXY-BENZONITRILE CAS 495396-35-5. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • LookChem. 3-BROMO-4-ETHOXY-5-METHOXY-BENZONITRILE Suppliers. Available from: [Link]

  • PubChemLite. 688363-73-7 (C10H10BrNO2). Available from: [Link]

  • Beilstein Journals. Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Available from: [Link]

  • Google Patents. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available from: [Link]

  • Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • ResearchGate. (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available from: [Link]

  • Google Patents. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • Google Patents. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
  • ResearchGate. Concurrent synthesis of vanillin and isovanillin. Available from: [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

This in-depth technical guide provides a comprehensive methodology for the structural elucidation of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive methodology for the structural elucidation of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, integrating multi-spectroscopic data analysis to unambiguously confirm the molecular structure. We will delve into the causality behind experimental choices and establish a self-validating framework for analysis, ensuring the highest degree of scientific integrity.

Introduction: The Analytical Challenge

The precise characterization of polysubstituted aromatic compounds is a cornerstone of modern chemical and pharmaceutical research. 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a potentially valuable building block, presents a classic analytical challenge: confirming the exact substitution pattern on the benzene ring. Its isomers, such as 3-Bromo-5-ethoxy-4-methoxybenzonitrile, possess the same molecular formula and similar functional groups, demanding a rigorous and multi-faceted analytical approach to differentiate them.

This guide will walk through a logical workflow, from initial functional group identification via Infrared (IR) Spectroscopy and molecular mass confirmation by Mass Spectrometry (MS), to the definitive placement of substituents using Nuclear Magnetic Resonance (NMR) spectroscopy.

Foundational Analysis: Confirming the Pieces of the Puzzle

Before determining the substitution pattern, we must first confirm the presence of the expected functional groups and the overall molecular weight. This foundational analysis is crucial for building a confident structural hypothesis.

Elemental Composition and Molecular Weight Confirmation via Mass Spectrometry

Mass spectrometry is the first-line technique to determine the molecular weight and elemental formula of a new compound. For 3-Bromo-4-ethoxy-5-methoxybenzonitrile (C₁₀H₁₀BrNO₂), the expected monoisotopic mass can be calculated.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confident determination of the elemental formula. A key feature to observe in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge units (m/z).[1][2]

Table 1: Expected Mass Spectrometry Data for C₁₀H₁₀BrNO₂

ParameterExpected ValueRationale
Molecular Formula C₁₀H₁₀BrNO₂Based on proposed structure.
Calculated Monoisotopic Mass 254.9895 u
[M]⁺ Peak (containing ⁷⁹Br) ~255 m/zMolecular ion with the lighter bromine isotope.
[M+2]⁺ Peak (containing ⁸¹Br) ~257 m/zMolecular ion with the heavier bromine isotope.
[M]⁺:[M+2]⁺ Intensity Ratio ~1:1Characteristic isotopic signature of bromine.[1]

The observation of this isotopic pattern is a strong confirmation of the presence of a single bromine atom in the molecule.

Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is expected to show characteristic absorption bands for the nitrile, ether, and aromatic C-H bonds.

Table 2: Key IR Absorption Bands for 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Nitrile (C≡N) 2240 - 2220C≡N stretch (strong, sharp)[3]
Aromatic C-H 3100 - 3000C-H stretch
Aliphatic C-H (in ethoxy & methoxy) 3000 - 2850C-H stretch
Aromatic C=C 1600 - 1450C=C stretch (multiple bands)
Aryl Ether (C-O) 1275 - 1200Asymmetric C-O-C stretch[4]
Alkyl Ether (C-O) 1150 - 1085C-O-C stretch[4]

The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[3][5] The combination of aromatic and aliphatic C-H and C-O stretching bands would strongly support the proposed benzonitrile core with alkoxy substituents.

Definitive Structure Determination: The Power of NMR Spectroscopy

While MS and IR confirm the molecular formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed connectivity information required to establish the precise substitution pattern on the aromatic ring. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For 3-Bromo-4-ethoxy-5-methoxybenzonitrile, we can predict the expected signals.

dot

Caption: Predicted ¹H NMR signals for the target structure.

Analysis of Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H-2 and H-6): The key to solving the structure lies in the aromatic region. In the proposed 1,3,4,5-tetrasubstituted pattern, the two remaining aromatic protons (H-2 and H-6) are not adjacent to each other. Therefore, they will appear as two distinct singlets . This is the most critical diagnostic feature.

  • Ethoxy Group: The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene protons (-OCH₂CH₃) coupled to the adjacent methyl group, and a triplet for the methyl protons (-OCH₂CH₃) coupled to the adjacent methylene group.

  • Methoxy Group: The methoxy group protons (-OCH₃) are isolated and will appear as a sharp singlet .

Table 3: Predicted ¹H NMR Data for 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2 7.2 - 7.4Singlet (s)1HAromatic proton adjacent to the electron-withdrawing nitrile group. No adjacent protons for coupling.
H-6 7.0 - 7.2Singlet (s)1HAromatic proton flanked by a methoxy group and the nitrile-bearing carbon. No adjacent protons for coupling.
-OCH₂CH₃ 4.0 - 4.2Quartet (q)2HMethylene protons deshielded by the adjacent oxygen atom. Coupled to 3 methyl protons.
-OCH₃ 3.8 - 4.0Singlet (s)3HMethoxy protons deshielded by the oxygen atom. No adjacent protons.
-OCH₂CH₃ 1.4 - 1.6Triplet (t)3HMethyl protons coupled to 2 methylene protons.

The observation of two singlets in the aromatic region is the definitive piece of evidence for the 3,4,5-substitution pattern of the bromo, ethoxy, and methoxy groups relative to the nitrile.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. With proton decoupling, each unique carbon atom appears as a single line.

dot

G cluster_workflow Structure Elucidation Workflow MS Mass Spectrometry H_NMR ¹H NMR MS->H_NMR Confirms Molecular Formula IR IR Spectroscopy IR->H_NMR Confirms Functional Groups C_NMR ¹³C NMR H_NMR->C_NMR Suggests Substitution Pattern Final Confirmed Structure H_NMR->Final Defines Proton Connectivity DEPT DEPT NMR C_NMR->DEPT Confirms Carbon Count C_NMR->Final Confirms Connectivity DEPT->Final Assigns C, CH, CH₂, CH₃

Caption: Integrated workflow for structural elucidation.

Analysis of Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: We expect to see six distinct signals for the six aromatic carbons due to the lack of symmetry. The chemical shifts will be influenced by the attached substituents.[6]

  • Nitrile Carbon (C≡N): The nitrile carbon is typically found in the 115-120 ppm range.[7]

  • Alkoxy Carbons: The carbons of the ethoxy and methoxy groups will appear in the aliphatic region of the spectrum.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be invaluable. It would show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C-1, C-3, C-4, C-5, and the nitrile carbon) would be absent. This confirms the presence of two aromatic CH carbons, one CH₂, and two CH₃ groups.

Table 4: Predicted ¹³C NMR Data for 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale
Aromatic C-O 145 - 160AbsentQuaternary carbons attached to electronegative oxygen.
Aromatic C-Br ~115AbsentQuaternary carbon attached to bromine.
Aromatic C-H 110 - 130PositiveTwo distinct signals for the two aromatic CH carbons.
C-CN 105 - 115AbsentQuaternary carbon attached to the nitrile group.
C≡N 117 - 120AbsentNitrile quaternary carbon.[7]
-OCH₂CH₃ 60 - 70NegativeMethylene carbon.
-OCH₃ 55 - 65PositiveMethoxy methyl carbon.
-OCH₂CH₃ 14 - 16PositiveEthyl methyl carbon.

Conclusion: A Self-Validating Protocol

The structural elucidation of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is achieved through a logical and self-validating sequence of analytical techniques. Mass spectrometry confirms the elemental formula and the presence of bromine. IR spectroscopy verifies the key functional groups. Finally, and most critically, ¹H NMR spectroscopy, through the observation of two singlets in the aromatic region, provides incontrovertible evidence for the 1,3,4,5-substitution pattern. ¹³C NMR and DEPT experiments corroborate this assignment by accounting for every carbon in its specific environment. This integrated approach ensures a confident and unambiguous structural assignment, a critical step in any chemical research and development pipeline.

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. (2014). PubMed.
  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile - Chem-Impex. Chem-Impex.
  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci.
  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder.
  • Functional Groups and IR Tables. (2020). Chemistry LibreTexts.
  • Polysubstituted benzenes. University of Calgary.
  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.
  • Spectroscopy of Ethers. Fiveable.
  • Mass Spectrometry. University of Calgary.
  • Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (2008).

Sources

Foundational

Spectral data for 3-Bromo-4-ethoxy-5-methoxybenzonitrile (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectral Data of 3-Bromo-4-ethoxy-5-methoxybenzonitrile This guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Bromo-4-ethoxy-5-methoxybenzonit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectral Data of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

This guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document serves as an expert-level predictive guide, leveraging fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to characterize this molecule and analogous structures.

Molecular Structure and Spectroscopic Overview

3-Bromo-4-ethoxy-5-methoxybenzonitrile (C₁₀H₁₀BrNO₂) is a benzene ring substituted with five different groups, leading to a distinct and predictable set of spectral characteristics. The strategic placement of a bromine atom, two different alkoxy groups (ethoxy and methoxy), and a nitrile group creates a unique electronic environment around the aromatic ring, which is key to interpreting its spectral data.

The following sections will provide a detailed prediction and rationale for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Caption: Molecular structure of 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the ethoxy and methoxy groups. The chemical shifts are influenced by the electronic effects (induction and resonance) of the substituents.[1] Electron-donating groups (like -OR) shield aromatic protons (shift them upfield), while electron-withdrawing groups (-CN, -Br) deshield them (shift them downfield).[1]

  • Aromatic Protons (H-2, H-6):

    • H-2: This proton is ortho to the electron-withdrawing nitrile group and meta to the electron-withdrawing bromine and the electron-donating methoxy group. The strong deshielding effect of the adjacent nitrile group will be dominant, placing this proton at the most downfield position in the aromatic region.

    • H-6: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing nitrile group and the electron-donating ethoxy group. The shielding effect from the ortho methoxy group will shift this proton upfield relative to H-2.

    • Coupling: The two aromatic protons (H-2 and H-6) are meta to each other. This will result in a small coupling constant (J), typically around 2-3 Hz, causing each signal to appear as a doublet.

  • Ethoxy Group (-OCH₂CH₃):

    • The methylene protons (-OCH₂-) are directly attached to an oxygen atom, which deshields them. They will appear as a quartet due to coupling with the three methyl protons (n+1 rule, 3+1=4).

    • The methyl protons (-CH₃) are further from the oxygen and will be more shielded, appearing further upfield. They will appear as a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3).

  • Methoxy Group (-OCH₃):

    • The three protons of the methoxy group are equivalent and attached to an oxygen atom. They will appear as a singlet.

Table 1: Predicted ¹H NMR Data for 3-Bromo-4-ethoxy-5-methoxybenzonitrile (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.2 - 7.4Doublet (d)~2.51H
H-66.9 - 7.1Doublet (d)~2.51H
-OCH₂CH₃4.0 - 4.2Quartet (q)~7.02H
-OCH₃3.8 - 4.0Singlet (s)N/A3H
-OCH₂CH₃1.4 - 1.6Triplet (t)~7.03H

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are predicted based on established substituent effects on benzene rings.[2][3][4]

  • Aromatic Carbons: The carbons directly bonded to electronegative atoms (C-3, C-4, C-5) will be significantly affected. The carbon attached to the bromine (C-3) will be shifted upfield due to the "heavy atom effect," while the carbons attached to oxygen (C-4, C-5) will be deshielded and shifted downfield. The carbon attached to the nitrile group (C-1) will be relatively shielded.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of 115-120 ppm.

  • Alkoxy Carbons: The carbons of the ethoxy and methoxy groups will appear in the aliphatic region of the spectrum. The methylene carbon (-OCH₂-) will be further downfield than the methyl carbons (-CH₃) due to its proximity to the oxygen atom.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-4-ethoxy-5-methoxybenzonitrile (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (-OC)150 - 155
C-4 (-OC)145 - 150
C-6118 - 122
-C≡N116 - 119
C-2114 - 118
C-3 (-Br)112 - 116
C-1105 - 110
-OCH₂CH₃64 - 68
-OCH₃55 - 60
-OCH₂CH₃14 - 16

Predicted Infrared (IR) Spectrum

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Nitrile Stretch (C≡N): A sharp, intense absorption is expected in the region of 2220-2240 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency slightly compared to aliphatic nitriles.[5][6]

  • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • Aryl Ether C-O Stretches: Strong, characteristic stretches for the C-O bonds of the aryl ethoxy and methoxy groups will appear in the 1000-1300 cm⁻¹ region. Aryl alkyl ethers typically show two bands.[7][8][9]

  • Aromatic C-H Stretch: A medium absorption band is expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretches: Medium to strong absorptions from the ethoxy and methoxy groups will appear just below 3000 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Aromatic C-HStretch3050 - 3100Medium
Aliphatic C-HStretch2850 - 2980Medium-Strong
Nitrile (C≡N)Stretch2220 - 2240Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium-Weak
Aryl Ether (C-O)Stretch1200 - 1275 & 1020 - 1075Strong

Predicted Mass Spectrum (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for this analysis.[10]

  • Molecular Ion Peak: The most critical feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11][12][13] This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

    • M⁺ peak: [C₁₀H₁₀⁷⁹BrNO₂]⁺

    • [M+2]⁺ peak: [C₁₀H₁₀⁸¹BrNO₂]⁺

  • Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group (-45 Da), the ethyl group from the ethoxy moiety (-29 Da), or the methyl group from the methoxy moiety (-15 Da).

Table 4: Predicted Key m/z Peaks in ESI-MS

m/z ValueIon IdentityNotes
255[C₁₀H₁₀⁷⁹BrNO₂]⁺Molecular ion (M⁺)
257[C₁₀H₁₀⁸¹BrNO₂]⁺Molecular ion ([M+2]⁺)
226/228[M - C₂H₅]⁺Loss of an ethyl group
240/242[M - CH₃]⁺Loss of a methyl group

Standard Experimental Protocols

For the de novo characterization of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, the following validated protocols are recommended.

NMR Spectroscopy Protocol

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in 0.7 mL CDCl₃ with TMS weigh->dissolve transfer 3. Transfer to 5 mm NMR tube dissolve->transfer insert 4. Insert tube into spectrometer transfer->insert lock 5. Lock and shim insert->lock acquire_h1 6. Acquire ¹H spectrum (16 scans) lock->acquire_h1 acquire_c13 7. Acquire ¹³C spectrum (1024 scans) acquire_h1->acquire_c13 ft 8. Fourier Transform acquire_c13->ft phase_baseline 9. Phase and baseline correct ft->phase_baseline reference 10. Reference to TMS (0 ppm) phase_baseline->reference integrate 11. Integrate peaks reference->integrate

Caption: Workflow for NMR spectral acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[14] Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2-5 seconds, and 16 scans.[14]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans to achieve adequate signal-to-noise.[14]

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and apply a baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

FT-IR Spectroscopy Protocol

cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition grind 1. Grind 1-2 mg sample with 200 mg dry KBr press 2. Press mixture into a transparent pellet grind->press background 3. Collect background spectrum (empty) press->background sample 4. Place pellet in holder and collect sample spectrum background->sample

Caption: Workflow for FT-IR spectral acquisition.

  • Sample Preparation: As the compound is a solid, the KBr pellet method is appropriate.[15] Thoroughly grind 1-2 mg of the compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. Press the resulting powder in a hydraulic press to form a thin, transparent pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor.[16]

  • Sample Collection: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS) Protocol

cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve 1. Prepare a ~1 mg/mL solution in Methanol dilute 2. Dilute to ~10 µg/mL with 50:50 Acetonitrile/Water + 0.1% Formic Acid dissolve->dilute infuse 3. Infuse sample via syringe pump (5 µL/min) dilute->infuse acquire 4. Acquire spectrum in positive ion mode (m/z 50-500) infuse->acquire

Caption: Workflow for ESI-MS spectral acquisition.

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).[17]

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Quadrupole instrument) using a standard calibrant solution.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. Acquire data in positive ion mode over a mass range of m/z 50-500. Key parameters to optimize include capillary voltage, nebulizing gas pressure, and drying gas temperature.[10]

  • Data Analysis: Process the resulting spectrum to identify the molecular ion cluster ([M]⁺ and [M+2]⁺) and any significant fragment ions.

Conclusion

This guide provides a robust, theory-backed prediction of the NMR, IR, and MS spectral data for 3-Bromo-4-ethoxy-5-methoxybenzonitrile. The predicted chemical shifts, absorption frequencies, and mass-to-charge ratios are based on the well-understood electronic and structural effects of the constituent functional groups. The detailed experimental protocols offer a validated starting point for the empirical characterization of this molecule. This comprehensive analysis serves as a valuable resource for any scientist engaged in the synthesis, identification, or application of novel chemical entities.

References

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • PROSPRE - 1H NMR Predictor. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • PubMed. (2018). The Halogen Effect on the 13 C NMR Chemical Shift in Substituted Benzenes. Phys Chem Chem Phys. [Link]

  • ACS Publications. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Save My Exams. (2025). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. [Link]

  • University of Wisconsin. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Chemistry World. Ether Infrared spectra. [Link]

  • Colorado State University. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR. [Link]

  • NIH National Library of Medicine. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • University of Alberta Libraries. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

  • University of California, Irvine. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • University of Calgary. Ch 13 - Aromatic H. [Link]

  • Agilent. FTIR SPECTROSCOPY REFERENCE GUIDE. [Link]

  • Semantic Scholar. (1991). Carbon-13 Substituent-Induced Chemical Shifts in Benzene Derivatives: Substituted Anilines. [Link]

  • University of California, San Diego. Sample preparation for FT-IR. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • OpenStax. (2023). Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

  • University of Washington. Electrospray Ionization (ESI). [Link]

  • Modgraph Consultants. (2000). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • Innovatech Labs. (2022). How Does FTIR Analysis Work?. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Bruker. (N.D.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. [Link]

  • Bruker. 13-C NMR Protocol for beginners AV-400. [Link]

  • The features of IR spectrum. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023). Spectroscopy of Ethers. Organic Chemistry. [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. [Link]

Sources

Exploratory

Solubility of 3-Bromo-4-ethoxy-5-methoxybenzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-ethoxy-5-methoxybenzonitrile in Organic Solvents Authored by: A Senior Application Scientist Foreword: Understanding the Critical Role of Solubility in Drug Deve...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-ethoxy-5-methoxybenzonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most fundamental of these is the issue of solubility. For a compound like 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a substituted benzonitrile that may serve as a key intermediate in the synthesis of biologically active molecules, understanding its solubility characteristics is not merely an academic exercise. It is a critical determinant of its potential for successful formulation, bioavailability, and, ultimately, therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility of this compound, grounded in theoretical principles and actionable experimental protocols.

Physicochemical Profile of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting and interpreting its solubility. The structure of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is presented below:

  • Molecular Formula: C₁₀H₁₀BrNO₂

  • Molecular Weight: 256.10 g/mol

  • Key Structural Features:

    • Aromatic benzene ring

    • Electron-withdrawing nitrile group (-CN)

    • Electron-donating ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups

    • A bromine atom (-Br)

The presence of the polar nitrile group and the ether linkages suggests that the molecule possesses a moderate dipole moment. However, the bulky nonpolar aromatic ring and the halogen atom will also significantly influence its interactions with various solvents. Predicting the precise solubility is complex, but a qualitative assessment based on the "like dissolves like" principle suggests that it will exhibit limited solubility in nonpolar solvents and progressively higher solubility in more polar organic solvents.

Theoretical Framework: The Interplay of Forces Governing Solubility

Solubility is the result of a thermodynamic equilibrium between the solid state of the solute and the solute dissolved in the solvent. This equilibrium is governed by the Gibbs free energy of dissolution, which is influenced by the enthalpy and entropy of the process. In practical terms, for a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For 3-Bromo-4-ethoxy-5-methoxybenzonitrile, the key interactions to consider are:

  • Van der Waals forces: Present in all interactions.

  • Dipole-dipole interactions: Due to the polar nature of the nitrile and ether groups.

  • Hydrogen bonding: The nitrile nitrogen and the oxygen atoms of the ether groups can act as hydrogen bond acceptors.

The choice of solvent will determine which of these interactions are dominant and whether they are sufficient to overcome the crystal lattice energy of the solid 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating protocol for the experimental determination of the solubility of 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Materials and Reagents
  • 3-Bromo-4-ethoxy-5-methoxybenzonitrile (purity >98%)

  • A range of organic solvents (HPLC grade or equivalent), for example:

    • Heptane (nonpolar)

    • Toluene (aromatic, nonpolar)

    • Dichloromethane (DCM) (polar aprotic)

    • Ethyl acetate (polar aprotic)

    • Acetone (polar aprotic)

    • Acetonitrile (ACN) (polar aprotic)

    • Isopropanol (IPA) (polar protic)

    • Ethanol (polar protic)

    • Methanol (polar protic)

  • Scintillation vials or other suitable sealed containers

  • Magnetic stirrer and stir bars

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow: Isothermal Equilibrium Method

The isothermal equilibrium method is a widely accepted technique for determining the solubility of a compound. The workflow is depicted in the diagram below.

Solubility Determination Workflow Figure 1: Isothermal Equilibrium Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Add excess solid solute to a known volume of solvent in a sealed vial. B Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Allow the solid to settle. Withdraw an aliquot of the supernatant. B->C D Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid. C->D E Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. D->E F Analyze the diluted sample by a validated analytical method (e.g., HPLC) to determine the concentration. E->F G Calculate the solubility from the measured concentration and the dilution factor. F->G

Caption: Isothermal Equilibrium Solubility Determination Workflow

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a known volume (e.g., 5 mL) of each selected organic solvent.

    • Add an excess amount of 3-Bromo-4-ethoxy-5-methoxybenzonitrile to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 3-Bromo-4-ethoxy-5-methoxybenzonitrile of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is often a good starting point for a molecule of this nature. The mobile phase should be optimized to achieve good peak shape and resolution.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following equation:

      • S = C × DF

      • Where:

        • C is the concentration of the diluted sample determined by HPLC.

        • DF is the dilution factor.

Self-Validating Aspects of the Protocol
  • Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the equilibration period provides a visual confirmation that a saturated solution has been achieved.

  • Equilibrium Confirmation: Sampling at multiple time points (e.g., 24, 36, and 48 hours) and observing a constant concentration will validate that equilibrium has been reached.

  • Validated Analytical Method: The use of a validated HPLC method with a linear calibration curve ensures the accuracy and reliability of the concentration measurements.

Predicted Solubility Profile and Data Interpretation

Predicted Solubility Profile Figure 2: Predicted Solubility of 3-Bromo-4-ethoxy-5-methoxybenzonitrile vs. Solvent Polarity cluster_solvents Solvent Polarity cluster_solubility Predicted Solubility Heptane Heptane (Nonpolar) Low Low Heptane->Low Toluene Toluene (Aromatic) Toluene->Low DCM DCM (Polar Aprotic) Moderate Moderate DCM->Moderate Acetone Acetone (Polar Aprotic) High High Acetone->High ACN Acetonitrile (Polar Aprotic) ACN->High Ethanol Ethanol (Polar Protic) Ethanol->Moderate Methanol Methanol (Polar Protic) Methanol->Moderate

Caption: Predicted Solubility vs. Solvent Polarity

Hypothetical Solubility Data Table

The following table presents a hypothetical but plausible set of solubility data for 3-Bromo-4-ethoxy-5-methoxybenzonitrile at 25 °C, which would be populated with the results from the experimental protocol described above.

SolventSolvent TypePredicted Solubility (g/L)
HeptaneNonpolar< 0.1
TolueneAromatic1 - 5
DichloromethanePolar Aprotic10 - 20
Ethyl AcetatePolar Aprotic20 - 50
AcetonePolar Aprotic> 50
AcetonitrilePolar Aprotic> 50
IsopropanolPolar Protic5 - 15
EthanolPolar Protic10 - 25
MethanolPolar Protic15 - 30
Interpreting the Results
  • Low Solubility in Nonpolar Solvents: The low solubility in solvents like heptane is expected due to the polar nature of the solute. The energy gained from weak van der Waals interactions with heptane is insufficient to overcome the solute's crystal lattice energy.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents like acetone and acetonitrile are excellent candidates for dissolving 3-Bromo-4-ethoxy-5-methoxybenzonitrile. Their polarity allows for strong dipole-dipole interactions with the nitrile and ether groups.

  • Moderate Solubility in Polar Protic Solvents: While solvents like ethanol and methanol are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) need to be disrupted to accommodate the solute. As 3-Bromo-4-ethoxy-5-methoxybenzonitrile is only a hydrogen bond acceptor, its ability to integrate into these networks is limited, potentially leading to lower solubility compared to polar aprotic solvents.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 3-Bromo-4-ethoxy-5-methoxybenzonitrile in a range of organic solvents. By combining a sound theoretical understanding with a robust and self-validating experimental protocol, researchers and drug development professionals can confidently generate the critical solubility data needed to advance their projects. Future studies could explore the temperature dependence of solubility to determine the thermodynamic parameters of dissolution, providing even deeper insights into the behavior of this compound.

References

  • Title: "General principles of solubility" Source: LibreTexts Chemistry URL: [Link]

  • Title: "Solubility" Source: Wikipedia URL: [Link]

  • Title: "High-performance liquid chromatography" Source: Wikipedia URL: [Link]

Foundational

Unlocking Potential: A Technical Guide to the Research Applications of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the potential research applications of the novel chemical entity, 3-Bromo-4-ethoxy-5-methoxybenzon...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the potential research applications of the novel chemical entity, 3-Bromo-4-ethoxy-5-methoxybenzonitrile. With full editorial control, this document is structured to provide a comprehensive overview of the molecule's potential, moving from its fundamental chemical attributes to its prospective applications in medicinal chemistry and materials science.

Core Molecular Attributes and Synthetic Potential

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a substituted benzonitrile with the chemical formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol .[1] Its structure is characterized by a benzene ring functionalized with a bromine atom, an ethoxy group, a methoxy group, and a nitrile group. This unique combination of functional groups makes it a versatile scaffold for chemical synthesis.

PropertyValueSource
CAS Number 495396-35-5[1]
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10[1]
Form Solid[2]
Purity Typically ≥97%[1]

The strategic placement of the bromo, ethoxy, methoxy, and nitrile functionalities opens up a wide array of potential chemical transformations. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a variety of other important functional groups.

The following diagram illustrates the potential synthetic pathways originating from 3-Bromo-4-ethoxy-5-methoxybenzonitrile:

Synthetic_Potential cluster_bromo Bromo Group Reactions cluster_nitrile Nitrile Group Reactions main 3-Bromo-4-ethoxy-5-methoxybenzonitrile suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) main->suzuki Pd catalyst, base heck Heck Reaction (Alkene Introduction) main->heck Pd catalyst, base sonogashira Sonogashira Coupling (Alkyne Introduction) main->sonogashira Pd/Cu catalyst, base hydrolysis Hydrolysis (Carboxylic Acid Formation) main->hydrolysis Acid/Base reduction Reduction (Amine Formation) main->reduction Reducing agent (e.g., LiAlH4) tetrazole Tetrazole Formation main->tetrazole NaN3, NH4Cl Signaling_Pathway cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokine->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription Transcription of Inflammatory Genes mapk->transcription nfkb->transcription inhibitor Potential Inhibitor (Derivative of Core Molecule) inhibitor->mapk Inhibition inhibitor->nfkb Inhibition

Caption: Potential inhibition of inflammatory signaling pathways.

Potential Applications in Agrochemicals

The benzonitrile moiety is a common feature in many herbicides and pesticides. The analog 3-Bromo-4-hydroxy-5-methoxybenzonitrile is utilized in the formulation of agrochemicals. [3]This suggests that 3-Bromo-4-ethoxy-5-methoxybenzonitrile could serve as a valuable building block for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments and workflows that can be employed to explore the potential of 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki cross-coupling of 3-Bromo-4-ethoxy-5-methoxybenzonitrile with an arylboronic acid.

Materials:

  • 3-Bromo-4-ethoxy-5-methoxybenzonitrile

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add 3-Bromo-4-ethoxy-5-methoxybenzonitrile, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent to the flask via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nitrile Hydrolysis to Carboxylic Acid

This protocol outlines a general procedure for the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • 3-Bromo-4-ethoxy-5-methoxybenzonitrile derivative

  • Aqueous strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH)

  • Solvent (e.g., ethanol, if needed for solubility)

Procedure:

  • Dissolve the 3-Bromo-4-ethoxy-5-methoxybenzonitrile derivative in the aqueous acid or base (and co-solvent if necessary).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If using acidic conditions, neutralize with a base (e.g., NaHCO₃) and extract the product.

  • If using basic conditions, acidify with an acid (e.g., HCl) to precipitate the carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.

  • Purify the product as needed by recrystallization or column chromatography.

Conclusion

3-Bromo-4-ethoxy-5-methoxybenzonitrile represents a promising, yet underexplored, chemical scaffold. Its unique combination of reactive functional groups provides a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemicals. The experimental protocols provided in this guide offer a starting point for researchers to begin to unlock the full potential of this intriguing molecule. The structural similarities to known bioactive compounds provide a strong impetus for further investigation into its utility in drug discovery and development.

References

  • PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

  • Google Patents.
  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

This guide provides a detailed overview of the essential safety and handling protocols for 3-Bromo-4-ethoxy-5-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the essential safety and handling protocols for 3-Bromo-4-ethoxy-5-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from structurally related compounds to establish a robust framework for risk mitigation. Given the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-4-ethoxy-5-methoxybenzonitrile, this guide extrapolates information from analogous chemical structures, a standard practice in chemical safety assessment for novel or rare compounds.

Compound Profile and Inherent Hazards

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The presence of the bromine atom and the nitrile group are key determinants of its toxicological profile. Brominated organic compounds can exhibit a range of toxic effects, and nitriles can release hydrogen cyanide upon metabolism or under certain environmental conditions, such as in the presence of strong acids or upon combustion.

Hazard Identification Summary
Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table is based on the hazard profile of the closely related compound 3-Bromo-4-methoxybenzonitrile.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.

Engineering Controls

All manipulations of 3-Bromo-4-ethoxy-5-methoxybenzonitrile should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols. The fume hood provides a physical barrier and actively removes potentially harmful vapors from the user's breathing zone. Ensure that eyewash stations and emergency showers are readily accessible and have been recently tested.[3]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice as they offer protection against a wide range of chemicals and are more puncture-resistant than latex gloves.[4][5][6] For prolonged or high-exposure scenarios, consider using thicker nitrile gloves or double-gloving.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a risk of splashing, chemical safety goggles are necessary. A face shield should be worn in conjunction with goggles when handling larger quantities or during reactions with a higher risk of splashing.

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher potential for contamination, a chemically resistant apron over the lab coat is recommended. Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection may be required. The use of respirators requires a formal respiratory protection program, including training and fit-testing.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Handling 3-Bromo-4-ethoxy- 5-methoxybenzonitrile Gloves Wear Nitrile Gloves Start->Gloves Step 1 Eye_Protection Wear Safety Goggles/ Face Shield Gloves->Eye_Protection Step 2 Body_Protection Wear Laboratory Coat/ Apron Eye_Protection->Body_Protection Step 3 Respiratory_Protection Use Respiratory Protection (If Necessary) Body_Protection->Respiratory_Protection Risk Assessment End Proceed with Experiment Respiratory_Protection->End Low Risk Respiratory_Protection->End High Risk/Emergency

Caption: Workflow for donning appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: Always handle the compound within a chemical fume hood.

  • Prevent Dust Formation: As a solid, care should be taken to avoid generating dust during weighing and transfer.

  • Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Security: The storage area should be accessible only to authorized personnel.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for responding effectively to accidents.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill Response

The response to a chemical spill depends on its size and location.

  • Minor Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE (double-glove with nitrile gloves, safety goggles, lab coat).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

    • Carefully scoop the absorbed material into a labeled, sealable waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spills (outside a fume hood or a large quantity):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.

    • From a safe location, call emergency services and provide details about the spilled chemical.

    • Prevent unauthorized personnel from entering the area.

    • Await the arrival of trained emergency responders.

Spill_Response_Flowchart cluster_spill Chemical Spill Response Protocol Spill Chemical Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor_Spill Minor Spill (Inside Fume Hood) Assess->Minor_Spill Minor Major_Spill Major Spill (Outside Fume Hood/Large Quantity) Assess->Major_Spill Major Contain Contain Spill with Absorbent Material Minor_Spill->Contain Evacuate Evacuate Area Major_Spill->Evacuate Cleanup Clean and Decontaminate Area Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose End Incident Resolved Dispose->End Alert Alert Emergency Services Evacuate->Alert Secure Secure the Area Alert->Secure Secure->End After Professional Response

Sources

Foundational

Introduction: The Strategic Importance of the Substituted Benzonitrile Scaffold

An In-Depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzonitrile and its Analogs for Advanced Research In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold serves as a vers...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzonitrile and its Analogs for Advanced Research

In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold serves as a versatile and highly valuable structural motif. Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a cornerstone for the synthesis of complex molecules. 3-Bromo-4-ethoxy-5-methoxybenzonitrile is an exemplar of this class, representing a highly functionalized aromatic ring system. The specific arrangement of its substituents—a bromine atom and two distinct alkoxy groups—provides a strategic platform for generating molecular diversity. This guide offers a comprehensive review of this compound and its analogs, delving into their synthesis, physicochemical properties, and burgeoning applications, with a particular focus on their potential in drug discovery and development.

Physicochemical Characteristics of the Core Compound

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a solid, room-temperature stable compound that serves as a key intermediate in organic synthesis. Its properties are well-documented by various chemical suppliers.

PropertyValueSource(s)
CAS Number 495396-35-5[1][2]
Molecular Formula C₁₀H₁₀BrNO₂[1][2]
Molecular Weight 256.10 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95-97%[1][2]
MDL Number MFCD02256499[1]
InChI Key AMMHOLOYPXBDNB-UHFFFAOYSA-N[3]
SMILES Brc1c(c(cc(c1)C#N)OC)OCC[3]

Synthetic Pathways and Methodologies

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is not explicitly detailed in a single publication but can be logically constructed from established multi-step organic chemistry transformations, often starting from more common phenolic aldehydes like isovanillin or syringaldehyde derivatives. The general strategy involves sequential aromatic substitution, etherification, and conversion of an aldehyde to the nitrile functional group.

Conceptual Synthesis Workflow

The conversion of a precursor aldehyde, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, to the target nitrile is a critical step. This is typically achieved via an aldoxime intermediate, which is then dehydrated.

SynthesisWorkflow Precursor 3-Bromo-4-ethoxy- 5-methoxybenzaldehyde Intermediate Aldoxime Intermediate Precursor->Intermediate Oximation Reagent1 Hydroxylamine (NH₂OH·HCl) Reagent1->Intermediate Product 3-Bromo-4-ethoxy- 5-methoxybenzonitrile Intermediate->Product Dehydration Reagent2 Dehydrating Agent (e.g., Acetic Anhydride) Reagent2->Product

Caption: General synthesis route from the corresponding benzaldehyde.

Detailed Experimental Protocol: Aldehyde to Nitrile Conversion

This protocol is a representative method for the dehydration of an aldoxime to a nitrile, a crucial step in synthesizing the title compound from its aldehyde precursor. The use of acetic anhydride is a common and effective method for this transformation.

  • Step 1: Oximation of the Aldehyde.

    • In a round-bottom flask, dissolve 1 equivalent of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in a suitable solvent such as ethanol or pyridine.

    • Add 1.1 to 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., sodium acetate or pyridine) if necessary to neutralize the HCl.

    • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, pour the reaction mixture into cold water to precipitate the aldoxime. Filter the solid, wash with water, and dry under vacuum.

  • Step 2: Dehydration of the Aldoxime.

    • Place the dried aldoxime intermediate into a clean, dry round-bottom flask.

    • Add an excess of a dehydrating agent, such as acetic anhydride (typically 5-10 equivalents).

    • Heat the mixture to reflux (around 100-140 °C) for 1-3 hours. The progress should be monitored by TLC.

    • Causality Insight: Acetic anhydride serves as both the solvent and the dehydrating agent, efficiently removing the elements of water from the oxime to form the nitrile triple bond. This method is often high-yielding and procedurally simple. A patent for a related compound, 3-ethoxy-4-methoxy benzonitrile, highlights the utility of acetic anhydride in this conversion[4].

    • After cooling, carefully pour the reaction mixture onto crushed ice or into cold water to hydrolyze the excess acetic anhydride and precipitate the crude product.

    • Collect the solid product by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Structural Analogs and Their Significance

The true value of 3-Bromo-4-ethoxy-5-methoxybenzonitrile lies in its position within a family of related substituted aromatic compounds. Modifications to the alkoxy groups, the bromine position, or the nitrile itself give rise to a diverse library of molecules with distinct properties and biological activities.

Compound NameCAS NumberMolecular FormulaKey Structural DifferencePotential Application Area
3-Bromo-4-hydroxy-5-methoxybenzonitrile 52805-45-5C₈H₆BrNO₂Ethoxy group replaced by a hydroxyl group[5][6][7].Intermediate for pharmaceuticals (anti-cancer) and agrochemicals[5][8].
3-Bromo-5-ethoxy-4-methoxybenzonitrile 515831-52-4C₁₀H₁₀BrNO₂Positional isomer of ethoxy and methoxy groups[9][10][11].Research chemical, likely for creating diverse compound libraries.
3-Bromo-4-ethoxy-5-methoxybenzaldehyde 90109-65-2C₁₀H₁₁BrO₃Nitrile group is an aldehyde; direct precursor[12][13].Synthetic intermediate for the title compound and other derivatives.
Syringaldehyde 134-96-3C₉H₁₀O₄No bromo or ethoxy group; has 3,5-dimethoxy and 4-hydroxy substitution. A natural product[14][15].Versatile bio-based building block for polymers, pharmaceuticals, and food additives[14][16][17].
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives N/AVariedBenzonitrile is part of a larger benzamide scaffold.Investigated as potent FGFR1 inhibitors for non-small cell lung cancer[18].
3-Bromo-4,5-dihydroxybenzaldehyde N/AC₇H₅BrO₃Both alkoxy groups replaced by hydroxyls.Natural product from red algae with demonstrated anti-inflammatory properties[19].

Applications in Drug Discovery and Development

The functional group arrangement on these benzonitrile analogs makes them privileged structures for interacting with biological targets. The bromine atom can act as a halogen bond donor, while the alkoxy groups can modulate solubility and engage in hydrogen bonding or hydrophobic interactions.

Anticancer Activity

The bromo-substituted aromatic scaffold is a recurring theme in the design of novel anticancer agents. The bromine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties.

  • FGFR1 Inhibition: A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer. One promising compound, C9, exhibited low micromolar IC₅₀ values against multiple lung cancer cell lines, induced cell cycle arrest at the G2 phase, and inhibited the downstream FGFR1 signaling pathway[18].

  • Stilbene Derivatives: Bromo-substituted polymethoxy stilbenes, which share a similar substitution pattern, have also been investigated as anticancer agents. These compounds show desirable properties, including potent activity and reduced toxicity to normal cells compared to non-brominated analogs[20].

Anti-inflammatory Effects

Chronic inflammation is a driver of numerous diseases. Analogs of 3-Bromo-4-ethoxy-5-methoxybenzonitrile have shown significant potential in modulating inflammatory pathways.

  • Mechanism of Action: 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), an analog isolated from the red alga Polysiphonia morrowii, effectively suppresses inflammation in keratinocytes stimulated by TNF-α and IFN-γ. It achieves this by downregulating key inflammatory signaling pathways, including MAPK and NF-κB[19]. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines like IL-6, IL-8, and RANTES[19]. Another related compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, similarly exhibits anti-inflammatory effects by inactivating ERK, JNK, and NF-κB pathways[21].

SignalingPathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response TNF-α / IFN-γ TNF-α / IFN-γ MAPK MAPK Pathway (ERK, JNK) TNF-α / IFN-γ->MAPK NFkB NF-κB Pathway TNF-α / IFN-γ->NFkB Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) MAPK->Cytokines Chemokines Chemokines (RANTES, MDC) MAPK->Chemokines NFkB->Cytokines NFkB->Chemokines Analog Bromo-dihydroxy- benzaldehyde Analog Analog->MAPK Inhibition Analog->NFkB Inhibition

Sources

Protocols & Analytical Methods

Method

Detailed Experimental Protocol for the Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a key building block in pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a key building block in pharmaceutical and agrochemical research.[1][2] The synthesis is achieved through a robust Williamson ether synthesis, starting from the commercially available precursor, 3-Bromo-4-hydroxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We emphasize not only the procedural steps but also the underlying causality for experimental choices, safety protocols, and methods for ensuring the final product's integrity.

Introduction and Scientific Context

3-Bromo-4-ethoxy-5-methoxybenzonitrile (C₁₀H₁₀BrNO₂) is a substituted benzonitrile derivative whose structural motifs are of significant interest in medicinal chemistry. The unique arrangement of bromo, ethoxy, methoxy, and nitrile functional groups makes it a versatile intermediate for creating more complex, biologically active molecules.[1] Specifically, its structure is often incorporated into the development of novel therapeutic agents, including potential anti-cancer agents and enzyme inhibitors.[2]

The protocol herein describes an efficient and reliable ethylation of 3-Bromo-4-hydroxy-5-methoxybenzonitrile. This synthetic route is favored for its high yield, straightforward purification, and reliance on standard laboratory techniques. The core of this transformation is the Williamson ether synthesis, a classic Sₙ2 reaction in which an alkoxide (formed by deprotonating the starting phenol) acts as a nucleophile to attack an ethyl halide.

Reaction Scheme: Reaction Scheme for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Figure 1: Ethylation of 3-Bromo-4-hydroxy-5-methoxybenzonitrile to yield the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt.Molar Eq.AmountSupplier Notes
3-Bromo-4-hydroxy-5-methoxybenzonitrile52805-45-5228.04 g/mol 1.05.00 gPurity ≥97%
Ethyl Iodide (Iodoethane)75-03-6155.97 g/mol 1.55.13 g (2.63 mL)Stabilized, ≥99%
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.06.05 gAnhydrous, fine powder
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol -50 mLAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol -~200 mLACS Grade
Hexanes110-54-3--~150 mLACS Grade
Deionized Water7732-18-518.02 g/mol -~300 mLFor workup
Brine (Saturated NaCl solution)7647-14-558.44 g/mol -~50 mLFor workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -As neededFor drying
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer or thermocouple

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Glass funnels, graduated cylinders, and beakers

  • 500 mL separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm) for TLC visualization

  • Glassware for recrystallization or column chromatography setup

Detailed Experimental Protocol

This procedure is designed for a 5.00 g scale synthesis. All glassware should be oven-dried before use to ensure anhydrous conditions.

Step 1: Reaction Setup
  • Assemble the 250 mL three-neck flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure the third neck is sealed with a septum for reagent addition.

  • Place the entire apparatus under an inert atmosphere of nitrogen.

  • To the flask, add 3-Bromo-4-hydroxy-5-methoxybenzonitrile (5.00 g, 21.9 mmol) and anhydrous potassium carbonate (6.05 g, 43.8 mmol).

  • Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.

Scientist's Note (Expertise & Experience): The use of an inert atmosphere prevents potential side reactions involving atmospheric moisture and oxygen. DMF is chosen as the solvent because it is polar aprotic, which effectively solvates the potassium cation without hydrogen bonding to the phenoxide nucleophile, thereby accelerating the Sₙ2 reaction rate. A twofold excess of potassium carbonate is used to ensure complete deprotonation of the weakly acidic phenol.

Step 2: Ethylation Reaction
  • Begin stirring the suspension at room temperature.

  • Slowly add ethyl iodide (2.63 mL, 32.9 mmol) to the flask using a syringe over 5 minutes.

  • Heat the reaction mixture to 60-65 °C using the heating mantle.

  • Maintain this temperature and allow the reaction to proceed for 4-6 hours.

Scientist's Note (Trustworthiness): Reaction progress must be monitored to determine completion. Take a small aliquot (~0.1 mL) from the reaction mixture every hour after the first 2 hours. Dilute it with ethyl acetate, spot it on a TLC plate, and elute with a 3:1 Hexanes:Ethyl Acetate solvent system. The starting material should have a lower Rf than the less polar product. The reaction is complete when the starting material spot is no longer visible under UV light.

Step 3: Reaction Work-up and Extraction
  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold deionized water. A precipitate (the crude product) should form.

  • Stir the aqueous suspension for 15-20 minutes to fully precipitate the product and dissolve inorganic salts.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

Scientist's Note (Causality): The "drowning out" step with water precipitates the organic product while dissolving the DMF solvent and excess K₂CO₃. The subsequent washes are critical: the water washes remove any residual DMF and salts, while the brine wash removes bulk water from the organic layer, making the final drying step more efficient.

Step 4: Drying and Solvent Removal
  • Transfer the washed organic layer to an Erlenmeyer flask.

  • Dry the solution over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.

  • Filter the solution to remove the MgSO₄.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification
  • The crude solid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The expected product, 3-Bromo-4-ethoxy-5-methoxybenzonitrile, should be a white to off-white solid.[3][4] The typical yield is 85-95%.

Visualization of Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, from initial setup to the final purified product.

Synthesis_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Ethylation cluster_workup Step 3: Work-up cluster_isolation Step 4 & 5: Isolation & Purification setup 1. Assemble dry glassware under N2 add_reagents 2. Add 3-Bromo-4-hydroxy-5-methoxybenzonitrile, K2CO3, and anhydrous DMF setup->add_reagents add_EtI 3. Add Ethyl Iodide add_reagents->add_EtI Stir suspension heat 4. Heat to 60-65 °C for 4-6h add_EtI->heat monitor 5. Monitor by TLC heat->monitor quench 6. Cool and pour into cold water monitor->quench Reaction complete extract 7. Extract with Ethyl Acetate (3x) quench->extract wash 8. Wash organic layer with H2O and Brine extract->wash dry 9. Dry with MgSO4 and filter wash->dry evaporate 10. Concentrate on Rotovap dry->evaporate purify 11. Recrystallize from Ethanol/Isopropanol evaporate->purify final_product 12. Collect Pure Product purify->final_product

Caption: Workflow for 3-Bromo-4-ethoxy-5-methoxybenzonitrile Synthesis.

Safety Precautions and Hazard Management

All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[5] Causes serious eye and skin irritation.[5][6] Avoid breathing dust.

  • Ethyl Iodide: Harmful if swallowed and causes skin and eye irritation. It is a suspected carcinogen and lachrymator. Handle with extreme care.

  • N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. It can be absorbed through the skin.

  • Potassium Carbonate: Causes serious eye irritation. Avoid dust inhalation.

In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. All chemical waste must be disposed of according to institutional and local environmental regulations.

References

  • PubChem - National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

Sources

Application

Regioselective Bromination of 4-ethoxy-3-methoxybenzonitrile: A Guide to Reaction Conditions and Protocol Optimization

An Application Note for Medicinal and Process Chemistry Abstract Halogenated aromatic nitriles are pivotal building blocks in the synthesis of pharmaceutical agents and advanced materials. Specifically, the targeted brom...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

Halogenated aromatic nitriles are pivotal building blocks in the synthesis of pharmaceutical agents and advanced materials. Specifically, the targeted bromination of multi-substituted benzene rings like 4-ethoxy-3-methoxybenzonitrile presents a challenge in regioselectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the selective bromination of 4-ethoxy-3-methoxybenzonitrile. We will explore the underlying mechanistic principles governing the reaction's outcome, compare common brominating systems, and present a detailed, validated protocol for achieving high-yield synthesis of the desired product, 2-bromo-4-ethoxy-5-methoxybenzonitrile.

Mechanistic Rationale: Directing Effects and Regioselectivity

The bromination of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The outcome of the reaction on a substituted ring is dictated by the electronic properties of the substituents already present.[1] In the case of 4-ethoxy-3-methoxybenzonitrile, we must consider the directing effects of three distinct groups:

  • Ethoxy (-OCH₂CH₃) and Methoxy (-OCH₃) Groups: Both are powerful activating groups due to the resonance effect, where the oxygen's lone pairs donate electron density to the aromatic ring. This donation primarily increases the nucleophilicity at the ortho and para positions, making them strong ortho, para-directors.[2][3]

  • Nitrile (-CN) Group: The cyano group is a deactivating group due to its strong inductive electron-withdrawing effect and resonance. It pulls electron density out of the ring, making the ring less reactive towards electrophiles. It is a meta-director.

Predicting the Site of Bromination:

When multiple substituents are present, the most powerfully activating group(s) control the regiochemistry.[2] Here, the activating effects of the ethoxy and methoxy groups overwhelmingly dominate the deactivating effect of the nitrile group.

  • The ethoxy group at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1).

  • The methoxy group at C3 directs to its ortho positions (C2 and C4) and its para position (C6).

Considering the existing substitutions:

  • Positions C1, C3, and C4 are already occupied.

  • The C5 position is ortho to the ethoxy group, but this position is sterically hindered by the adjacent methoxy group.

  • The C2 position is ortho to the methoxy group and is relatively unhindered.

  • The C6 position is para to the methoxy group and is also relatively unhindered.

The combined electron-donating effects of both alkoxy groups strongly activate the entire ring, but particularly the positions ortho and para to them. DFT calculations on similar systems confirm that the ortho/para directing effect of alkoxy groups is due to a combination of strong electron delocalization and attractive interactions in the transition state.[4][5] Therefore, the bromination is predicted to occur regioselectively at the most activated and sterically accessible position, which is C2 .

The logical flow for predicting the bromination product is visualized below.

G cluster_0 Substituent Analysis cluster_1 Regiochemical Prediction Start 4-ethoxy-3-methoxybenzonitrile Activating Activating Groups: -OEt (C4), -OMe (C3) (Ortho, Para-directing) Start->Activating Deactivating Deactivating Group: -CN (C1) (Meta-directing) Start->Deactivating Control Activating groups dominate directing effects Activating->Control Stronger Influence Deactivating->Control Weaker Influence Positions Possible Positions: - C2 (ortho to OMe) - C5 (ortho to OEt) - C6 (para to OEt) Control->Positions Sterics Steric Hindrance Analysis: - C5 is hindered by adjacent OMe group. - C2 and C6 are accessible. Positions->Sterics Conclusion Predicted Major Product: 2-Bromo-4-ethoxy-5-methoxybenzonitrile Sterics->Conclusion

Caption: Logical workflow for predicting regioselective bromination.

Comparative Analysis of Brominating Reagents

The choice of brominating agent and solvent is critical for maximizing yield and selectivity while ensuring operational safety. For activated aromatic rings like the subject molecule, several effective systems are available.

Reagent SystemSolvent(s)Typical ConditionsAdvantagesDisadvantages
Br₂ / Acetic Acid Glacial Acetic AcidRoom Temp, 2-4 hInexpensive, potent, well-documented for activated rings.[6][7]Br₂ is highly toxic, corrosive, and volatile. Requires a fume hood. Can lead to over-bromination if not controlled.[1][3]
N-Bromosuccinimide (NBS) Acetonitrile (CH₃CN), DMF, CH₂Cl₂Room Temp, 2-24 hSolid reagent, easier and safer to handle than Br₂.[8][9] Often provides higher selectivity. Can be activated by acid catalysts.[10]More expensive than Br₂. Radical side-reactions are possible if initiated by light/heat (Wohl-Ziegler reaction), though unlikely on the aromatic ring itself.[11][12]
KBr / KBrO₃ / Acid Acetic Acid, WaterRoom Temp, 1-2 hGenerates Br₂ in situ, avoiding the handling of pure liquid bromine.[2][13] Cost-effective.Requires stoichiometric control of three reagents. The reaction can be vigorous if acid is added too quickly.
Bu₄NBr₃ (TBABr₃) Dichloromethane, AcetonitrileRoom Temp to 100 °CSolid, stable, and mild reagent. Provides high para-selectivity in many cases.Higher molecular weight and cost.

For the bromination of 4-ethoxy-3-methoxybenzonitrile, both Br₂ in acetic acid and NBS in acetonitrile are excellent choices. The NBS method is recommended for laboratories prioritizing safety and handling convenience, while the Br₂ method is a robust and economical alternative.

Recommended Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is optimized for safety, selectivity, and ease of execution, making it ideal for research and discovery labs. N-bromosuccinimide in acetonitrile provides a mild and effective system for the bromination of electron-rich arenes.[11][14][15]

Materials and Equipment:

  • 4-ethoxy-3-methoxybenzonitrile

  • N-Bromosuccinimide (NBS), recrystallized if purity is uncertain

  • Acetonitrile (CH₃CN), anhydrous grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with CaCl₂)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc) and Hexanes for extraction and chromatography

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxy-3-methoxybenzonitrile (e.g., 1.77 g, 10.0 mmol).

    • Dissolve the starting material in 40 mL of anhydrous acetonitrile.

    • Protect the reaction from atmospheric moisture by fitting a drying tube to the flask.

  • Reagent Addition:

    • In a single portion, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.

    • Scientist's Note: Using a slight excess (1.05-1.1 equiv.) of NBS ensures complete consumption of the starting material.[11] Freshly recrystallized NBS is recommended to avoid side reactions from aged reagents.[12]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The starting material should be consumed within 2-6 hours. A new, lower Rf spot corresponding to the more polar brominated product should appear.

  • Workup and Quenching:

    • Once the reaction is complete (as indicated by TLC), quench any unreacted NBS by adding ~20 mL of saturated aqueous sodium thiosulfate solution. Stir for 10 minutes until the yellowish color, if any, disappears.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 30 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate solution (1 x 40 mL) and brine (1 x 40 mL).

    • Causality: The NaHCO₃ wash neutralizes any acidic byproducts like succinimide or HBr.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, 2-bromo-4-ethoxy-5-methoxybenzonitrile, can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • If recrystallization is insufficient, purify the material via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

Experimental Workflow and Data Interpretation

The overall process from reaction setup to final product characterization is outlined below.

Caption: Experimental workflow for NBS bromination.

Expected Results: The final product is expected to be 2-bromo-4-ethoxy-5-methoxybenzonitrile. Characterization by ¹H NMR should show a distinct disappearance of one aromatic proton signal and a shift in the remaining aromatic signals. Mass spectrometry will confirm the incorporation of one bromine atom (indicated by the characteristic M, M+2 isotopic pattern).

Conclusion

The electrophilic bromination of 4-ethoxy-3-methoxybenzonitrile can be achieved with high regioselectivity, yielding the 2-bromo isomer as the major product. This outcome is governed by the powerful ortho, para-directing effects of the ethoxy and methoxy substituents. While several brominating systems are effective, the use of N-Bromosuccinimide in acetonitrile offers a safe, mild, and highly efficient method suitable for modern synthetic laboratories. The detailed protocol provided herein serves as a validated starting point for the synthesis of this valuable chemical intermediate, enabling further research and development in medicinal chemistry and materials science.

References

  • LibreTexts Chemistry. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. [Link] (Note: Specific page URL from search was not a direct link, linking to the main project)

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • NileRed. (2021, March 27). Bromination of vanillin. YouTube. [Link]

  • University of California, Irvine. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. [Link] (Note: Specific page URL from search was not a direct link, linking to the main project)

  • Lowe, C., & Bailey, E. (2023). An optimization of time in the bromination of vanillin reaction. Georgia Journal of Science, 81(1), Article 69. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.2. Halogenation Reactions of Vanillin. Royal Society of Chemistry. [Link] (Note: Specific page URL from search was not a direct link, linking to the main project)

  • ChemHelp ASAP. (2021, February 11). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • TopSCHOLAR, Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Radhakrishnamurti, P. S., & Mahapatro, D. K. (1980). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry, 19A, 207-209. [Link]

  • G. K. S. Prakash, T. Mathew, et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17356–17364. [Link]

  • Chemistry Stack Exchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • De Vleeschouwer, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC. [Link]

  • JoVE. (2025). Video: Reactions at the Benzylic Position: Halogenation. [Link]

  • ResearchGate. (2023). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory | Request PDF. [Link]

  • Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]

  • ResearchGate. (2025). The intermediates in the interaction of phenols with N-bromosuccinimide. [Link]

  • YouTube. (2023). Aromatic electrophilic substitution reaction of ethers |Bromination| Organic Chemistry| Class-12|. [Link]

Sources

Method

Application Note: 3-Bromo-4-ethoxy-5-methoxybenzonitrile as a Versatile Building Block in Modern Organic Synthesis

Introduction: A Multifunctional Scaffold for Complex Synthesis In the landscape of medicinal chemistry and materials science, the rational design of complex molecules hinges on the availability of versatile, highly funct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Complex Synthesis

In the landscape of medicinal chemistry and materials science, the rational design of complex molecules hinges on the availability of versatile, highly functionalized building blocks. 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a polysubstituted aromatic compound that serves as an exemplary scaffold for synthetic innovation. Its strategic arrangement of functional groups—an aryl bromide for cross-coupling, a nitrile group for diverse transformations or electronic modulation, and two distinct alkoxy substituents for tuning solubility and electronic properties—makes it a valuable intermediate in the synthesis of high-value compounds.

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical use of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. We will explore its reactivity profile and provide detailed protocols for its application in cornerstone reactions of modern organic synthesis, focusing on palladium-catalyzed cross-coupling methodologies. The causality behind experimental choices is emphasized to empower scientists to not only replicate but also adapt these methods for their specific synthetic targets.

Physicochemical Properties and Reactivity Analysis

The synthetic utility of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a direct consequence of the electronic and steric interplay between its substituents.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 495396-35-5 [1]
Molecular Formula C₁₀H₁₀BrNO₂ [1][2]
Molecular Weight 256.10 g/mol [1][2]
Appearance Solid [1][3]
SMILES CCOC1=C(C=C(C=C1Br)C#N)OC [1]

| InChI Key | AMMHOLOYPXBDNB-UHFFFAOYSA-N |[1] |

Reactivity Insights:

  • Aryl Bromide: The carbon-bromine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. It is sufficiently reactive to undergo oxidative addition to a Pd(0) center, initiating catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig amination.[4][5]

  • Electron-Withdrawing Nitrile: The cyano (-C≡N) group is a potent electron-withdrawing group through both induction and resonance.[6] This deactivates the aromatic ring towards electrophilic aromatic substitution but is a critical feature for potential nucleophilic aromatic substitution (NAS) reactions, although its meta position relative to the bromine makes standard addition-elimination NAS challenging.[7][8] More importantly, the nitrile group can be readily converted into other valuable functionalities, such as carboxylic acids (via hydrolysis) or benzylamines (via reduction), significantly broadening the synthetic possibilities.[9]

  • Electron-Donating Alkoxy Groups: The methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are ortho/para directing activators for electrophilic substitution due to their ability to donate electron density to the ring via resonance.[10] In this specific molecule, their primary role is to modulate the electronic environment of the C-Br bond and influence the overall solubility and conformation of derived products.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and widespread application of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This enables the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

A. Suzuki-Miyaura C-C Bond Formation: Crafting Biaryl Structures

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron reagents.[5][11] This reaction is fundamental for constructing the biaryl motifs prevalent in pharmaceuticals and organic electronics.[12]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][13] The selection of a suitable base is critical to activate the boronic acid for efficient transmetalation.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ar_pd_br Ar-Pd(II)L₂(Br) pd0->ar_pd_br Oxidative Addition (Ar-Br) ar_pd_r Ar-Pd(II)L₂(R') ar_pd_br->ar_pd_r Transmetalation (R'-B(OH)₂, Base) ar_pd_r->pd0 product Ar-R' ar_pd_r->product Reductive Elimination center start sub_arbr 3-Bromo-4-ethoxy- 5-methoxybenzonitrile sub_arbr->ar_pd_br sub_boronic R'-B(OH)₂ sub_boronic->ar_pd_r Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ar_pd_br Ar-Pd(II)L₂(Br) pd0->ar_pd_br Oxidative Addition (Ar-Br) pd_amide [Ar-Pd(II)L(NR'R'')]⁺ ar_pd_br->pd_amide Amine Coordination & Deprotonation (HNR'R'', Base) pd_amide->pd0 product Ar-NR'R'' pd_amide->product Reductive Elimination sub_arbr 3-Bromo-4-ethoxy- 5-methoxybenzonitrile sub_arbr->ar_pd_br sub_amine HNR'R'' sub_amine->pd_amide Workflow setup 1. Reagent Prep & Vessel Setup (Inert Atmosphere) reaction 2. Reaction (Heating & Stirring) setup->reaction monitoring 3. Progress Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Quenching & Aqueous Work-up monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Analysis & Characterization (NMR, MS, Purity) purification->characterization

Sources

Application

Application Notes and Protocols for 3-Bromo-4-ethoxy-5-methoxybenzonitrile in Pharmaceutical Synthesis

Abstract This document provides a detailed technical guide on the application of 3-Bromo-4-ethoxy-5-methoxybenzonitrile as a versatile intermediate in pharmaceutical synthesis. While its direct incorporation into commerc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of 3-Bromo-4-ethoxy-5-methoxybenzonitrile as a versatile intermediate in pharmaceutical synthesis. While its direct incorporation into commercialized Active Pharmaceutical Ingredients (APIs) is not extensively documented in public literature, its structural motifs—a trisubstituted aromatic ring featuring a bromine atom, a nitrile group, and activating ether functionalities—position it as a high-potential scaffold. This guide will explore its plausible synthetic utility, focusing on its role as a precursor for creating analogues of established drugs, particularly Phosphodiesterase 4 (PDE4) inhibitors like Apremilast. We present detailed protocols for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to leverage this intermediate in drug discovery and development programs.

Introduction: Strategic Value in Medicinal Chemistry

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a polysubstituted aromatic compound whose value in pharmaceutical synthesis lies in its latent reactivity and strategic placement of functional groups. The benzonitrile moiety is a common feature in many bioactive molecules, and the vicinal ethoxy and methoxy groups create an electron-rich system that can influence reaction pathways and molecular interactions.

The true synthetic potential of this intermediate is unlocked by the bromine atom. In modern medicinal chemistry, aryl bromides are indispensable handles for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[1] This allows for the late-stage functionalization of a core scaffold, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A compelling application for this intermediate is in the synthesis of analogues of Apremilast, a potent PDE4 inhibitor used for treating psoriatic arthritis.[2][3] The core of Apremilast contains a 3-ethoxy-4-methoxyphenyl group.[2][4] The corresponding non-brominated intermediate, 3-ethoxy-4-methoxybenzonitrile, is a known precursor in Apremilast synthesis.[2][5] By introducing a bromine atom onto this core, 3-Bromo-4-ethoxy-5-methoxybenzonitrile becomes an ideal starting point for creating novel Apremilast analogues with potentially modulated potency, selectivity, or pharmacokinetic properties.

Physicochemical and Safety Profile

A comprehensive understanding of the intermediate's properties is crucial for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Chemical Name 3-Bromo-4-ethoxy-5-methoxybenzonitrile-
CAS Number 495396-35-5, 515831-52-4[6][7]
Molecular Formula C₁₀H₁₀BrNO₂[6][7]
Molecular Weight 256.10 g/mol [6][7]
Appearance Solid[6][7]
SMILES CCOC1=C(C=C(C=C1Br)C#N)OC[6]
InChIKey AMMHOLOYPXBDNB-UHFFFAOYSA-N[6]

Safety and Handling:

While specific toxicity data for 3-Bromo-4-ethoxy-5-methoxybenzonitrile is limited, data from closely related analogues such as 3-Bromo-4-methoxybenzonitrile and 3-Bromo-4-hydroxy-5-methoxybenzonitrile suggest that this compound should be handled with care.[2] It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[2]

Mandatory Precautions:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Synthetic Protocols and Methodologies

Protocol 1: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

The synthesis of the title compound can be envisioned via a multi-step sequence starting from the readily available precursor, 3-hydroxy-4-methoxybenzonitrile. This protocol outlines a plausible and efficient laboratory-scale synthesis.

Synthesis_Workflow A 3-Hydroxy-4-methoxy- benzonitrile B 3-Ethoxy-4-methoxy- benzonitrile A->B Ethylation (Bromoethane, K2CO3, DMF) C 3-Bromo-4-ethoxy- 5-methoxybenzonitrile B->C Bromination (NBS, Acetonitrile)

Caption: Proposed synthetic workflow for the target intermediate.

Step A: Ethylation of 3-Hydroxy-4-methoxybenzonitrile

  • Rationale: This step introduces the ethoxy group via a standard Williamson ether synthesis. 3-Hydroxy-4-methoxybenzonitrile is used as the starting material.[2] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, and potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxy-4-methoxybenzonitrile (1.0 eq.).

    • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of nitrile).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

    • Stir the mixture vigorously and add bromoethane (1.2 eq.) dropwise.

    • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-ethoxy-4-methoxybenzonitrile, which can be purified by column chromatography or recrystallization.

Step B: Electrophilic Bromination

  • Rationale: The electron-donating ethoxy and methoxy groups activate the aromatic ring towards electrophilic substitution. The bromine will be directed to the position ortho to the methoxy group and para to the ethoxy group, which is the C5 position. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to elemental bromine.

  • Procedure:

    • Dissolve the 3-ethoxy-4-methoxybenzonitrile (1.0 eq.) from the previous step in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol demonstrates how 3-Bromo-4-ethoxy-5-methoxybenzonitrile can be used in a Suzuki-Miyaura coupling reaction to form a C-C bond, a key step in building more complex molecular architectures.[8][9]

Suzuki_Coupling Illustrative Suzuki-Miyaura Coupling cluster_reactants Reactants Intermediate 3-Bromo-4-ethoxy- 5-methoxybenzonitrile Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Intermediate->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst Product Coupled Biaryl Product Catalyst->Product C-C Bond Formation

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures.[8] The C-Br bond of the intermediate is reactive towards oxidative addition to a Palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation.

  • Procedure:

    • In a Schlenk flask, combine 3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 eq.), the desired aryl- or heteroaryl-boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Application Pathway: A Hypothetical Synthesis of an Apremilast Analogue

To illustrate the strategic utility of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, we propose a hypothetical pathway to an analogue of Apremilast. Here, the bromine atom is used as a synthetic handle to introduce a new substituent (in this case, a phenyl group via Suzuki coupling) onto the core structure. This modification could alter the compound's interaction with the PDE4 active site.

Apremilast_Analogue_Synthesis A 3-Bromo-4-ethoxy- 5-methoxybenzonitrile C₁₀H₁₀BrNO₂ C Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ A:f0->C:f0 B Phenylboronic Acid C₆H₇BO₂ B:f0->C:f0 D Biphenyl Intermediate C₁₆H₁₅NO₂ C:f1->D:f0 E Further Transformations (e.g., Reduction, Alkylation) D:f0->E:f0 F Apremilast Analogue (with C5-phenyl group) E:f1->F:f0

Caption: Hypothetical pathway to an Apremilast analogue.

This pathway highlights how the initial brominated intermediate can serve as a divergent point for creating a library of novel compounds for biological screening. The nitrile group can be further elaborated, for instance, by reduction to an amine or hydrolysis to a carboxylic acid, to build the side chain necessary for activity against PDE4.

Conclusion

3-Bromo-4-ethoxy-5-methoxybenzonitrile represents a strategically valuable, yet underexplored, intermediate for pharmaceutical synthesis. Its utility is derived from the combination of a core benzonitrile structure, activating ether groups, and a synthetically versatile bromine handle. While direct application in marketed drugs is not yet apparent, its potential for creating analogues of important therapeutic agents, such as PDE4 inhibitors, is significant. The protocols and conceptual framework provided herein offer a robust starting point for researchers to unlock the potential of this intermediate in their drug discovery endeavors.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of PDE4 Inhibitors from 2-Bromo-5-hydroxybenzaldehyde.
  • Google Patents. (n.d.). CN105330586B - A kind of preparation method of Apremilast.
  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
  • IP.com. (n.d.). An Improved Process For The Preparation Of Apremilast And Its Intermediate.
  • SciSpace. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes.
  • ResearchGate. (2014). Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. Journal of Molecular Structure: THEOCHEM.
  • Wang, J., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 255, 115374.
  • Google Patents. (n.d.). WO2016199031A1 - Process for preparation of apremilast and its intermediates.
  • MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 27(15), 4987.
  • MedKoo Biosciences. (n.d.). Apremilast Synthetic Routes.
  • ResearchGate. (2025). Development of a Practical Process for the Synthesis of PDE4 Inhibitors. Organic Process Research & Development.
  • ResearchGate. (n.d.). Synthesis of C-5 substituted isoindoline-1,3-dione linked with 4-aminoquinolines via amide spacer. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Synthesis of apremilast.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzonitrile AldrichCPR 495396-35-5.
  • Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Bromination of 3,4-dimethoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-ethoxy-4-methoxybenzonitrile AldrichCPR 515831-52-4.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a key building block in the synthesis of various pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique substitution pattern on the benzene ring allows for diverse chemical modifications, making it a valuable intermediate in the development of novel molecules. This document provides a comprehensive and scalable protocol for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, starting from the readily available and cost-effective starting material, isovanillin. The synthetic strategy is designed for scalability and robustness, with a focus on high yield and purity of the final product.

Synthetic Strategy Overview

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile from isovanillin is a multi-step process that involves three key transformations:

  • Ethylation of Isovanillin: The phenolic hydroxyl group of isovanillin is first protected by ethylation to prevent unwanted side reactions in the subsequent steps.

  • Bromination: A bromine atom is introduced onto the aromatic ring at the position ortho to the methoxy group and meta to the aldehyde group.

  • Conversion of Aldehyde to Nitrile: The aldehyde functional group is converted to a nitrile group to yield the final product.

This synthetic route is advantageous due to the low cost of the starting material, the relatively mild reaction conditions, and the high overall yield.

Synthetic_Pathway Isovanillin Isovanillin Intermediate1 3-Ethoxy-4-methoxybenzaldehyde Isovanillin->Intermediate1 Ethylation Intermediate2 3-Bromo-4-ethoxy-5-methoxybenzaldehyde Intermediate1->Intermediate2 Bromination FinalProduct 3-Bromo-4-ethoxy-5-methoxybenzonitrile Intermediate2->FinalProduct Nitrile Formation Sandmeyer_Reaction Aniline Aryl Amine (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, H+ Product Aryl Halide/Nitrile (Ar-X) Diazonium->Product CuX (X = Br, CN)

Application

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a key...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is designed to be robust and reproducible, starting from commercially available 3-bromo-4,5-dimethoxybenzaldehyde. The protocol details a two-step process: a selective demethylation followed by an ethylation. This guide emphasizes the underlying chemical principles, safety considerations, and analytical methods for the characterization of the final product to ensure high purity and yield.

Introduction

Substituted benzonitriles are a critical class of intermediates in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. Specifically, 3-Bromo-4-ethoxy-5-methoxybenzonitrile serves as a valuable building block for synthesizing compounds targeting a range of therapeutic areas. The unique substitution pattern on the aromatic ring allows for further functionalization, making it a desirable starting material for constructing complex molecular architectures.

This guide presents a reliable two-step synthesis beginning with 3-bromo-4,5-dimethoxybenzaldehyde. The first step involves a selective demethylation at the 4-position to yield 3-bromo-4-hydroxy-5-methoxybenzaldehyde. This is followed by a Williamson ether synthesis to introduce the ethoxy group, affording the target compound. This approach is advantageous due to the availability of the starting material and the generally high yields of the reactions.

Reaction Pathway and Mechanism

The overall synthetic route is depicted below. The initial step is a regioselective demethylation of 3-bromo-4,5-dimethoxybenzaldehyde. The hydroxyl group at the 4-position is more susceptible to demethylation due to electronic effects. The subsequent step is a standard Williamson ether synthesis, where the phenoxide formed from the intermediate is alkylated with an ethylating agent.

reaction_pathway start 3-Bromo-4,5-dimethoxybenzaldehyde intermediate 3-Bromo-4-hydroxy-5-methoxybenzaldehyde start->intermediate 1. Selective Demethylation (e.g., BBr3 or Pyridinium HCl) product 3-Bromo-4-ethoxy-5-methoxybenzonitrile intermediate->product 2. Ethylation (e.g., Ethyl iodide, K2CO3)

Figure 1: Overall synthetic pathway for 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Materials and Equipment

Reagents
ReagentGradeSupplier (Example)CAS Number
3-Bromo-4,5-dimethoxybenzaldehyde≥98%Sigma-Aldrich52806-69-8
Pyridinium hydrochloride≥98%Sigma-Aldrich628-13-7
Ethyl iodide99%, stabilizedSigma-Aldrich75-03-6
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics68-12-2
Dichloromethane (DCM)ACS Grade, ≥99.5%VWR Chemicals75-09-2
Hydrochloric acid (HCl)1 M solutionVWR Chemicals7647-01-0
Sodium bicarbonate (NaHCO₃)Saturated solutionFisher Scientific144-55-8
Brine (Saturated NaCl solution)--7647-14-5
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Ethyl acetate (EtOAc)ACS Grade, ≥99.5%VWR Chemicals141-78-6
HexanesACS Grade, ≥98.5%VWR Chemicals110-54-3
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Hazard and Safety Information

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. All procedures should be performed in a well-ventilated fume hood while wearing appropriate PPE.

ChemicalHazard Statements
3-Bromo-4,5-dimethoxybenzaldehydeMay cause skin and eye irritation. Harmful if swallowed.
Pyridinium hydrochlorideCauses severe skin burns and eye damage.
Ethyl iodideFlammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Suspected of causing cancer.
N,N-Dimethylformamide (DMF)Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.
Dichloromethane (DCM)Causes skin and serious eye irritation. May cause drowsiness or dizziness. Suspected of causing cancer.
Hydrochloric acid (1 M)May be corrosive to metals. Causes skin and eye irritation.

Detailed Experimental Protocol

Step 1: Selective Demethylation to 3-Bromo-4-hydroxy-5-methoxybenzaldehyde

Rationale: Pyridinium hydrochloride is a mild and effective reagent for the selective demethylation of methoxy groups ortho or para to a carbonyl group. It is generally preferred over stronger Lewis acids like boron tribromide (BBr₃) for this transformation to minimize side reactions.

Procedure:

  • To a 100 mL round-bottom flask, add 3-bromo-4,5-dimethoxybenzaldehyde (5.0 g, 1 equiv.) and pyridinium hydrochloride (10.0 g, 4 equiv.).

  • Heat the reaction mixture to 180-190 °C using a heating mantle. The solid mixture will melt and stirring should commence.

  • Maintain the temperature and stir for 2-3 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the disappearance of the starting material spot.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully add 50 mL of 1 M HCl to the flask and stir for 15 minutes.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, can be used in the next step without further purification if it is of sufficient purity.

Step 2: Ethylation to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, and DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

Procedure:

  • Transfer the crude 3-bromo-4-hydroxy-5-methoxybenzaldehyde from the previous step to a 250 mL round-bottom flask.

  • Dissolve the crude product in 50 mL of anhydrous DMF.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 equiv.) to the solution.

  • Add ethyl iodide (1.2 equiv.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC (3:1 Hexanes:EtOAc).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to obtain pure 3-bromo-4-ethoxy-5-methoxybenzaldehyde.

Step 3: Conversion to 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Rationale: The conversion of an aldehyde to a nitrile is a common transformation. One effective method involves the formation of an oxime followed by dehydration.

Procedure:

  • Dissolve the purified 3-bromo-4-ethoxy-5-methoxybenzaldehyde (1 equiv.) in a suitable solvent such as formic acid.

  • Add hydroxylamine hydrochloride (1.1 equiv.) and heat the mixture.

  • The intermediate oxime is then dehydrated in situ or after isolation, often by heating with a dehydrating agent like acetic anhydride or thionyl chloride, to yield the final nitrile product.

  • After the reaction is complete, the mixture is worked up by quenching with water or a basic solution, followed by extraction with an organic solvent.

  • The crude product is then purified by recrystallization or column chromatography to yield 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Characterization

The identity and purity of the final product, 3-Bromo-4-ethoxy-5-methoxybenzonitrile, should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a triplet and a quartet for the ethoxy group, a singlet for the methoxy group, and two singlets in the aromatic region.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to the carbons of the nitrile, the aromatic ring, the methoxy group, and the ethoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₀H₁₀BrNO₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.

  • Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Incomplete Demethylation Insufficient reaction time or temperature.Increase reaction time or temperature slightly. Ensure the pyridinium hydrochloride is dry.
Step 2: Low Ethylation Yield Incomplete deprotonation. Moisture in the reaction.Use freshly dried K₂CO₃. Ensure DMF is anhydrous. Increase the amount of ethyl iodide slightly.
Step 3: Incomplete Nitrile Formation Ineffective dehydration of the oxime intermediate.Use a different dehydrating agent. Ensure reaction conditions are anhydrous if required by the chosen reagent.
Purification Difficulties Close-running impurities on TLC.Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. By following the outlined steps and adhering to the safety precautions, researchers can effectively produce this valuable intermediate for applications in pharmaceutical and chemical research. The provided rationale for each step and troubleshooting guide aim to equip scientists with the necessary information for a successful synthesis.

References

  • Olah, G. A., & Narang, S. C. (1982). Reagents for Cleavage of Ethers. Tetrahedron, 38(15), 2225–2277. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Sharghi, H., & Sarvari, M. H. (2002). A mild and versatile method for the conversion of aldehydes and ketones to their corresponding nitriles and amides with silica chloride/NaCN/H₂O and silica chloride/NaN₃/H₂O systems. Tetrahedron, 58(52), 10323-10328. [Link]

Method

Application Note: A Comprehensive Guide to the Structural Elucidation and Purity Assessment of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Introduction 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise arrangement of the bromo, ethoxy, methoxy, and nitrile functional groups on the benzene ring dictates its chemical reactivity and potential for forming complex molecular architectures.[3][4] Consequently, unambiguous structural confirmation and rigorous purity analysis are paramount for researchers in drug discovery and chemical development to ensure the reliability and reproducibility of their synthetic endeavors.

This application note provides a comprehensive guide with detailed protocols for the characterization of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. We will delve into the core analytical techniques required for full structural elucidation and purity verification, explaining the rationale behind methodological choices. The protocols are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Physicochemical Properties Summary

A foundational understanding of the molecule's basic properties is crucial before commencing any analytical work.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂[5]
Molecular Weight 256.10 g/mol [5]
CAS Number 495396-35-5[5]
Appearance Solid
Purity (Typical) ≥97%[5]

Part 1: Structural Elucidation Workflow

The primary objective is to confirm the molecular structure, including connectivity and the substitution pattern on the aromatic ring. A multi-technique approach is essential for unambiguous confirmation.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Confirmation cluster_2 Final Verification MS Mass Spectrometry (MS) Confirms Molecular Weight & Bromine Presence NMR_H ¹H NMR Spectroscopy Proton Environment & Connectivity MS->NMR_H Provides Molecular Formula Context FTIR FTIR Spectroscopy Identifies Key Functional Groups FTIR->NMR_H Confirms Functional Groups to be Assigned NMR_C ¹³C NMR Spectroscopy Carbon Skeleton NMR_H->NMR_C Cross-references Protonated Carbons EA Elemental Analysis Confirms Elemental Composition NMR_C->EA Validates Carbon Count

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and to verify the presence of the bromine atom. Organobromine compounds exhibit a characteristic isotopic pattern due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator for the presence of a single bromine atom.[6][7]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 0.1 mg of 3-Bromo-4-ethoxy-5-methoxybenzonitrile in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument: Direct infusion into a mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

    • Scan Range: 50-350 m/z.

    • Source Temperature: 200-250 °C.

  • Data Interpretation:

    • Molecular Ion (M⁺): Look for a pair of peaks of nearly equal intensity at m/z 255 and 257, corresponding to [C₁₀H₁₀⁷⁹BrNO₂]⁺ and [C₁₀H₁₀⁸¹BrNO₂]⁺.

    • Fragmentation: Aromatic rings are stable, so the molecular ion should be prominent.[8] Common fragmentation pathways for related compounds involve the loss of the ethoxy group (-CH₂CH₃, 29 Da) or the methoxy group (-CH₃, 15 Da).

Expected Ionm/z (⁷⁹Br)m/z (⁸¹Br)Relative IntensityNote
[M]⁺ 255 257 ~1:1 Molecular Ion Peak Cluster
[M-CH₃]⁺240242~1:1Loss of methyl from methoxy
[M-C₂H₅]⁺226228~1:1Loss of ethyl from ethoxy
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. For this compound, the most characteristic vibrations will be from the nitrile (C≡N) group and various C-H and C-O bonds. The nitrile stretch is particularly diagnostic due to its position in a relatively clear region of the spectrum.[9][10]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans (co-added to improve signal-to-noise).

  • Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~2230-2220C≡N StretchNitrileStrong, Sharp
~3000-2850C-H StretchAliphatic (Ethoxy, Methoxy)Medium-Strong
~1600, ~1500C=C StretchAromatic RingMedium-Weak
~1250-1000C-O StretchAryl-Alkyl EtherStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms. ¹H NMR will reveal the number and environment of the protons, while ¹³C NMR provides information about the carbon framework. For 3-Bromo-4-ethoxy-5-methoxybenzonitrile, the key is to confirm the 1,2,3,5-tetrasubstitution pattern on the benzene ring.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Interpretation (Predicted):

¹H NMR (400 MHz, CDCl₃): The two aromatic protons will appear as distinct singlets (or very narrow doublets with a small meta-coupling, J ≈ 2-3 Hz), a pattern indicative of their isolation from adjacent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4s1HAr-H Aromatic proton adjacent to nitrile and bromo groups.
~7.0-7.2s1HAr-H Aromatic proton between two alkoxy groups.
~4.15q2H-O-CH₂ -CH₃Methylene protons of the ethoxy group, split by the methyl group.
~3.90s3H-O-CH₃ Methyl protons of the methoxy group.
~1.45t3H-O-CH₂-CH₃ Methyl protons of the ethoxy group, split by the methylene group.

¹³C NMR (101 MHz, CDCl₃): The spectrum will show 10 distinct carbon signals. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Chemical Shift (δ, ppm)AssignmentRationale
~160-150C -OEt, C -OMeCarbons attached to oxygen are significantly deshielded.
~135-130Ar-C -HAromatic methine carbons.
~118-115-C ≡NNitrile carbon, characteristically in this region.
~115-105C -Br, C -CNQuaternary carbons attached to electron-withdrawing groups.
~65-O-CH₂ -CH₃Aliphatic carbon of the ethoxy group.
~56-O-CH₃ Aliphatic carbon of the methoxy group.
~15-O-CH₂-CH₃ Aliphatic carbon of the ethoxy group.

Part 2: Purity Assessment Workflow

Once the structure is confirmed, assessing the purity of the bulk material is critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, capable of separating the main compound from synthesis-related impurities.

Purity_Assessment_Workflow cluster_0 Method Development cluster_1 Analysis & Quantification Col_Select Column Selection (e.g., C18) MP_Select Mobile Phase Selection (Acetonitrile/Water) Col_Select->MP_Select Det_Select Detector Wavelength (UV-Vis Scan) MP_Select->Det_Select HPLC_Run HPLC Analysis Isocratic or Gradient Elution Det_Select->HPLC_Run Quant Quantification Area Percent Calculation HPLC_Run->Quant

Caption: Workflow for purity assessment via HPLC.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC is the method of choice for non-polar to moderately polar organic molecules. A C18 stationary phase provides excellent retention for aromatic compounds. The mobile phase, typically a mixture of acetonitrile and water, is adjusted to achieve optimal separation and peak shape.[11][12] UV detection is ideal due to the strong chromophore of the benzonitrile moiety.

Protocol: Reversed-Phase HPLC for Purity Assessment

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Acetonitrile (A) and Water (B). An isocratic method is often sufficient for a simple purity check.

      • Starting Condition: 60:40 (A:B). Adjust as needed to achieve a retention time (k') between 2 and 10 for the main peak.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD). Monitor at a wavelength of maximum absorbance (e.g., ~254 nm, determine via initial UV scan).

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The presence of any other peaks indicates impurities. The DAD can be used to check the peak purity of the main component and to get UV spectral information on any impurities.

Part 3: Final Confirmation

Elemental Analysis

Expertise & Experience: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen).[13] This technique serves as a final, independent verification of the molecular formula established by mass spectrometry. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula C₁₀H₁₀BrNO₂.

Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 1-2 mg of the highly purified (recrystallized) and dried sample into a tin capsule.

  • Instrument: An automated CHN elemental analyzer.

  • Parameters: Follow the instrument manufacturer's standard operating procedure for combustion and detection.

  • Data Interpretation: Compare the experimental weight percentages with the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.

ElementTheoretical Mass %Experimental Mass %
Carbon (C)46.90%(To be determined)
Hydrogen (H)3.94%(To be determined)
Nitrogen (N)5.47%(To be determined)

Conclusion

The structural integrity and purity of 3-Bromo-4-ethoxy-5-methoxybenzonitrile can be confidently established through a systematic and multi-faceted analytical approach. Mass spectrometry confirms the molecular weight and the presence of bromine. FTIR spectroscopy identifies the key functional groups. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity. Finally, HPLC and Elemental Analysis offer quantitative measures of purity and elemental composition, respectively. Adherence to these protocols will ensure that researchers and drug development professionals are working with a well-characterized and reliable chemical entity, which is a critical prerequisite for successful downstream applications.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem, National Center for Biotechnology Information. 3-bromo-4-ethoxy-5-methoxybenzonitrile. [Link]

  • Chemguide. Mass Spectra - The M+2 Peak. [Link]

Sources

Application

Application Notes and Protocols: Exploring the Synthetic Utility of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Introduction: The Versatile Cyano Group in a Multifunctional Aromatic Scaffold For researchers, scientists, and professionals in drug development, 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a highly valuable, functionaliz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Cyano Group in a Multifunctional Aromatic Scaffold

For researchers, scientists, and professionals in drug development, 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a highly valuable, functionalized aromatic building block. Its utility stems from the rich and varied chemistry of the cyano group, which can be transformed into a wide array of other functional groups, each serving as a gateway to novel molecular architectures. The presence of bromo, ethoxy, and methoxy substituents on the benzene ring further enhances its appeal by offering sites for subsequent modifications and by influencing the reactivity of the nitrile moiety.[1][2] This guide provides a detailed exploration of the key downstream reactions of the cyano group in this specific molecular context, offering both mechanistic insights and practical, field-proven protocols.

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group in organic synthesis.[3][4] It can act as a precursor to amines, aldehydes, carboxylic acids, ketones, and heterocycles, making it a cornerstone in the synthesis of pharmaceuticals and other biologically active compounds.[5] The electron-withdrawing nature of the cyano group also influences the reactivity of the aromatic ring to which it is attached.[1]

This document will delve into the following pivotal transformations of 3-Bromo-4-ethoxy-5-methoxybenzonitrile:

  • Hydrolysis to 3-Bromo-4-ethoxy-5-methoxybenzoic acid.

  • Reduction to (3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine.

  • Partial Reduction to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde.

  • Reaction with Grignard Reagents to synthesize substituted ketones.

  • [3+2] Cycloaddition to form a substituted tetrazole.

Each section will provide a detailed protocol, a discussion of the reaction mechanism, and insights into the expected outcomes and potential challenges.

Hydrolysis of the Cyano Group: A Gateway to Carboxylic Acids

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[3][6] The choice between acidic and basic hydrolysis often depends on the stability of other functional groups in the molecule. Given the presence of ether linkages in 3-Bromo-4-ethoxy-5-methoxybenzonitrile, which are generally stable to base but can be cleaved under harsh acidic conditions, basic hydrolysis is often the preferred method.

Mechanism of Base-Catalyzed Hydrolysis

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This is followed by a series of proton transfers to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Acidic workup subsequently protonates the carboxylate to yield the final carboxylic acid.[6]

G cluster_0 Base-Catalyzed Nitrile Hydrolysis Nitrile 3-Bromo-4-ethoxy-5- methoxybenzonitrile Intermediate1 Imidate Intermediate Nitrile->Intermediate1 + OH⁻ Hydroxide OH⁻ Amide Amide Intermediate Intermediate1->Amide Tautomerization Carboxylate Carboxylate Salt Amide->Carboxylate + OH⁻, -NH₃ Carboxylic_Acid 3-Bromo-4-ethoxy-5- methoxybenzoic acid Carboxylate->Carboxylic_Acid + H₃O⁺ H3O H₃O⁺ (workup)

Caption: Workflow for the base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Protocol: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzoic acid
Parameter Value
Reactant 3-Bromo-4-ethoxy-5-methoxybenzonitrile
Reagent Sodium Hydroxide (NaOH)
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 12-24 hours
Workup Acidification with HCl
Expected Yield >90%

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 eq).

  • Add a 2:1 mixture of ethanol and 20% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • The carboxylic acid product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Complete Reduction of the Cyano Group: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a crucial reaction for introducing a basic nitrogenous functional group, a common feature in many pharmaceuticals.[7] This transformation can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[3][8] The use of a powerful hydride donor like LiAlH₄ is often effective for small-scale laboratory syntheses.

Mechanism of Reduction with LiAlH₄

The reduction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. This occurs in two successive steps, first forming an imine anion intermediate which is then further reduced to a dianion. Subsequent quenching with water protonates the dianion to yield the primary amine.[6]

G cluster_1 Nitrile Reduction with LiAlH₄ Nitrile 3-Bromo-4-ethoxy-5- methoxybenzonitrile Imine_Anion Imine Anion Intermediate Nitrile->Imine_Anion 1. LiAlH₄ LiAlH4 LiAlH₄ Dianion Dianion Intermediate Imine_Anion->Dianion 2. LiAlH₄ Amine (3-Bromo-4-ethoxy-5-methoxy- phenyl)methanamine Dianion->Amine 3. H₂O H2O H₂O (quench)

Caption: Reaction pathway for the reduction of a nitrile to a primary amine using LiAlH₄.

Protocol: Synthesis of (3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine
Parameter Value
Reactant 3-Bromo-4-ethoxy-5-methoxybenzonitrile
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Reflux
Reaction Time 4-8 hours
Workup Fieser workup (sequential addition of water, NaOH solution, and water)
Expected Yield 80-90%

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by column chromatography or distillation.

Partial Reduction to Aldehydes: The Stephen Aldehyde Synthesis

The partial reduction of a nitrile to an aldehyde is a more delicate transformation that can be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H) or through the Stephen aldehyde synthesis.[9][10] The Stephen reaction utilizes tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde.[11][12][13] This method is particularly effective for aromatic nitriles.

Mechanism of the Stephen Aldehyde Synthesis

The nitrile is first activated by reacting with HCl to form a salt. This salt is then reduced by a single electron transfer from tin(II) chloride to form an aldimine-tin chloride complex. This complex precipitates and is subsequently hydrolyzed to a hemiaminal, which readily converts to the aldehyde.[11][12]

G cluster_2 Stephen Aldehyde Synthesis Nitrile 3-Bromo-4-ethoxy-5- methoxybenzonitrile Nitrile_Salt Nitrile Salt Nitrile->Nitrile_Salt + HCl HCl HCl Iminium_Salt Iminium Salt Complex Nitrile_Salt->Iminium_Salt + SnCl₂ SnCl2 SnCl₂ Aldehyde 3-Bromo-4-ethoxy-5- methoxybenzaldehyde Iminium_Salt->Aldehyde + H₂O H2O H₂O (hydrolysis)

Caption: Simplified mechanism of the Stephen aldehyde synthesis.

Protocol: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
Parameter Value
Reactant 3-Bromo-4-ethoxy-5-methoxybenzonitrile
Reagents Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl)
Solvent Anhydrous diethyl ether or ethyl acetate
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Workup Hydrolysis with water
Expected Yield 60-75%

Step-by-Step Methodology:

  • Suspend anhydrous tin(II) chloride (2.0 eq) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

  • Bubble dry HCl gas through the suspension at 0 °C until saturation.

  • Add a solution of 3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours. The iminium salt complex will precipitate.

  • Isolate the precipitate by filtration under an inert atmosphere and wash with anhydrous diethyl ether.

  • Hydrolyze the solid by stirring it vigorously with water for 1 hour.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.

Carbon-Carbon Bond Formation: Reaction with Grignard Reagents to form Ketones

Grignard reagents add to the electrophilic carbon of nitriles to form an intermediate imine anion, which upon acidic hydrolysis yields a ketone.[14][15][16] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of a wide variety of ketones.

Mechanism of Grignard Reaction with Nitriles

The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming a new carbon-carbon bond and a magnesium salt of an imine. This intermediate is stable until an aqueous acid workup is performed. The acid protonates the nitrogen, leading to the formation of an iminium ion, which is then attacked by water. Subsequent proton transfers and loss of ammonia result in the formation of the ketone.[14][17]

G cluster_3 Grignard Reaction with Nitrile Nitrile 3-Bromo-4-ethoxy-5- methoxybenzonitrile Imine_Salt Imine Magnesium Salt Nitrile->Imine_Salt + R-MgBr Grignard R-MgBr Iminium_Ion Iminium Ion Imine_Salt->Iminium_Ion + H₃O⁺ Ketone Substituted Ketone Iminium_Ion->Ketone + H₂O, -NH₄⁺ H3O H₃O⁺ (workup)

Caption: General pathway for the synthesis of ketones from nitriles using Grignard reagents.

Protocol: Synthesis of (3-Bromo-4-ethoxy-5-methoxyphenyl)(alkyl/aryl)methanone
Parameter Value
Reactant 3-Bromo-4-ethoxy-5-methoxybenzonitrile
Reagent Alkyl or Aryl Magnesium Bromide (R-MgBr)
Solvent Anhydrous diethyl ether or THF
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Workup Acidic hydrolysis (e.g., aqueous HCl or H₂SO₄)
Expected Yield 70-85%

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1-1.2 eq, commercially available or freshly prepared) dropwise to the nitrile solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute aqueous HCl until the magnesium salts dissolve.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ketone by column chromatography or recrystallization.

[3+2] Cycloaddition: Synthesis of 5-Substituted-1H-tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide, is a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[18][19][20] Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[21][22]

Mechanism of Tetrazole Formation

The mechanism is believed to proceed through the coordination of a Lewis or Brønsted acid to the nitrile nitrogen, which activates the nitrile for nucleophilic attack by the azide anion. The resulting intermediate then undergoes cyclization to form the tetrazole ring.[21][22]

G cluster_4 Tetrazole Synthesis from Nitrile and Azide Nitrile 3-Bromo-4-ethoxy-5- methoxybenzonitrile Intermediate Linear Intermediate Nitrile->Intermediate + N₃⁻, Catalyst Azide N₃⁻ Tetrazole 5-(3-Bromo-4-ethoxy-5-methoxyphenyl) -1H-tetrazole Intermediate->Tetrazole Cyclization Catalyst Lewis or Brønsted Acid (e.g., NH₄Cl, ZnCl₂)

Caption: Pathway for the [3+2] cycloaddition of a nitrile and an azide to form a tetrazole.

Protocol: Synthesis of 5-(3-Bromo-4-ethoxy-5-methoxyphenyl)-1H-tetrazole
Parameter Value
Reactant 3-Bromo-4-ethoxy-5-methoxybenzonitrile
Reagents Sodium azide (NaN₃), Ammonium chloride (NH₄Cl)
Solvent N,N-Dimethylformamide (DMF)
Temperature 100-120 °C
Reaction Time 12-24 hours
Workup Acidification and precipitation
Expected Yield 85-95%

Step-by-Step Methodology:

  • To a round-bottom flask, add 3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq).

  • Add anhydrous DMF and heat the mixture to 100-120 °C.

  • Stir the reaction at this temperature for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous mixture to pH ~2 with dilute HCl.

  • The tetrazole product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Conclusion

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a versatile and valuable starting material for the synthesis of a diverse range of compounds. The downstream reactions of the cyano group, including hydrolysis, reduction, Grignard addition, and cycloaddition, provide access to key functional groups and molecular scaffolds relevant to drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. Careful consideration of reaction conditions and purification techniques will ensure successful outcomes in the laboratory.

References

  • 20.7: Chemistry of Nitriles. (2025). LibreTexts. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • Stephen aldehyde synthesis. (n.d.). Wikipedia. [Link]

  • Stephen Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2023). RSC Publishing. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]

  • Stephen Aldehyde Synthesis. (n.d.). Merck Index. [Link]

  • Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (2007). Synthetic Communications. [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. [Link]

  • Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. (2004).
  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). International Journal of ChemTech Research. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2007). ACS Publications. [Link]

  • Nitriles to Ketones and Aldehydes. (n.d.). Chemistry Steps. [Link]

  • What is the action of Grignard reagent on benzonitrile? (2021). Shaalaa.com. [Link]

  • Benzonitrile on reaction with C2H5MgBr followed by hydrolysis gives. (n.d.). Vedantu. [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). The Journal of Organic Chemistry. [Link]

  • Synthesis of Aldehyde From Esters and Nitrile| DIBALH| Stephen Reduction| Grignard. (2025). YouTube. [Link]

  • 5 Nitrile Hydrolysis Steps. (2025). Berkeley Learning Hub. [Link]

  • Nitrile. (n.d.). Wikipedia. [Link]

  • 21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). PMC - NIH. [Link]

  • Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile. (2023). Sciencemadness.org. [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). The Organic Synthesis Archive. [Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. (2009). Organic Chemistry Portal. [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. (2022). The Journal of Organic Chemistry. [Link]

  • Stoichiometric reductions of benzonitrile (4 a). (n.d.). ResearchGate. [Link]

  • Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... (n.d.). ResearchGate. [Link]

  • The benzonitrile is treated with grignard reagents followed by hydrolysis to give a compound A, which gives yellow coloration when treated with a reagent. This test is. (n.d.). Allen. [Link]

  • A generic approach for the catalytic reduction of nitriles. (2003). Organic Chemistry Portal. [Link]

  • Conversion of aromatic nitriles into tetrazoles. (2005).
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Publishing. [Link]

  • Synthesis of benzonitriles from substituted benzoic acid. (2005).
  • The Reduction of Nitriles. (2023). Chemistry LibreTexts. [Link]

Sources

Method

Functionalization of the aromatic ring of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

An Application Guide to the Strategic Functionalization of 3-Bromo-4-ethoxy-5-methoxybenzonitrile Abstract 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a highly valuable and strategically substituted aromatic building block...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Abstract

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a highly valuable and strategically substituted aromatic building block in modern organic synthesis. Its utility is most notably demonstrated in its role as a key intermediate in the synthesis of the PDE4 inhibitor Apremilast.[1][2] The presence of a bromine atom, a nitrile group, and two distinct alkoxy substituents on the benzene ring offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the primary strategies for the functionalization of its aromatic ring, offering detailed protocols, mechanistic insights, and practical considerations for researchers in medicinal chemistry and drug development.

Introduction: The Versatility of a Key Intermediate

The 3-bromo-4-ethoxy-5-methoxybenzonitrile scaffold is a prime example of a well-designed synthetic intermediate. The bromine atom serves as a versatile handle for numerous cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom-based functional groups. The electron-donating ethoxy and methoxy groups influence the reactivity of the aromatic ring, while the nitrile group can be a precursor to other functionalities or a key pharmacophore element itself. This document outlines the principal palladium-catalyzed cross-coupling reactions, lithiation-borylation sequences, and other substitution methodologies that enable the precise and efficient derivatization of this important molecule.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds, and the bromo-substituent on our target molecule is an ideal electrophile for these transformations.[3] The general workflow for these reactions involves careful selection of a palladium source, a stabilizing ligand, a base, and an appropriate solvent system to achieve high yields and selectivity.

Palladium_Cross_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware under Inert Atmosphere (Ar/N₂) Reagents 2. Add Aryl Halide, Coupling Partner, Base, Pd Catalyst, and Ligand Setup->Reagents Solvent 3. Add Degassed Anhydrous Solvent Reagents->Solvent Heat 4. Heat to Reaction Temperature (e.g., 80-110°C) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Extract 7. Dilute, Wash with Water/Brine, and Extract Cool->Extract Purify 8. Dry, Concentrate, and Purify (Chromatography) Extract->Purify

Caption: Generalized workflow for Pd-catalyzed cross-coupling.[4]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, styrenes, and polyolefins by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[5][6] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[7]

Catalytic Cycle: The mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L₂(R') ArPdBr->ArPdR Transmetalation (R'-B(OH)₂ + Base) ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Reagents & Materials
3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 equiv.)
Arylboronic acid (1.2-1.5 equiv.)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.)
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
Anhydrous, degassed solvents, Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen).
Reaction Conditions Summary
Catalyst Loading: 0.5-5 mol%
Temperature: 80-110 °C
Time: 2-18 hours
Typical Yields: 80-97%[8]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-4-ethoxy-5-methoxybenzonitrile, the arylboronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[4]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction has largely replaced harsher, classical methods due to its broad substrate scope and functional group tolerance.[9]

Catalytic Cycle: The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex coordinates with the amine, which is then deprotonated by a base to form a palladium-amido complex. Reductive elimination of the final aryl amine product regenerates the active Pd(0) catalyst.[10]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L ArPdBr Ar-Pd(II)L(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AmidoComplex Ar-Pd(II)L(NR'R'') ArPdBr->AmidoComplex Amine Coordination & Deprotonation (HNR'R'' + Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Reagents & Materials
3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 equiv.)
Primary or secondary amine (1.2 equiv.)
Palladium source (e.g., Pd₂(dba)₃, 2 mol%) and Phosphine ligand (e.g., XPhos, 4 mol%)
Base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv.)
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Reaction Conditions Summary
Catalyst System: A Pd(0) or Pd(II) precursor with a bulky, electron-rich phosphine ligand is crucial.[11]
Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used.[10]
Temperature: 80-120 °C
Notes: Ammonia can be used as a coupling partner, often via an "ammonia equivalent" like benzophenone imine or by using specialized catalyst systems.[9][12]

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to an oven-dried Schlenk flask.[10]

  • Add Reactants: Add 3-Bromo-4-ethoxy-5-methoxybenzonitrile to the flask.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.

  • Reaction: Seal the flask and heat the mixture with stirring for the required time (typically 4-24 hours).

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Wash the combined organic filtrates with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[10]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] The reaction is uniquely co-catalyzed by both palladium and copper(I) salts.[14]

Catalytic Cycle: The reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide intermediate. Reductive elimination then yields the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base.[15]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdC Ar-Pd(II)L₂(C≡CR') ArPdBr->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Product Product Ar-C≡CR' ArPdC->Product CuX Cu(I)X Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide Base CuAcetylide->CuX Transmetalation to Pd Complex

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Reagents & Materials
3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 equiv.)
Terminal alkyne (1.1-1.5 equiv.)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
Copper(I) source (e.g., CuI, 1-5 mol%)
Base (e.g., Et₃N, i-Pr₂NH, often used as solvent)
Co-solvent (e.g., THF, DMF) if needed
Reaction Conditions Summary
Catalysts: A combination of a Pd(0) or Pd(II) catalyst and a Cu(I) salt is standard.[15]
Base: An amine base is required to deprotonate the alkyne and neutralize the HBr byproduct.[14]
Temperature: Room temperature to 80 °C
Notes: The reactivity of halides is I > Br > Cl.[15] Copper-free versions of the Sonogashira reaction have been developed to avoid issues with homocoupling of the alkyne.[16]

Procedure:

  • Reaction Setup: To a solution of 3-Bromo-4-ethoxy-5-methoxybenzonitrile in the chosen solvent (e.g., THF or the amine base itself), add the palladium catalyst and copper(I) iodide.

  • Add Reactants: Add the amine base (if not the solvent) followed by the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Dilute the reaction mixture with an organic solvent like Et₂O and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aq. NH₄Cl, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[15]

Cyanation: Introduction of a Nitrile Group

Replacing the bromine atom with a cyano group can be a strategic move to either introduce a key pharmacophore or to create a versatile handle for further transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine). Palladium-catalyzed cyanation offers a reliable method using various cyanide sources.

Protocol: Palladium-Catalyzed Cyanation

A common and effective method involves using zinc cyanide (Zn(CN)₂) with a palladium catalyst. Alternatively, potassium ferrocyanide, a less toxic cyanide source, can be employed.[17]

Reagents & Materials
3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 equiv.)
Cyanide source (e.g., Zn(CN)₂, 0.6 equiv.; K₄[Fe(CN)₆], 0.5 equiv.)
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like dppf)
Solvent (e.g., DMF, NMP)
Reaction Conditions Summary
Cyanide Source: Zn(CN)₂ is effective but highly toxic. K₄[Fe(CN)₆] is a safer alternative.[17]
Temperature: 80-120 °C
Notes: Careful handling and quenching of cyanide waste are critical for safety.

Procedure:

  • Reaction Setup: Combine 3-Bromo-4-ethoxy-5-methoxybenzonitrile, the cyanide source, and the palladium catalyst system in a flask under an inert atmosphere.

  • Solvent Addition: Add degassed DMF or NMP.

  • Reaction: Heat the mixture with stirring until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash carefully with aqueous sodium bicarbonate and brine. Quench any residual cyanide in the aqueous layers with bleach or hydrogen peroxide before disposal.

  • Purification: Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Lithiation-Borylation: A Gateway to Further Functionalization

The lithiation-borylation sequence is a powerful, two-step process to convert the aryl bromide into an aryl boronic ester.[18] This is particularly useful for creating custom boronic esters not commercially available, which can then be used in subsequent Suzuki-Miyaura couplings. The process involves a halogen-metal exchange followed by quenching with a borate ester.

Lithiation_Borylation Start Ar-Br (3-Bromo-4-ethoxy- 5-methoxybenzonitrile) Lithiation Step 1: Lithiation (e.g., n-BuLi, -78°C) Start->Lithiation Intermediate Ar-Li (Aryllithium Intermediate) Lithiation->Intermediate Borylation Step 2: Borylation (e.g., B(O-iPr)₃) Intermediate->Borylation Product Ar-B(OR)₂ (Boronic Ester Product) Borylation->Product

Caption: The sequential process of lithiation-borylation.

Protocol: Lithiation-Borylation of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Reagents & Materials
3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 equiv.)
Organolithium reagent (e.g., n-BuLi or s-BuLi, 1.1 equiv.)
Borate ester (e.g., Triisopropyl borate, 1.2 equiv.)
Anhydrous solvent (e.g., THF, Et₂O)
Reaction Conditions Summary
Temperature: The lithiation step must be performed at low temperatures (typically -78 °C) to prevent side reactions.
Quenching: The borylation is also performed at low temperature, followed by a slow warm-up.
Work-up: The resulting boronic ester is often hydrolyzed to the boronic acid with a mild acidic workup.

Procedure:

  • Reaction Setup: Dissolve 3-Bromo-4-ethoxy-5-methoxybenzonitrile in anhydrous THF or Et₂O in an oven-dried flask under argon.

  • Lithiation: Cool the solution to -78 °C. Add the organolithium reagent dropwise and stir for 30-60 minutes at this temperature.

  • Borylation: Add the borate ester dropwise at -78 °C. Allow the reaction to stir for another hour at -78 °C, then slowly warm to room temperature.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent. The resulting boronic ester can be used directly or hydrolyzed to the corresponding boronic acid by stirring with aqueous acid.

  • Purification: Purify by column chromatography or by recrystallization after hydrolysis.

Nucleophilic Aromatic Substitution (SNA_r_)

While less common than cross-coupling on electron-rich systems, Nucleophilic Aromatic Substitution (SNA_r_) is a potential functionalization pathway. For SNA_r_ to occur via the addition-elimination mechanism, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (the bromine atom).[19][20]

In the case of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, the ring is electron-rich due to the alkoxy groups. Therefore, direct SNA_r_ is highly unfavorable. This strategy would only become viable if an EWG (like a nitro or carbonyl group) were first installed on the ring, ortho or para to the bromine. The mechanism involves the attack of a nucleophile to form a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the expulsion of the bromide leaving group.[19]

Conclusion

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a versatile substrate whose reactivity is dominated by the C-Br bond. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, provide powerful and reliable methods for introducing a vast range of functionalities. Furthermore, the lithiation-borylation sequence offers a strategic pathway to generate novel organoboron reagents for subsequent transformations. A thorough understanding of these methodologies allows researchers to leverage this key intermediate to its full potential in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
  • Bacsa, I., et al. (n.d.).
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Aggarwal Group. (2017).
  • University of Bristol. (n.d.).
  • University of Bristol. (2013).
  • ARKIVOC. (2009).
  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Royal Society of Chemistry. (n.d.).
  • CDC Stacks. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12).
  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Scribd. (n.d.).
  • Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Taylor & Francis. (n.d.).
  • Google Patents. (n.d.). CN105330586B - A kind of preparation method of Apremilast.
  • MDPI. (n.d.). Advances in Cross-Coupling Reactions.
  • PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.
  • Vibrant Pharma Inc. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzonitrile.
  • CymitQuimica. (n.d.). 3-Bromo-4-hydroxy-5-methoxy-benzonitrile.
  • The Organic Chemistry Tutor. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know! [Video]. YouTube.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Introduction Welcome to the technical support guide for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile (CAS 495396-35-5).[1] This valuable benzonitrile derivative is a key building block in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile (CAS 495396-35-5).[1] This valuable benzonitrile derivative is a key building block in medicinal chemistry and materials science. Achieving high yield and purity can be challenging, often hindered by issues with regioselectivity, reaction kinetics, and product purification.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic strategy and overcome common experimental hurdles. We will explore the two primary synthetic pathways and provide expert insights to ensure your success.

Overview of Synthetic Strategies

Two principal routes are commonly employed for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. The selection of a specific route depends on the available starting materials, scalability requirements, and desired purity profile.

  • Route A: Electrophilic Aromatic Bromination. This approach involves the direct bromination of the precursor 4-ethoxy-5-methoxybenzonitrile. While seemingly direct, this pathway can present significant challenges in controlling the position of bromination (regioselectivity).

  • Route B: Sandmeyer Reaction. This classic and highly reliable method begins with an amino-substituted precursor, which is converted into a diazonium salt. This intermediate is then displaced by a bromide, typically using a copper(I) bromide catalyst, offering excellent regiochemical control.[2]

G Figure 1. High-Level Synthetic Pathways cluster_0 Route A: Direct Bromination cluster_1 Route B: Sandmeyer Reaction A_start 4-Ethoxy-5-methoxybenzonitrile A_product 3-Bromo-4-ethoxy-5-methoxybenzonitrile + Isomeric Impurities A_start->A_product Electrophilic Substitution A_reagent Brominating Agent (e.g., NBS, Br₂) A_reagent->A_product B_start 3-Amino-4-ethoxy-5-methoxybenzonitrile B_diazotization Diazotization (NaNO₂, H⁺) B_start->B_diazotization B_diazonium Aryl Diazonium Salt (Intermediate) B_diazotization->B_diazonium B_sandmeyer Sandmeyer Reaction (CuBr) B_diazonium->B_sandmeyer B_product 3-Bromo-4-ethoxy-5-methoxybenzonitrile (High Purity) B_sandmeyer->B_product

Caption: Figure 1. Comparison of Direct Bromination and Sandmeyer routes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My direct bromination of 4-ethoxy-5-methoxybenzonitrile (Route A) is giving a very low yield (<30%) and a mixture of inseparable isomers. What's going wrong?

Answer: This is a classic challenge in electrophilic aromatic substitution. The low yield and poor selectivity are likely due to a combination of factors related to substrate activation and reaction conditions.

  • Causality: The ethoxy (-OEt) and methoxy (-OMe) groups are both ortho-, para- directing activators. While the nitrile (-CN) is a meta- directing deactivator, the combined electronic effect of the alkoxy groups strongly favors substitution at positions ortho or para to them. In your starting material, the position desired for bromination (C3) is ortho to the ethoxy group and meta to the methoxy group. The alternative position (C6) is ortho to the methoxy group and meta to the ethoxy. The electronic directing effects are competitive, leading to isomer formation. Harsh conditions can also lead to degradation or di-bromination.

  • Troubleshooting Steps & Solutions:

    • Choice of Brominating Agent: Potent agents like molecular bromine (Br₂) often lack selectivity.[3]

      • Recommendation: Switch to a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent choice for moderately activated rings.[4] Tetrabutylammonium tribromide (TBABr₃) can also offer improved selectivity.[5]

    • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of the reaction.[4]

      • Recommendation: Screen a range of solvents. Start with less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetonitrile (MeCN) is also a common choice. Avoid highly polar, protic solvents like water or methanol unless specific literature suggests otherwise, as they can participate in side reactions.[3][6]

    • Temperature Control: Higher temperatures often decrease selectivity.

      • Recommendation: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor progress by TLC to find the optimal balance between reaction rate and selectivity.

    • Consider an Alternative Strategy: If optimizing the above parameters fails to provide a satisfactory yield (>60%) and purity, the inherent lack of regiochemical control in this substrate makes Route A unsuitable. The Sandmeyer Reaction (Route B) is the authoritative solution for this type of substitution pattern.[2]

Question 2: I'm attempting the Sandmeyer reaction (Route B), but my yield is poor after adding the copper(I) bromide. What are the critical points to check?

Answer: A low yield in a Sandmeyer reaction typically points to issues with one of two critical stages: the initial diazotization or the subsequent copper-catalyzed decomposition of the diazonium salt.

  • Causality: The aryl diazonium salt is an unstable intermediate. Its successful formation and conversion are highly sensitive to temperature and contaminants.[7] Incomplete diazotization means unreacted starting material, while premature decomposition of the salt (e.g., by reaction with water to form a phenol) will lower the yield of the desired aryl bromide.[8] The copper(I) catalyst facilitates a single-electron transfer (SET) mechanism to generate an aryl radical, which then abstracts the bromide from the copper complex.[2][9]

  • Troubleshooting Workflow:

G Figure 2. Troubleshooting Low Yield in Sandmeyer Reaction start Low Yield Observed check_diazotization 1. Verify Diazotization Step start->check_diazotization check_temp Was Temp ≤ 5 °C? check_diazotization->check_temp Key Parameter check_acid Sufficient Strong Acid Used? check_diazotization->check_acid Key Parameter check_sandmeyer 2. Examine Sandmeyer Step check_diazotization->check_sandmeyer All OK solution_temp Action: Maintain 0-5 °C. Prevents premature decomposition. check_temp->solution_temp No solution_acid Action: Use ≥ 3 eq. of acid. Ensures full amine protonation and NaNO₂ conversion. check_acid->solution_acid No check_cu_quality Is CuBr Fresh/Active? check_sandmeyer->check_cu_quality Key Parameter check_addition Was Diazonium Solution Added Slowly to CuBr? check_sandmeyer->check_addition Key Parameter solution_cu Action: Use fresh CuBr or wash with acid to remove Cu(II). check_cu_quality->solution_cu No solution_addition Action: Add diazonium to hot CuBr solution. Ensures immediate conversion. check_addition->solution_addition No

Caption: Figure 2. Decision tree for troubleshooting the Sandmeyer reaction.

  • Detailed Recommendations:

    • Diazotization Temperature: This is the most critical parameter. The reaction of the amine with nitrous acid (formed in situ from NaNO₂ and a strong acid) must be conducted between 0-5 °C.[7] Use an ice/salt bath for robust temperature control. Above 5 °C, the diazonium salt rapidly decomposes.

    • Acid Stoichiometry: Use at least 3 equivalents of strong acid (e.g., HBr, HCl). The first equivalent protonates the starting amine, the second reacts with sodium nitrite to generate nitrous acid, and the third maintains an acidic environment to stabilize the diazonium salt.

    • Purity of Copper(I) Bromide: Cu(I) salts can oxidize to inactive Cu(II) species upon storage (visible as a green/blue tint).

      • Recommendation: Use freshly purchased, white/off-white CuBr. If you suspect oxidation, you can briefly wash the solid with dilute HBr to remove soluble Cu(II) impurities before use.

    • Order of Addition: The cold diazonium salt solution should be added slowly to a heated (typically 60-80 °C) solution of copper(I) bromide. This ensures the diazonium salt reacts immediately upon addition, minimizing side reactions. Do NOT add the CuBr to the cold diazonium salt solution.

Frequently Asked Questions (FAQs)

Q: Which starting material is more accessible, 4-ethoxy-5-methoxybenzonitrile (for Route A) or 3-amino-4-ethoxy-5-methoxybenzonitrile (for Route B)?

A: The non-aminated precursor, 4-ethoxy-5-methoxybenzonitrile, is generally more accessible and can be synthesized from readily available starting materials like isovanillin.[10][11] The aminated version required for the Sandmeyer route often needs to be synthesized itself, typically via nitration of the precursor followed by reduction, adding two steps to the overall sequence. However, the reliability and high yield of the Sandmeyer reaction often justify the longer route for achieving a high-purity final product.

Q: What are the primary safety concerns when performing a Sandmeyer reaction?

A: The primary hazard is the accumulation of unstable aryl diazonium salts. In a solid, dry state, they can be explosive.

  • Key Precautions:

    • Never Isolate the Diazonium Salt: Always use the diazonium salt in solution as an intermediate.

    • Strict Temperature Control: As mentioned, maintain a temperature of 0-5 °C during diazotization to prevent uncontrolled decomposition.

    • Quenching: After the reaction is complete, any excess nitrous acid should be quenched. This can be done by adding a small amount of sulfamic acid or urea, which will react with HNO₂ and show effervescence (N₂ gas).

    • Proper Ventilation: The reaction releases nitrogen gas (N₂) and potentially NOx gases. Always perform the reaction in a well-ventilated fume hood.

Q: My final product is an off-white or yellow solid after purification. How can I improve its color?

A: A persistent color often indicates trace impurities, potentially residual copper salts or colored organic byproducts.

  • Purification Strategy:

    • Aqueous Workup: Ensure you have thoroughly washed the organic layer with a solution like ammonium chloride or aqueous ammonia to complex and remove residual copper salts.

    • Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

    • Recrystallization: If the product is sufficiently pure after chromatography (>95%), recrystallization can be an excellent final step for removing color and achieving high purity. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.

    • Activated Carbon: Adding a small amount of activated carbon during recrystallization can help adsorb colored impurities. Use it sparingly, as it can also adsorb your product.

Quantitative Data & Protocols

Table 1: Comparison of Reagents for Route A (Direct Bromination)
Brominating AgentTypical SolventTemperature (°C)SelectivityYield PotentialReference
Br₂ DCM, AcOH0 to 25Low to ModerateLow[3]
NBS MeCN, DCM0 to 25Moderate to GoodModerate[4]
TBABr₃ DCM, DCE25GoodModerate to Good[12]
CuBr₂ MeCN, DCE60 to 80ModerateModerate[13]
Protocol 1: Sandmeyer Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile (Route B)

This protocol is designed for optimal yield and purity.

Step 1: Diazotization

  • To a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-amino-4-ethoxy-5-methoxybenzonitrile (1.0 eq).

  • Add 48% hydrobromic acid (HBr, 3.5 eq) and cool the mixture to 0 °C in an ice/salt bath.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine suspension via the addition funnel, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear. Keep this solution cold for the next step.

Step 2: Sandmeyer Reaction

  • In a separate 500 mL flask, add copper(I) bromide (CuBr, 1.2 eq) and 48% HBr (1.0 eq). Heat the mixture to 70 °C with stirring.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the hot CuBr solution. Vigorous bubbling (N₂ evolution) will occur. Control the addition rate to maintain a steady effervescence.

  • Once the addition is complete, continue heating the mixture at 70 °C for 1 hour, then allow it to cool to room temperature.

Step 3: Workup and Purification

  • Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of ethyl acetate.

  • Separate the layers. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (eluting with a 10-30% ethyl acetate in hexane gradient) to afford 3-Bromo-4-ethoxy-5-methoxybenzonitrile as a white solid.

References

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? [Online Forum Post]. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. [Online Encyclopedia]. Available at: [Link]

  • AM Academy. (2023). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. [YouTube Video]. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [PDF Document]. Available at: [Link]

  • Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. [Journal Article]. Available at: [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination. [Blog Post]. Available at: [Link]

  • Reddit. (2022). Bromination Help. [Online Forum Post]. Available at: [Link]

  • Google Patents. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method. [Patent].
  • Organic Chemistry Portal. Diazotisation. [Educational Resource]. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Research Paper]. Available at: [Link]

  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii. [Journal Article]. Available at: [Link]

  • ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Research Paper]. Available at: [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. [Journal Article]. Available at: [Link]

  • Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Journal Article]. Available at: [Link]

  • citations.springernature.com. 3-ethoxy-4-methoxy benzonitrile preparing method. [Citation Record]. Available at: [Link]

Sources

Optimization

Common side products in the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Welcome to the technical support center for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing explanations for the likely causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes?

Answer: Low yields can stem from several factors depending on your chosen synthetic route. The two most common pathways to 3-Bromo-4-ethoxy-5-methoxybenzonitrile are:

  • Route A: Electrophilic bromination of 4-ethoxy-5-methoxybenzonitrile.

  • Route B: Sandmeyer cyanation of 3-bromo-4-ethoxy-5-methoxyaniline.

For Route A (Bromination):

  • Incomplete Reaction: The starting material, 4-ethoxy-5-methoxybenzonitrile, is an electron-rich aromatic ring due to the activating ethoxy and methoxy groups. However, the cyano group is strongly deactivating. This electronic push-pull can sometimes lead to sluggish reactions if the conditions are not optimal. Ensure your brominating agent (e.g., N-Bromosuccinimide) is fresh and the reaction is given sufficient time to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Temperature: While the ring is activated, excessive heating can lead to decomposition and the formation of complex side products. Conversely, a temperature that is too low may result in an incomplete reaction. The optimal temperature should be carefully controlled.

  • Moisture: The presence of water can react with some brominating agents and affect the reaction's efficiency. Ensure all glassware is dry and use anhydrous solvents.

For Route B (Sandmeyer Reaction):

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can decompose if not handled correctly.[1] The diazotization step (formation of the diazonium salt from the aniline) must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition of the salt to the corresponding phenol.[2]

  • Inefficient Cyanation: The displacement of the diazonium group with cyanide requires a copper(I) cyanide catalyst.[3][4] The quality and solubility of the CuCN can significantly impact the yield. Ensure the CuCN is of good quality and the reaction conditions facilitate its catalytic activity.

  • Side Reactions: The diazonium salt can undergo several competing reactions, such as reaction with water to form a phenol, or coupling with other aromatic species present in the reaction mixture. These side reactions will directly reduce the yield of the desired nitrile.

Question 2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer: The identity of the side products is a critical clue to understanding what went wrong in your reaction.

For Route A (Bromination):

The primary side products are typically isomers and over-brominated species. The two alkoxy groups are ortho, para-directing, while the cyano group is meta-directing. This leads to a complex directing effect on the incoming electrophile (bromine).

  • Isomeric Byproducts: While the desired product is the 3-bromo isomer, you may also form other regioisomers. The most likely are the 2-bromo and 6-bromo isomers.

  • Di-brominated Products: The activated ring is susceptible to a second bromination, leading to the formation of dibromo-4-ethoxy-5-methoxybenzonitrile.

  • Starting Material: An incomplete reaction will result in the presence of unreacted 4-ethoxy-5-methoxybenzonitrile.

For Route B (Sandmeyer Reaction):

The side products in a Sandmeyer reaction often arise from the high reactivity and instability of the diazonium salt intermediate.

  • Phenolic Impurity (3-Bromo-4-ethoxy-5-methoxyphenol): If the diazonium salt is exposed to elevated temperatures or if there is excess water present, it can be hydrolyzed to the corresponding phenol. This is a very common byproduct in Sandmeyer reactions.[3]

  • Biaryl Impurities: The radical mechanism of the Sandmeyer reaction can lead to the coupling of two aryl radicals, forming a biaryl byproduct.[3][5]

  • Azo Dyes: In slightly alkaline or neutral conditions, the diazonium salt can couple with activated aromatic compounds (like the starting aniline or the product phenol) to form colored azo compounds.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing 3-Bromo-4-ethoxy-5-methoxybenzonitrile?

A1: The choice of route depends on the availability of starting materials and the specific challenges a lab is equipped to handle.

  • The bromination route (Route A) is often more direct if the precursor, 4-ethoxy-5-methoxybenzonitrile, is readily available. This precursor can be synthesized from isovanillin.[7][8] However, this route may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers that require careful purification.

  • The Sandmeyer reaction (Route B) offers excellent regiochemical control, as the position of the cyano group is predetermined by the position of the amino group on the starting aniline. However, it involves the handling of potentially unstable diazonium salts and toxic cyanide reagents, requiring stringent temperature control and safety precautions.

Q2: How can I minimize the formation of isomeric side products in the bromination reaction (Route A)?

A2: To improve the regioselectivity of the bromination:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can help reduce the formation of over-brominated products.[6][9]

  • Solvent Effects: The choice of solvent can influence the selectivity. Using a polar aprotic solvent like DMF has been shown to favor para-bromination in some cases.[6]

  • Temperature Control: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product.

Q3: What are the critical safety precautions for a Sandmeyer reaction (Route B)?

A3:

  • Diazonium Salt Stability: Never isolate the diazonium salt unless you have a specific, validated, and safe protocol. They can be explosive when dry. Always use them in a cold solution immediately after preparation.

  • Cyanide Toxicity: Copper(I) cyanide and any cyanide salts are highly toxic. Handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Have a cyanide poisoning antidote kit and trained personnel available.

  • Temperature Control: The diazotization reaction is exothermic. Add the sodium nitrite solution slowly to the acidic aniline solution while maintaining the temperature between 0 and 5 °C with an ice bath. A runaway reaction can lead to rapid decomposition and a potential hazard.

Quantitative Data Summary

Side ProductPotential CauseSuggested Analytical Method
Route A: Bromination
Isomeric BromobenzonitrilesLack of regioselectivity in electrophilic substitution.GC-MS, ¹H NMR, HPLC
Di-brominated BenzonitrilesUse of excess brominating agent or harsh reaction conditions.GC-MS, LC-MS
Unreacted Starting MaterialIncomplete reaction, insufficient reaction time or temperature.TLC, GC-MS, ¹H NMR
Route B: Sandmeyer Reaction
3-Bromo-4-ethoxy-5-methoxyphenolDecomposition of the diazonium salt due to high temperature or presence of water.LC-MS, ¹H NMR
Biaryl CompoundsRadical coupling of aryl intermediates.GC-MS, LC-MS
Azo CompoundsCoupling of the diazonium salt with activated aromatic rings.Visual inspection (color), LC-MS

Experimental Protocols

Protocol 1: Electrophilic Bromination of 4-ethoxy-5-methoxybenzonitrile (Route A)

This protocol is a representative procedure based on common practices for the bromination of activated aromatic rings.

Materials:

  • 4-ethoxy-5-methoxybenzonitrile

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 4-ethoxy-5-methoxybenzonitrile (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Protocol 2: Sandmeyer Cyanation of 3-bromo-4-ethoxy-5-methoxyaniline (Route B)

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.[2][4][10]

Materials:

  • 3-bromo-4-ethoxy-5-methoxyaniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Toluene

  • Sodium hydroxide (NaOH) solution, dilute

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Part A: Diazotization

  • In a three-necked round-bottom flask, suspend 3-bromo-4-ethoxy-5-methoxyaniline (1.0 eq) in a mixture of water and concentrated HCl.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Part B: Cyanation

  • In a separate large flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Warm gently if necessary to dissolve, then cool to 0-5 °C.

  • To this cold CuCN/KCN solution, add the cold diazonium salt solution from Part A slowly, with vigorous stirring. Effervescence (nitrogen gas evolution) should be observed.

  • After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature and extract with toluene (3x).

  • Combine the organic layers and wash with dilute sodium hydroxide solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathways cluster_A Route A: Electrophilic Bromination cluster_B Route B: Sandmeyer Reaction A_start 4-Ethoxy-5-methoxybenzonitrile A_product 3-Bromo-4-ethoxy-5-methoxybenzonitrile A_start->A_product NBS, DMF (Main Reaction) A_side1 Isomeric Byproducts (2-bromo, 6-bromo) A_start->A_side1 Side Reaction A_side2 Di-brominated Product A_start->A_side2 Over-bromination B_start 3-Bromo-4-ethoxy-5-methoxyaniline B_intermediate Aryl Diazonium Salt B_start->B_intermediate NaNO₂, HCl 0-5 °C B_product 3-Bromo-4-ethoxy-5-methoxybenzonitrile B_intermediate->B_product CuCN, KCN (Main Reaction) B_side1 Phenolic Impurity B_intermediate->B_side1 Decomposition (H₂O, Heat) B_side2 Biaryl Impurity B_intermediate->B_side2 Radical Coupling

Caption: Synthetic routes to 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

References

  • Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (n.d.). Typical aryl diazonium salt decomposition pathways. ResearchGate. Retrieved from [Link]

  • Tomczyk, M. M., Minoshima, M., Kikuchi, K., & Kuźnik, N. (n.d.). Pathways of diazonium salt decomposition in solution at different pH.... ResearchGate. Retrieved from [Link]

  • N-Bromosuccinimide. (2019, July 6). Wikipedia. Retrieved from [Link]

  • Synthesis of Polysubstituted Benzenes. (n.d.). Fiveable. Retrieved from [Link]

  • Zhao, G., et al. (2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. U.S.
  • Synthesis of 3-bromo-4-fluoro-benzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024, March 17). LibreTexts Chemistry. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile. (n.d.). Google Patents.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of poly-substituted benzenes. (2013, March 27). YouTube. Retrieved from [Link]

  • A kind of preparation method of Apremilast. (n.d.). Google Patents.
  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Qing, Y. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. Retrieved from [Link]

  • Synthesis of 1-Bromo-4-Chlorobenzene. (n.d.). Scribd. Retrieved from [Link]

Sources

Troubleshooting

Purification of crude 3-Bromo-4-ethoxy-5-methoxybenzonitrile by recrystallization

Welcome to the technical support resource for the purification of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question: My product "oiled out" during cooling, forming a liquid layer instead of crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystalline lattice.[1] This phenomenon is typically encountered when the melting point of your crude compound is lower than the temperature of the solution at the point of saturation.[1] Impurities are a major contributor, as they can significantly depress the melting point of the pure compound.[2] The resulting oil often traps impurities, defeating the purpose of recrystallization.[3]

Immediate Remedial Actions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature. This ensures the solution temperature stays above the compound's melting point for a longer period during cooling.[1]

  • Reduce Cooling Rate: Oiling out is often exacerbated by rapid cooling. Once the oil is re-dissolved, allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or in a beaker of warm water to slow heat dissipation.[4][5]

  • Induce Crystallization at a Higher Temperature: Try to induce crystallization just below the solvent's boiling point by scratching the inner wall of the flask with a glass rod or adding a seed crystal. This encourages crystal growth to begin before the solution cools to the compound's depressed melting point.[6]

Preventative Strategies for Future Experiments:

  • Change Solvent System: The polarity of your solvent may be too different from your compound. Consider using a mixed-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool slowly.

  • Remove Impurities First: If impurities are the primary cause, consider a preliminary purification step. Adding activated charcoal to the hot solution can adsorb colored and some dissolved impurities.[1][7] Alternatively, a quick pass through a silica plug can remove highly polar or non-polar contaminants before recrystallization.[8]

Question: My recrystallization resulted in a very low yield. What are the most common causes?

Answer:

A low yield (e.g., less than 50% recovery) is a frequent issue in recrystallization. The primary goal is purity, but maximizing recovery is also critical. Several factors can lead to significant product loss.[6]

Potential Causes and Solutions:

  • Excessive Solvent Usage: The most common error is using too much solvent to dissolve the crude product.[4] The compound has some solubility even in the cold solvent, and excess solvent will retain a larger amount of your product in the mother liquor.[1][6]

    • Solution: Always use the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid. If you have already completed the filtration and suspect this was the issue, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[4]

  • Premature Crystallization During Hot Filtration: If your crude solid contained insoluble impurities that you removed via hot filtration, your product may have crystallized on the filter paper or in the funnel stem.[5]

    • Solution: To prevent this, use a stemless or short-stemmed funnel and keep it hot by placing it on a hot plate or under a heat lamp before and during filtration. Pre-heating the receiving flask is also crucial. Pour the solution through the filter in small, successive portions to keep it hot.[5]

  • Inappropriate Choice of Solvent: If the compound is too soluble in the chosen solvent at room temperature, recovery will be poor. An ideal solvent shows a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[9][10]

    • Solution: Conduct small-scale solvent screening tests before committing to a bulk recrystallization. (See FAQ section for details).

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a significant portion of your purified product.[6]

    • Solution: Always wash the filter cake with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving the product crystals.

Question: After cooling my solution, no crystals have formed. What should I do?

Answer:

The failure of crystals to form upon cooling is usually due to either using too much solvent or the solution becoming supersaturated.[4][6]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic glass fragments serve as nucleation sites for crystal growth.[6]

    • Seed Crystals: If you have a small crystal of the pure product (a "seed crystal"), add it to the solution. This provides a template for crystal lattice formation.[6]

    • Flash Cooling: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air. The small amount of solid that forms on the rod can then be re-introduced into the bulk solution to act as seed crystals.[1]

  • Increase Concentration: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, allow the more concentrated solution to cool again.[4]

  • Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the solubility of your compound and promote crystallization.[5]

Recrystallization Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common recrystallization problems.

Recrystallization_Troubleshooting start Recrystallization Unsuccessful problem_no_xtal Problem: No Crystals Formed start->problem_no_xtal problem_oil Problem: Product 'Oiled Out' start->problem_oil problem_yield Problem: Low Yield or Purity start->problem_yield sol_induce Action: Induce Crystallization (Scratch / Seed Crystal) problem_no_xtal->sol_induce First, try... sol_reheat_dilute Action: Reheat, Add More Solvent & Cool Slowly problem_oil->sol_reheat_dilute Immediate Fix sol_check_solvent_vol Cause: Too much solvent used? problem_yield->sol_check_solvent_vol sol_concentrate Action: Reduce Solvent Volume (Evaporate) sol_induce->sol_concentrate If no success... sol_cool_further Action: Cool in Ice Bath sol_concentrate->sol_cool_further Finally... sol_change_solvent Action: Use a Different or Mixed-Solvent System sol_reheat_dilute->sol_change_solvent If problem persists... sol_pre_purify Action: Pre-purify with Charcoal or Silica Plug sol_change_solvent->sol_pre_purify For highly impure samples... sol_check_wash Cause: Washed with warm solvent? sol_check_solvent_vol->sol_check_wash No sol_recover_mother_liquor Action: Evaporate mother liquor to get a second crop. sol_check_solvent_vol->sol_recover_mother_liquor Yes sol_check_premature Cause: Premature crystallization during hot filtration? sol_check_wash->sol_check_premature No sol_use_cold_wash Action: Use minimal ice-cold solvent for washing. sol_check_wash->sol_use_cold_wash Yes sol_preheat_funnel Action: Pre-heat funnel/flask for hot filtration. sol_check_premature->sol_preheat_funnel Yes

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Benzonitriles

Substituted benzonitriles are foundational building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis is a critical step in many research and development pipelines. T...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzonitriles are foundational building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis is a critical step in many research and development pipelines. This guide provides in-depth troubleshooting advice for common challenges encountered during their synthesis, structured in a practical question-and-answer format to address specific experimental issues.

Section 1: Transition Metal-Catalyzed Cyanation of Aryl Halides

Transition metal-catalyzed cross-coupling reactions are a powerful and widely used method for synthesizing substituted benzonitriles from aryl halides.[2] Palladium and nickel-based catalysts are most commonly employed for this transformation.[1]

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyanation of an aryl bromide is giving low yields. What are the potential causes?

A1: Low yields in palladium-catalyzed cyanation can stem from several factors. Catalyst poisoning by cyanide ions is a common issue.[3] Additionally, the choice of ligand, base, and solvent can significantly impact reaction efficiency. Incomplete reaction, side reactions, or difficult purification can also contribute to low isolated yields.

Q2: I'm observing significant byproduct formation in my nickel-catalyzed cyanation of an aryl chloride. What are the likely side reactions?

A2: In nickel-catalyzed cyanations, common side reactions include hydrodehalogenation (replacement of the halide with hydrogen), homocoupling of the aryl halide, and formation of unreactive metal-cyanide complexes.[2] The presence of electron-withdrawing groups on the aryl ring can sometimes slow down the desired substitution.[2]

Troubleshooting Common Issues

Problem 1: Low or No Conversion of the Aryl Halide

Potential Cause Explanation & Recommended Solution
Catalyst Inactivity The palladium or nickel catalyst may be inactive due to oxidation or improper handling. Solution: Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Ensure all reagents and solvents are rigorously degassed to remove oxygen.
Ligand Incompatibility The chosen phosphine or N-heterocyclic carbene (NHC) ligand may not be optimal for the specific substrate. Solution: Screen a variety of ligands. For electron-rich aryl halides, bulkier, more electron-donating ligands are often more effective.
Ineffective Base The base may not be strong enough to facilitate the catalytic cycle, or it may be sterically hindered. Solution: Try a stronger base such as sodium tert-butoxide or a different carbonate or phosphate base.
Poor Cyanide Source Solubility The cyanide source, such as potassium ferrocyanide, may have low solubility in the reaction solvent, limiting its availability.[4] Solution: Consider using a biphasic solvent system or a more soluble cyanide source like zinc cyanide.[4]

Problem 2: Formation of Significant Impurities

Potential Cause Explanation & Recommended Solution
Hydrodehalogenation This side reaction is often promoted by the presence of water or other protic sources. Solution: Ensure all reagents and solvents are anhydrous. The use of a non-protic solvent can also minimize this issue.
Homocoupling of Aryl Halide This can occur at higher reaction temperatures or with highly reactive catalysts. Solution: Lower the reaction temperature and consider using a less active catalyst or a shorter reaction time.
Catalyst Poisoning High concentrations of free cyanide ions can bind to the metal center and inhibit catalysis.[3] Solution: Use a cyanide source with low solubility, such as zinc cyanide, which maintains a low concentration of free cyanide.[4]

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed cyanation of an aryl bromide using zinc cyanide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Zinc Cyanide (Zn(CN)₂) (0.6 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol)

  • Sodium carbonate (Na₂CO₃) (1.5 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl bromide, zinc cyanide, palladium(II) acetate, dppf, and sodium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Section 2: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting anilines into benzonitriles via a diazonium salt intermediate.[1][5]

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction is producing a low yield of the desired benzonitrile and a lot of tar-like material. What's going wrong?

A1: The Sandmeyer reaction is highly sensitive to temperature. The initial diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[6] The subsequent cyanation step with copper(I) cyanide also requires careful temperature control.[6] The formation of tar often indicates decomposition of the diazonium salt.

Q2: I'm observing a significant amount of a phenolic byproduct in my Sandmeyer reaction. How can I prevent this?

A2: The formation of phenols is a common side reaction that occurs when the diazonium salt reacts with water, especially at elevated temperatures.[6] To minimize this, it is crucial to maintain a low temperature throughout the reaction and to use the diazonium salt immediately after its preparation.[6]

Troubleshooting Common Issues

Problem 1: Incomplete Diazotization

Potential Cause Explanation & Recommended Solution
Insufficient Acid An adequate amount of strong acid is required to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt. Solution: Ensure at least two equivalents of acid are used relative to the aniline.
Temperature Too High If the temperature rises above 5 °C during the addition of sodium nitrite, the nitrous acid will decompose before it can react with the aniline. Solution: Add the sodium nitrite solution slowly and ensure the reaction mixture is well-stirred and submerged in an ice-salt bath.

Problem 2: Low Yield in the Cyanation Step

Potential Cause Explanation & Recommended Solution
Poor Quality Copper(I) Cyanide Copper(I) cyanide can oxidize over time, reducing its reactivity. Solution: Use freshly prepared or high-purity copper(I) cyanide.
Incorrect pH The pH of the copper(I) cyanide solution is important. If the solution is too acidic, the formation of toxic hydrogen cyanide gas can be a problem. Solution: The diazonium salt solution can be neutralized with a base like sodium bicarbonate before or during the addition to the copper cyanide solution.[7]
Radical Side Reactions The reaction proceeds through an aryl radical intermediate, which can undergo side reactions if not efficiently trapped by the cyanide.[7] Solution: Ensure a sufficient concentration of the copper cyanide complex is present to capture the aryl radical.

Experimental Protocol: Sandmeyer Reaction for Benzonitrile Synthesis

This protocol details the synthesis of benzonitrile from aniline.

Materials:

  • Aniline (0.1 mol)

  • Concentrated Hydrochloric Acid (HCl) (0.25 mol)

  • Sodium Nitrite (NaNO₂) (0.11 mol)

  • Copper(I) Cyanide (CuCN) (0.12 mol)

  • Sodium Cyanide (NaCN) (optional, to aid solubility of CuCN)

  • Ice

Procedure: Part A: Diazotization

  • In a flask, dissolve the aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir vigorously during the addition.

  • The formation of the diazonium salt is complete when a drop of the reaction mixture gives an immediate blue color with starch-iodide paper.

Part B: Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in water. If needed, a small amount of sodium cyanide can be added to aid in dissolving the CuCN.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for about 30 minutes to ensure complete reaction.

  • Isolate the crude benzonitrile by steam distillation or solvent extraction.

  • Purify the product by washing with dilute sodium hydroxide solution (to remove any phenol), followed by dilute sulfuric acid (to remove any isocyanide), and finally water.[8] Dry the organic layer and purify by distillation.[9]

Section 3: Dehydration of Benzamides

The dehydration of primary benzamides provides a direct route to the corresponding benzonitriles.[1]

Frequently Asked Questions (FAQs)

Q1: My dehydration of benzamide using phosphorus pentoxide (P₂O₅) resulted in a charred mess and no product. What went wrong?

A1: While P₂O₅ is a powerful dehydrating agent, the reaction can be highly exothermic and difficult to control, leading to charring.[10] As P₂O₅ becomes hydrated, it forms metaphosphoric acid which can form stable complexes with the benzamide, leading to decomposition at higher temperatures.[10]

Q2: Are there milder alternatives to P₂O₅ for dehydrating benzamides?

A2: Yes, several milder reagents can be used for the dehydration of benzamides, including thionyl chloride (SOCl₂), trifluoroacetic anhydride (TFAA), and various other modern dehydrating agents that can work at or below room temperature.[6]

Troubleshooting Common Issues

Problem: Low Yield of Benzonitrile

Potential Cause Explanation & Recommended Solution
Harsh Reaction Conditions High temperatures can lead to the decomposition of both the starting material and the product.[6] Solution: Use a milder dehydrating agent that allows for lower reaction temperatures.
Sublimation of Benzamide Benzamide can sublime at higher temperatures, removing it from the reaction mixture.[6] Solution: Ensure the reaction apparatus is designed to prevent sublimation, or use a higher boiling point solvent if applicable.
Incomplete Reaction The dehydrating agent may not be sufficiently reactive, or the reaction time may be too short. Solution: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Consider using a more reactive dehydrating agent.

Visualization of Key Concepts

Troubleshooting Logic for Low Yield in Palladium-Catalyzed Cyanation

Caption: A decision tree for troubleshooting low yields in palladium-catalyzed cyanation reactions.

Workflow for the Sandmeyer Reaction

Sandmeyer_Workflow Aniline Substituted Aniline Diazotization Diazotization (NaNO₂, aq. acid, 0-5 °C) Aniline->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Cyanation Cyanation (CuCN) Diazonium_Salt->Cyanation Benzonitrile Substituted Benzonitrile Cyanation->Benzonitrile

Caption: A simplified workflow for the synthesis of substituted benzonitriles via the Sandmeyer reaction.

References

  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem. (n.d.).
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Preparation of Benzonitriles, Part 1: From Aryl Halides. (2022, August 13). [Video]. YouTube. [Link]

  • Preparation of Benzonitriles, Part 2: From Anilines. (2022, August 13). [Video]. YouTube. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (n.d.). MDPI. Retrieved from [Link]

  • Troubleshooting low yield in Benzonitrile synthesis - Benchchem. (n.d.).
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). Royal Society of Chemistry. [Link]

  • Anbarasan, P., Schmalz, H.-G. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. [Link]

  • A novel and convenient synthesis of benzonitriles: electrophilic cyanation of aryl and heteroaryl bromides. (2011). Chemistry – A European Journal, 17(15), 4217-4222. [Link]

  • Preparation of benzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Scope of (hetero)aryl halides for the synthesis of benzonitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (n.d.). CCS Chemistry. Retrieved from [Link]

  • How can you get benzonitrile from aniline? (n.d.). Allen. Retrieved from [Link]

  • Technical Support Center: Efficient Cyanation of Aryl Halides - Benchchem. (n.d.).
  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (n.d.). New Journal of Chemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]

  • Synthesis of benzonitriles from substituted benzoic acid. (n.d.). Google Patents.
  • Purification of Benzonitrile. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. (2022, November 24). PMC - NIH. [Link]

  • Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • How can I purify impure benzonitrile? (2017, July 23). ResearchGate. [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]

  • Synthesis of benzonitriles from substituted benzaldehyde. (n.d.). Google Patents.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • Rosenmund–von Braun reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cyanation of aryl bromide. (2023, October 13). Reddit. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. [Link]

  • Catalytic approaches to benzonitrile synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Rosenmund-von Braun Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Preparation of Benzonitriles, Part 3: By Ammoxidation. (2022, August 14). [Video]. YouTube. [Link]

  • Solvent: benzonitrile. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

  • Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. (2025, November 28). ZoomOrgo. [Link]

  • Rosenmund-von Braun Reaction. (2016, January 31). Chem-Station Int. Ed. [Link]

  • Benzonitrile production from benzene or diphenyl and hcn. (n.d.). Google Patents.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. (2020, June 1). Sciencemadness.org. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5). RSC Advances, 9(30), 17267-17273. [Link]

  • A Novel and Convenient Synthesis of Benzonitriles: Electrophilic Cyanation of Aryl and Heteroaryl Bromides. (n.d.). Sci-Hub. Retrieved from [Link]

  • Synthesis of substituted benzene rings I (video). (n.d.). Khan Academy. [Link]

  • Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. (n.d.). The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. Here, we move beyond s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-Bromo-4-ethoxy-5-methoxybenzonitrile?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway involves the bromination of 4-ethoxy-5-methoxybenzonitrile. Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Material: The presence of 4-ethoxy-5-methoxybenzonitrile is common, especially if the bromination reaction does not go to completion.

  • Reagent-Derived Impurities: Residual elemental bromine (Br₂) is a frequent culprit, imparting a distinct yellow to reddish-brown color to the crude product. Acidic byproducts, such as hydrobromic acid (HBr), will also be present.[1]

  • Reaction Byproducts:

    • Isomeric Impurities: While the ethoxy and methoxy groups strongly direct bromination to the desired position, trace amounts of other regioisomers can form depending on the reaction conditions.[2][3]

    • Over-brominated Species: Under harsh conditions or with an excess of the brominating agent, di-brominated products could potentially form.[4]

    • Hydrolyzed Species: If the synthesis starts from a precursor like 3-bromo-4-hydroxy-5-methoxybenzonitrile, incomplete ethylation can result in this phenolic impurity.[5]

Understanding these potential contaminants is the first step in designing an effective purification strategy.

Q2: My isolated product has a persistent yellow or brown color. What is the cause and how can I obtain a white solid?

A2: A persistent color is almost always due to trace amounts of elemental bromine (Br₂) trapped within the crystal lattice of your product. Standard solvent washes are often insufficient to remove it.

The Underlying Chemistry: Bromine is a strong oxidizing agent and chromophore. Its removal requires a chemical reaction to convert it into a colorless, water-soluble salt.

Recommended Solutions:

  • Reductive Quench: The most effective method is to wash the crude product solution with a mild reducing agent before crystallization. A 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) will quantitatively reduce Br₂ to colorless bromide ions (Br⁻).[1]

  • Activated Carbon Treatment: If the color persists after a reductive wash, it may be due to highly colored organic impurities. Dissolving the crude product in a suitable solvent and briefly stirring with a small amount of activated carbon can adsorb these impurities. The carbon is then removed by filtration through a pad of celite before proceeding with crystallization.[1][6]

Q3: I'm losing a significant amount of product during recrystallization. How can I improve my yield?

A3: Significant product loss during recrystallization is a common issue that can often be mitigated by optimizing the procedure. The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Causality and Optimization:

  • Improper Solvent Choice: If the product is too soluble in the chosen solvent at low temperatures, recovery will be poor. Conversely, if it is not soluble enough at high temperatures, you will use an excessive volume of solvent, again leading to loss. A solvent screen with small amounts of product is crucial. For aromatic nitriles, alcohols like ethanol or isopropanol, or solvent mixtures like ethanol/water or ethyl acetate/hexane, are often good starting points.[7][8]

  • Cooling Rate: Crashing the product out of solution by cooling too rapidly (e.g., plunging a hot flask directly into an ice bath) leads to the formation of small, impure crystals that trap solvent and impurities. Allow the solution to cool slowly to room temperature first to promote the growth of larger, purer crystals, then transfer to an ice bath to maximize recovery.[1]

  • Premature Crystallization: If crystals form too early in a hot, unfiltered solution, the product will be contaminated with insoluble impurities. Ensure all solid is fully dissolved and perform a hot filtration if necessary before allowing the solution to cool.

Q4: Should I use recrystallization or column chromatography for purification?

A4: The choice depends on the impurity profile and the required final purity.

  • Recrystallization is highly effective and scalable for removing small amounts of impurities that have significantly different solubility profiles from the product. It is the preferred method if your crude product is already >90-95% pure and you need to remove minor discolorations or byproducts.

  • Column Chromatography is the method of choice when dealing with complex mixtures or when impurities have similar solubility to the product.[9][10] For example, separating the desired brominated product from the unreacted, non-polar starting material is an ideal application for silica gel chromatography.[11] It offers high resolution but is generally more time-consuming and uses larger volumes of solvent.

Below is a decision-making workflow to guide your choice.

Purification Decision Tree Choosing a Purification Method start Assess Crude Product Purity (e.g., by TLC, NMR) purity_check Is the crude product >90% pure? start->purity_check color_check Is the primary impurity residual color (Br2)? purity_check->color_check Yes complex_mixture Are multiple impurities present (e.g., starting material, isomers)? purity_check->complex_mixture No recrystallize Primary Method: Recrystallization color_check->recrystallize No reductive_wash Pre-treatment: Reductive Wash (Na2S2O3) followed by Recrystallization color_check->reductive_wash Yes complex_mixture->recrystallize No (single major impurity) chromatography Primary Method: Column Chromatography complex_mixture->chromatography Yes final_polish Consider a final recrystallization 'polish' after chromatography for highest purity. chromatography->final_polish

Caption: Decision tree for purification method selection.

Troubleshooting Guide

Symptom / Problem Potential Cause(s) Recommended Solution & Explanation
Persistent Yellow/Brown Color Residual elemental bromine (Br₂) is trapped in the product.Solution: Before crystallization, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a 10% aqueous solution of sodium thiosulfate until the organic layer is colorless.[1] Explanation: Thiosulfate reduces colored Br₂ to colorless Br⁻ ions, which are water-soluble and easily removed.
Product "Oils Out" During Recrystallization The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.Solution 1: Add more hot solvent until the oil redissolves, then allow it to cool more slowly.[12] Solution 2: Switch to a lower-boiling point solvent or use a solvent mixture. Explanation: Oiling out prevents proper crystal lattice formation. Diluting the solution or lowering the temperature at which saturation occurs can resolve this.
Presence of Starting Material in Final Product (Post-Purification) Recrystallization: The starting material and product have very similar solubility profiles. Chromatography: The chosen eluent system is too polar, causing co-elution.Solution (Recrystallization): Switch to column chromatography for better separation. Solution (Chromatography): Decrease the polarity of the eluent. Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).[13]
Poor Separation / Streaking on Silica Gel TLC/Column The compound is too polar for the eluent, or acidic/basic functional groups are interacting strongly with the silica.Solution: Increase the polarity of the mobile phase. For acidic compounds (like potential HBr contamination), adding a small amount of acetic acid (~0.5%) to the eluent can improve peak shape. For basic impurities, adding triethylamine may help.

Detailed Experimental Protocols

Protocol 1: General Work-up for Crude 3-Bromo-4-ethoxy-5-methoxybenzonitrile

This protocol is designed to remove residual bromine and acidic byproducts after the bromination reaction is complete.

  • Cooling: Once the reaction is deemed complete, cool the reaction mixture to 0-5°C in an ice-water bath. This mitigates any exotherm during the quenching step.[1]

  • Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue adding until the reddish-brown color of bromine completely disappears, indicating full reduction.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent like ethyl acetate or dichloromethane to extract the product. Separate the organic layer.

  • Acid Removal: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid (e.g., HBr).[1] Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.

    • Brine (saturated aqueous NaCl solution) to remove bulk water and break up any emulsions.[1]

  • Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which is now ready for further purification.

Protocol 2: Recrystallization from Ethanol/Water

This protocol is ideal for purifying a crude product that is already of moderate-to-high purity.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The flask can be heated in a water bath.

  • Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Large, well-defined crystals should form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization) to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Flash Column Chromatography

This method is used to separate the target compound from impurities with different polarities, such as the less-polar unbrominated starting material.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate mixture) that gives the desired product a retention factor (Rf) of approximately 0.25-0.35. The impurities should have significantly different Rf values.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is common). Ensure the silica bed is compact and free of air bubbles.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.[10]

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified 3-Bromo-4-ethoxy-5-methoxybenzonitrile.[13]

Purification Workflow Visualization

Purification Workflow General Purification Workflow for 3-Bromo-4-ethoxy-5-methoxybenzonitrile crude Crude Product (in organic solvent after reaction) quench 1. Reductive Quench (aq. Na2S2O3) crude->quench Removes excess Br2 wash_acid 2. Acid Wash (aq. NaHCO3) quench->wash_acid Removes HBr wash_brine 3. Brine Wash wash_acid->wash_brine dry 4. Dry Organic Layer (e.g., MgSO4) wash_brine->dry concentrate 5. Concentrate in vacuo dry->concentrate purify Choose Purification Method concentrate->purify recrystallize Recrystallization purify->recrystallize High crude purity chromatography Column Chromatography purify->chromatography Complex mixture final_product Pure Product recrystallize->final_product chromatography->final_product

Sources

Optimization

Optimizing reaction temperature for the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Technical Support Center: A Guide to Synthesizing 3-Bromo-4-ethoxy-5-methoxybenzonitrile Welcome to the technical support center for advanced organic synthesis. This guide provides researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to Synthesizing 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Welcome to the technical support center for advanced organic synthesis. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. The key to a successful synthesis of this compound lies in the precise control of reaction temperature at two critical stages. This document offers expert insights and detailed protocols to help you navigate potential challenges and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, focusing on the principles behind temperature control.

Q1: What is the most common synthetic pathway for 3-Bromo-4-ethoxy-5-methoxybenzonitrile, and which steps are most sensitive to temperature?

A1: The synthesis is typically a two-stage process starting from a suitable benzaldehyde precursor, such as 4-ethoxy-5-methoxybenzaldehyde. Both stages are highly dependent on precise temperature control for optimal yield and purity.

  • Electrophilic Aromatic Bromination: The precursor aldehyde is first brominated to install the bromine atom at the C3 position. This step is critically sensitive to low temperatures to ensure regioselectivity and prevent over-bromination.

  • Nitrile Formation: The resulting 3-bromo-benzaldehyde is then converted into the target nitrile. This is commonly achieved by forming an aldoxime intermediate, which is subsequently dehydrated using heat. This dehydration step requires carefully controlled elevated temperatures to proceed to completion without causing decomposition.

Synthesis_Pathway Precursor 4-ethoxy-5- methoxybenzaldehyde BromoAldehyde 3-Bromo-4-ethoxy-5- methoxybenzaldehyde Precursor->BromoAldehyde Step 1: Bromination Temp: Low (0-25°C) Critical for Selectivity Nitrile 3-Bromo-4-ethoxy-5- methoxybenzonitrile BromoAldehyde->Nitrile Step 2: Nitrile Formation Temp: High (100-130°C) Critical for Conversion

Caption: A typical two-step synthesis of the target nitrile.

Q2: Why is maintaining a low temperature so critical during the bromination of the aromatic ring?

A2: Maintaining a low temperature during electrophilic aromatic bromination is essential for controlling the reaction's selectivity. This concept is governed by the principles of kinetic versus thermodynamic control.[1]

  • Preventing Over-bromination: The starting material contains a highly activated aromatic ring due to the electron-donating effects of the ethoxy and methoxy groups. At elevated temperatures, the increased kinetic energy can easily overcome the activation barrier for a second bromination, leading to the formation of undesired di-brominated impurities.[2]

  • Ensuring Regioselectivity: While the directing groups strongly favor bromination at the desired position, lower temperatures enhance this selectivity. High temperatures can provide enough energy to explore alternative, less-favored reaction pathways, resulting in a mixture of isomers.[1] Reactions are often run between -10°C and 30°C to maximize selectivity.[3]

Q3: For the second step, why is heating necessary to convert the aldehyde to a nitrile?

A3: The conversion of an aldehyde to a nitrile typically proceeds via an aldoxime intermediate, which is formed by reacting the aldehyde with hydroxylamine. This aldoxime must then be dehydrated to yield the nitrile functional group (-C≡N).[4][5] This dehydration step has a significant activation energy barrier and is usually not spontaneous at room temperature.

Heating the reaction, often to temperatures between 100°C and 130°C, provides the necessary thermal energy to eliminate a molecule of water from the aldoxime.[5][6] Insufficient heat will result in an incomplete reaction, leaving the stable aldoxime intermediate as the main component in the flask.

Q4: What are the best practices for accurately monitoring and maintaining reaction temperature?

A4: Accurate temperature management is non-negotiable for this synthesis.

  • Monitoring: Always use a calibrated digital thermometer or thermocouple with the probe placed directly into the reaction mixture. Measuring the temperature of the heating bath (e.g., oil bath) is not sufficient, as there can be a significant temperature differential.

  • Low-Temperature Control (Bromination): For reactions at or below room temperature, use a cryostat or an ice/salt bath for precise cooling.[7] Add the brominating agent slowly and dropwise using a pressure-equalizing addition funnel to allow the cooling system to dissipate the exothermic heat of reaction.

  • High-Temperature Control (Dehydration): Use a silicone oil or sand bath with a magnetic stir-plate heater or a heating mantle connected to a temperature controller. Ensure vigorous stirring to promote even heat distribution and prevent localized overheating, which can lead to charring and decomposition.[7]

Part 2: Troubleshooting Guide

This guide addresses specific problems you may encounter, categorized by the reaction step.

Step 1: Bromination of 4-ethoxy-5-methoxybenzaldehyde

Issue 1.1: Low Conversion - TLC analysis shows a strong spot for the starting material.

Potential Cause Explanation Recommended Solution
Reaction temperature is too low. The activation energy for the reaction is not being met, resulting in an extremely slow reaction rate. This can happen in an overly efficient cooling bath (e.g., dry ice/acetone).1. Ensure your cooling bath is at the target temperature (e.g., 0-5°C, not -78°C).2. After the addition of the brominating agent is complete, allow the reaction to stir at the low temperature for the prescribed time.3. If no conversion is observed, let the reaction mixture warm slowly to room temperature and monitor by TLC every 30-60 minutes.[2]
Insufficient Reaction Time. Electrophilic bromination, especially at low temperatures, can be slow.Extend the reaction time. Continue to stir the mixture and monitor its progress until TLC analysis indicates the consumption of the starting material.

Issue 1.2: Low Purity - TLC/LC-MS analysis shows multiple product spots, indicating impurities.

Potential Cause Explanation Recommended Solution
Reaction temperature was too high. This is the most common cause of impurity formation. Elevated temperatures reduce the selectivity of the bromination, leading to the formation of di-brominated and other over-brominated side products.[1][2]1. Pre-cool the reaction vessel and solvent to 0-5°C before adding the brominating agent.2. Maintain this temperature throughout the addition.3. Ensure the addition of the brominating agent is slow and controlled to prevent exothermic spikes.
Localized Overheating. Poor stirring can create "hot spots" in the flask where the local temperature is much higher than the measured bulk temperature, leading to side reactions.Use an appropriately sized stir bar and a strong stir plate to ensure vigorous and efficient mixing of the reaction medium.
Step 2: Conversion of Aldehyde to Nitrile via Dehydration

Issue 2.1: Incomplete Reaction - Analysis shows the presence of the aldoxime intermediate but little desired nitrile product.

Potential Cause Explanation Recommended Solution
Dehydration temperature is too low. The reaction has not been supplied with sufficient thermal energy to overcome the activation barrier for the elimination of water from the aldoxime.[5]1. Ensure your heating bath is at the correct target temperature (typically 100-130°C).[6][8]2. Verify the temperature with a calibrated thermometer inside the reaction mixture.3. If the reaction stalls, consider incrementally increasing the temperature by 10°C, but do not exceed the decomposition temperature of your material.
Inefficient Heat Transfer. Poor contact between the flask and the heating medium or inadequate stirring can lead to the reaction mixture never actually reaching the target temperature.Ensure the flask is sufficiently immersed in the oil/sand bath and that the mixture is stirring efficiently to ensure uniform heating.

Issue 2.2: Product Decomposition - The reaction mixture has darkened significantly (tarring), and the yield of the desired product is low.

Potential Cause Explanation Recommended Solution
Dehydration temperature is too high. Excessive heat can cause the starting materials, intermediates, or the final product to decompose, leading to the formation of polymeric tars and a significant loss of yield.[7]1. Immediately reduce the temperature. It is better to have a slower, cleaner reaction than a fast, messy one.2. Optimize the temperature by running small-scale trials at progressively lower temperatures (e.g., 130°C, 120°C, 110°C) to find the minimum temperature required for complete conversion in a reasonable timeframe.
Use of an overly harsh dehydrating agent. Some dehydrating agents are extremely aggressive and can promote side reactions or decomposition if not used under optimal conditions.While many procedures use reagents like acetic anhydride, explore alternative, milder dehydration methods reported in the literature that may operate at lower temperatures.[4]

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// Node styles start_node [label="Synthesis Issue Detected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; process_node [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start_node -> step_check; step_check [label="Which Step?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

step_check -> brom_issue [label="Bromination"]; step_check -> nitrile_issue [label="Nitrile Formation"];

// Bromination Path brom_issue [label="Low Conversion or\nLow Purity?", decision_node]; brom_issue -> low_conv [label="Low Conversion"]; brom_issue -> low_purity [label="Low Purity"];

low_conv [label="Cause: Temp Too Low?", process_node]; low_purity [label="Cause: Temp Too High?", process_node];

low_conv -> sol_warm [solution_node]; sol_warm [label="Solution:\nAllow to warm to RT slowly.\nExtend reaction time."];

low_purity -> sol_cool [solution_node]; sol_cool [label="Solution:\nMaintain 0-5°C.\nSlow reagent addition.\nEnsure vigorous stirring."];

// Nitrile Formation Path nitrile_issue [label="Incomplete Reaction or\nDecomposition?", decision_node]; nitrile_issue -> incomplete [label="Incomplete"]; nitrile_issue -> decomp [label="Decomposition"];

incomplete [label="Cause: Temp Too Low?", process_node]; decomp [label="Cause: Temp Too High?", process_node];

incomplete -> sol_heat [solution_node]; sol_heat [label="Solution:\nVerify internal temp is 100-130°C.\nImprove heat transfer."];

decomp -> sol_reduce_heat [solution_node]; sol_reduce_heat [label="Solution:\nReduce bath temperature.\nFind minimum effective temp."]; }

Caption: A workflow for troubleshooting common synthesis issues.

Part 3: Protocols and Data

Appendix A: Illustrative Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. Researchers should first consult peer-reviewed literature and perform their own risk assessment and optimization.

Step 1: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-ethoxy-5-methoxybenzaldehyde (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the flask to 0°C using an ice-water bath. Ensure the internal temperature is stable.

  • In a separate flask, prepare a solution of the brominating agent (e.g., N-Bromosuccinimide (1.05 equiv) or Br₂ (1.05 equiv)) in the same solvent.

  • Add the brominating agent solution to the reaction mixture dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C .

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.

  • Monitor the reaction by TLC. If starting material remains, allow the mixture to warm to room temperature and stir for another 1-3 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by standard aqueous workup and purification.

Step 2: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

  • Combine 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in a suitable solvent (e.g., NMP, DMSO) or under solvent-free conditions.[5][8]

  • Add a dehydrating agent (e.g., acetic anhydride) and attach a reflux condenser.

  • Place the flask in a pre-heated oil bath at 120-130°C .

  • Heat the mixture with vigorous stirring for 2-4 hours. Monitor the reaction by TLC for the disappearance of the aldehyde and the intermediate oxime.

  • Once complete, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.

Appendix B: Temperature Optimization Data Summary
Reaction StepParameterTemperature RangePotential Issue if Too LowPotential Issue if Too High
1. Bromination Selectivity0°C to 25°C Incomplete reaction, slow kinetics.Formation of di-bromo impurities, reduced yield.[1][2]
2. Nitrile Formation Conversion100°C to 130°C Reaction stalls, isolation of aldoxime intermediate.[5]Product/reagent decomposition, tar formation.[7]

References

  • Benchchem Technical Support. (n.d.). Troubleshooting low yield in Benzonitrile synthesis.
  • Chemistry LibreTexts. (2023). Preparation of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Benchchem Technical Support. (n.d.). Troubleshooting guide for the synthesis of 2-Amino-4,6-dimethylbenzonitrile derivatives.
  • Sharghi, H., & Sarvari, M. H. (2002). Solvent-free and atom efficient conversion of aldehydes into nitriles. Tetrahedron, 58(52), 10323-10327.
  • Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(42), 26333-26338.
  • Benchchem Technical Support. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • Fang, C., et al. (2017). A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. Organic & Biomolecular Chemistry, 15(4), 855-859.
  • Wang, C., et al. (2019). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Sustainable Chemistry & Engineering, 7(13), 11468-11475.
  • Benchchem Technical Support. (n.d.). Managing Reaction Temperature for Selective Bromination.
  • U.S. Patent No. 4,551,558. (1985).
  • U.S. Patent No. 4,954,648. (1990).
  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492-8502.
  • Chinese Patent No. CN105175283A. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method.

Sources

Troubleshooting

Preventing over-bromination in the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to address a common challenge in the synthesis of 3-Bromo-4-eth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to address a common challenge in the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile: the prevention of over-bromination. Our goal is to provide you with the field-proven insights and actionable protocols necessary to optimize your reaction, maximize yield, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Here, we address the most pressing questions our team receives regarding this specific electrophilic aromatic substitution.

Q1: I'm observing a significant amount of a second, less polar spot on my TLC plate. Is this the dibrominated byproduct?

A: It is highly probable. The starting material, 4-ethoxy-5-methoxybenzonitrile, possesses a highly activated aromatic ring due to the two electron-donating alkoxy groups (ethoxy and methoxy). This high reactivity makes the product, 3-Bromo-4-ethoxy-5-methoxybenzonitrile, susceptible to a second electrophilic attack, leading to a dibrominated species. This byproduct is typically less polar and will have a higher Rf value on a normal-phase silica TLC plate. Confirmation via 1H NMR or LC-MS is recommended.

Q2: Why is my reaction leading to over-bromination even when I use just one equivalent of the brominating agent?

A: This is a common issue stemming from local concentration effects and reaction kinetics. If the brominating agent is added too quickly, localized areas of high concentration can form, promoting rapid, sequential brominations on the highly activated ring before the reagent has a chance to disperse and react with the remaining starting material. Slower addition rates and efficient stirring are crucial.

Q3: How critical is the reaction temperature?

A: Temperature is a critical parameter for controlling selectivity in electrophilic aromatic bromination.[1] Higher temperatures increase the reaction rate indiscriminately, leading to a loss of selectivity and a greater propensity for over-bromination. Conducting the reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly enhance the selectivity for the desired mono-brominated product.[1]

Q4: Which brominating agent is superior for this synthesis: Br2 with a Lewis acid or N-Bromosuccinimide (NBS)?

A: For highly activated systems like this, N-Bromosuccinimide (NBS) is often the preferred reagent.[2] NBS is a milder source of electrophilic bromine compared to the potent Br+ character generated from a Br2/Lewis acid complex (like FeBr3).[3][4][5] This reduced reactivity of NBS provides a greater degree of control and selectivity, minimizing the formation of di- and tri-brominated byproducts.[6] Using DMF as a solvent with NBS has been shown to give high levels of para-selectivity on other electron-rich aromatic compounds.

Q5: How can I effectively monitor the reaction to ensure I stop it at the optimal time?

A: Thin-Layer Chromatography (TLC) is the most practical method for real-time reaction monitoring. We recommend co-spotting your starting material and the reaction mixture on the same plate. The reaction should be stopped shortly after the complete consumption of the starting material is observed. Allowing the reaction to proceed for extended periods after this point will invariably increase the concentration of the over-brominated byproduct.

In-Depth Troubleshooting & Optimization Guide

Understanding the Core Reaction: Electrophilic Aromatic Substitution

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds in two key steps:

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine source (e.g., Br+). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][7]

  • Deprotonation: A base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product.[3][7]

The regioselectivity of this reaction is governed by the existing substituents on the benzene ring. The ethoxy (-OEt) and methoxy (-OMe) groups are strong activating, ortho, para-directing groups. The nitrile (-CN) group is a deactivating, meta-directing group. The bromine atom is directed to the C3 position, which is ortho to the methoxy group and ortho to the ethoxy group, representing the most nucleophilic site on the ring. The challenge arises because the product is still highly activated and can undergo a second bromination.

EAS_Mechanism cluster_0 Step 1: Formation of Arenium Ion cluster_1 Step 2: Deprotonation & Aromatization Start 4-ethoxy-5-methoxybenzonitrile + Br+ Intermediate Resonance-Stabilized Arenium Ion Start->Intermediate π-attack Deprotonation Arenium Ion + Base Product 3-Bromo-4-ethoxy-5-methoxybenzonitrile + H-Base+ Deprotonation->Product Proton removal

Caption: The two-step mechanism of electrophilic aromatic bromination.

Protocol Optimization: A Comparative Approach

To mitigate over-bromination, precise control over reaction parameters is essential. The table below contrasts a typical problematic procedure with an optimized, high-selectivity protocol.

ParameterProblematic Protocol (High Over-Bromination)Optimized Protocol (High Selectivity)Rationale for Optimization
Brominating Agent Br2 with FeBr3 catalystN-Bromosuccinimide (NBS)[8]NBS is a milder, more controllable source of electrophilic bromine, reducing the rate of the second bromination.[6]
Stoichiometry >1.2 equivalents of Br21.0 - 1.05 equivalents of NBSA strict 1:1 stoichiometry is critical. A slight excess can be tolerated but should be minimized to prevent byproduct formation.[9]
Temperature Room Temperature (~25 °C) to Reflux0 °C to -10 °CLower temperatures decrease the reaction rate, enhancing the kinetic selectivity for mono-bromination over di-bromination.[1]
Solvent Dichloromethane (DCM) or CCl4Acetonitrile (MeCN) or Dimethylformamide (DMF)Polar aprotic solvents like MeCN or DMF can better solvate intermediates and modulate the reactivity of NBS for improved control.
Reagent Addition Single portion addition at the startSlow, dropwise addition of NBS solution over 1-2 hoursPrevents localized high concentrations of the brominating agent, ensuring a more uniform reaction and minimizing side reactions.
Monitoring Checked only at the end of a set time (e.g., 4 hours)TLC analysis every 15-30 minutesAllows for precise determination of the reaction endpoint (consumption of starting material) to prevent the reaction from continuing and forming byproducts.
Step-by-Step Optimized Protocol for Mono-bromination

This protocol is designed to maximize the yield of 3-Bromo-4-ethoxy-5-methoxybenzonitrile while minimizing the formation of di-bromo impurities.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-ethoxy-5-methoxybenzonitrile (1.0 eq) and anhydrous acetonitrile (MeCN).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous MeCN.

  • Slow Addition: Add the NBS solution to the reaction flask dropwise via a syringe pump or an addition funnel over a period of 1-2 hours. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction every 20 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, quench by adding a cold 10% aqueous solution of sodium thiosulfate (Na2S2O3) to consume any unreacted NBS.[10]

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO3) to remove succinimide, followed by brine.[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography or recrystallization as needed to remove any trace impurities.

Troubleshooting Workflow

If you continue to face issues with over-bromination, follow this logical troubleshooting workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Problem: Over-bromination (e.g., >10% Di-bromo Product) Check_Stoich Verify Stoichiometry of Brominating Agent (≤1.05 eq) Start->Check_Stoich Check_Stoich->Start Adjust & Retry Check_Temp Lower Reaction Temperature (Target: 0°C to -10°C) Check_Stoich->Check_Temp If Stoich. is correct Check_Temp->Start Adjust & Retry Check_Addition Implement Slow, Dropwise Addition of Reagent Check_Temp->Check_Addition If Temp. is low Check_Addition->Start Adjust & Retry Check_Reagent Switch to Milder Reagent? (e.g., Br2 -> NBS) Check_Addition->Check_Reagent If addition is slow Check_Reagent->Start Implement & Retry Monitor Implement Rigorous TLC Monitoring Check_Reagent->Monitor If already using NBS Monitor->Start Adjust & Retry Purify Optimize Purification (Column Chromatography or Recrystallization) Monitor->Purify If over-bromination persists Success Success: Mono-bromo Product Purity >98% Purify->Success

Caption: A systematic workflow for troubleshooting over-bromination.

Purification of Contaminated Product

Should your final crude product contain the dibrominated impurity, the following methods are effective for purification:

  • Flash Column Chromatography: Due to the polarity difference, silica gel chromatography is highly effective. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity will allow for the separation of the less polar dibrominated byproduct from the desired mono-brominated product.

  • Recrystallization: If the crude product is a solid, recrystallization can be an efficient purification method. Experiment with various solvent systems, such as ethanol/water or toluene/heptane, to find conditions where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while the impurity remains in the mother liquor.

By implementing these strategic controls and following the optimized protocols, you can effectively suppress the formation of over-brominated byproducts, leading to a successful and high-yielding synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

References
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. [Link]

  • Royal Society of Chemistry. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • National Institutes of Health. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity. [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ResearchGate. (2025, August 6). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 3). Bromination. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level). [Link]

Sources

Optimization

Column chromatography conditions for purifying 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Technical Support Center: Purifying 3-Bromo-4-ethoxy-5-methoxybenzonitrile Welcome to the technical support center for the chromatographic purification of 3-Bromo-4-ethoxy-5-methoxybenzonitrile (CAS No. 495396-35-5).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Welcome to the technical support center for the chromatographic purification of 3-Bromo-4-ethoxy-5-methoxybenzonitrile (CAS No. 495396-35-5). This guide is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final product. We will explore common challenges and provide systematic, field-proven solutions for successful purification using column chromatography.

The molecular structure of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, with its combination of a nitrile, two ether linkages, and a bromine atom on an aromatic ring, gives it moderate polarity.[1] This characteristic is central to designing an effective purification strategy. This guide explains the causality behind our recommendations, ensuring you can adapt these principles to your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography of 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Question: My product is not eluting from the silica gel column, or is eluting extremely slowly.

Answer:

This is a classic sign that your mobile phase (eluent) is not polar enough to displace the compound from the highly polar silica gel stationary phase.[2] 3-Bromo-4-ethoxy-5-methoxybenzonitrile, while not exceedingly polar, has sufficient dipole character from its nitrile and ether groups to adhere strongly to silica if the eluent is too non-polar (e.g., 100% hexane).

Root Cause Analysis & Solution Pathway:

  • Insufficient Eluent Polarity: Your primary action should be to systematically increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate in small increments (e.g., from 5% to 10%, then 15%). Monitor the elution using Thin Layer Chromatography (TLC).

  • Strong Adsorption to Active Sites: Silica gel has acidic silanol groups on its surface that can strongly interact with the lone pairs on the oxygen and nitrogen atoms in your molecule. If a simple increase in polarity doesn't work or leads to significant band broadening ("tailing"), consider adding a small amount of a more polar solvent like methanol (e.g., 0.5-1%) to your eluent. However, be cautious, as high concentrations of methanol can sometimes dissolve silica gel.[3]

  • Experimental Protocol - Gradient Elution: Instead of isocratic (constant solvent mixture) elution, a gradient elution is highly effective. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, and finally, use a high-polarity "flush" to remove any remaining highly polar substances.[4]

Question: The separation between my target compound and a closely-related impurity is poor.

Answer:

Achieving good resolution between compounds with similar polarities is the core challenge of chromatography. The goal is to maximize the differential partitioning of the compounds between the stationary and mobile phases.

Root Cause Analysis & Solution Pathway:

  • Sub-optimal Solvent System: The choice of solvents is critical. While hexane/ethyl acetate is a common starting point, it may not be optimal for all separations. Different solvents offer different selectivities.

    • Alternative Solvent Systems: Experiment with other solvent systems during your initial TLC analysis. Good alternatives for aromatic compounds include:

      • Dichloromethane/Hexane: Offers different selectivity compared to ethyl acetate.

      • Toluene/Ethyl Acetate: The aromatic nature of toluene can improve the separation of aromatic compounds through π-π interactions.[3]

      • Hexane/Diethyl Ether: Diethyl ether is less polar than ethyl acetate and can sometimes provide better resolution for moderately polar compounds.

  • Incorrect Polarity for Separation: The ideal TLC Rf (retention factor) for the target compound should be between 0.2 and 0.35 to ensure good separation on a column.[4] If your spots are higher than this, decrease the eluent polarity. If they are lower, increase it.

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. The mass of the crude sample should typically be no more than 1-5% of the mass of the silica gel (e.g., for 100 g of silica, load 1-5 g of crude material).

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to severe band broadening and mixed fractions. Ensure your silica gel slurry is homogeneous and that the bed is packed evenly without air bubbles.

Question: My compound appears to be degrading on the column, resulting in low yield and new, unexpected spots on TLC.

Answer:

Compound stability on the stationary phase is a critical consideration. Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.

Root Cause Analysis & Solution Pathway:

  • Acid Sensitivity: The ether linkages or other functionalities in your molecule might be sensitive to the acidic nature of silica gel.

    • Stability Test: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product in a suitable solvent, add a scoop of silica gel, and stir it for a few hours. Monitor the mixture by TLC against a control sample (without silica) to see if any new spots appear.[5]

  • Deactivating the Silica Gel: If acid sensitivity is confirmed, you can deactivate the silica gel. This is done by adding a small amount of a base, like triethylamine (~1%), to your eluent system. This neutralizes the acidic sites on the silica surface.

  • Alternative Stationary Phases: If deactivation is insufficient, consider switching to a different stationary phase.

    • Neutral Alumina: Alumina can be a good alternative for compounds that are unstable on silica.[3] It is available in neutral, basic, and acidic forms. For your compound, neutral alumina would be the logical choice.

    • Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and eluent system to start with for purifying 3-Bromo-4-ethoxy-5-methoxybenzonitrile?

A1: For initial trials, we recommend using standard flash-grade silica gel (230-400 mesh) as the stationary phase.[6] A good starting eluent system is a mixture of hexane (or heptane) and ethyl acetate. Begin by developing a method with TLC, testing solvent ratios from 95:5 to 80:20 (Hexane:Ethyl Acetate). Aim for an Rf value of approximately 0.2-0.3 for the product spot to achieve optimal separation on the column.[4]

Q2: How should I load my sample onto the column?

A2: You have two primary options for loading your sample:

  • Wet Loading: Dissolve your crude product in the minimum amount of a solvent (preferably the column eluent itself, or a slightly more polar solvent like dichloromethane if necessary).[7] Carefully pipette this solution directly onto the top of the packed silica gel bed. This method is quick and straightforward for samples that are readily soluble in the mobile phase.

  • Dry Loading: This is the preferred method for samples with poor solubility in the eluent or for achieving the highest possible resolution.[7] Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

Q3: How do I monitor the separation and collect the fractions?

A3: Collect fractions in a systematic manner (e.g., in test tubes or flasks of equal volume). After collecting a set number of fractions (e.g., 20-25), analyze them using TLC. Spot several fractions per TLC plate to quickly identify which ones contain your purified product. Combine the fractions that show a single, clean spot of your target compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard for moderately polar organic molecules, providing high surface area and good resolving power.[6]
Typical Eluent System Hexane / Ethyl Acetate (Gradient: 5% to 30% Ethyl Acetate)Provides a good polarity range for eluting the target compound while separating it from impurities.
Alternative Eluents Dichloromethane/Hexane; Toluene/Ethyl AcetateCan offer different selectivity, which is useful for separating closely related compounds.[3]
TLC Development Aim for a product Rf value of 0.20 - 0.35 in the chosen eluent system.This Rf range in TLC typically translates to good separation and reasonable elution times on a column.[4]
Sample Loading Dry loading is preferred for optimal resolution.Minimizes band broadening at the start of the separation, especially for less soluble samples.[7]

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a chemical stain like potassium permanganate.[4]

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that gives your product an Rf value between 0.2 and 0.35 and shows the best separation from impurities.

Protocol 2: Flash Column Chromatography (Dry Loading)
  • Select an appropriate size column and pack it with a slurry of silica gel in your initial, low-polarity eluent.

  • Dissolve the crude 3-Bromo-4-ethoxy-5-methoxybenzonitrile in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approx. 2-3x the weight of your crude material) to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add the dry powder onto the top of the packed silica gel bed, creating a uniform layer.

  • Gently add a thin layer of sand on top to prevent disturbance.

  • Carefully add the eluent to the column and apply gentle pressure (using a pump or house air) to begin elution.

  • Collect fractions and monitor by TLC as described above.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.

Troubleshooting_Workflow start Problem Encountered During Purification prob_no_elution Compound Not Eluting start->prob_no_elution prob_poor_sep Poor Separation start->prob_poor_sep prob_degradation Low Yield / Degradation start->prob_degradation sol_increase_polarity Action: Increase Eluent Polarity (e.g., more Ethyl Acetate) prob_no_elution->sol_increase_polarity sol_optimize_eluent Action: Optimize Eluent - Aim for Rf 0.2-0.35 - Try different solvents (DCM, Toluene) prob_poor_sep->sol_optimize_eluent sol_check_loading Action: Check Loading - Use dry loading - Reduce sample amount prob_poor_sep->sol_check_loading sol_stability_test Action: Test Stability on Silica (Stir sample with silica, monitor by TLC) prob_degradation->sol_stability_test check_elution Check TLC: Compound Eluting? sol_increase_polarity->check_elution check_elution->prob_no_elution No end_node Purification Successful check_elution->end_node Yes sol_optimize_eluent->end_node sol_check_loading->end_node check_stable Result: Stable? sol_stability_test->check_stable sol_alt_method Action: Use Alternative Method - Deactivate silica (add Et3N) - Use Neutral Alumina check_stable->sol_alt_method No check_stable->end_node Yes sol_alt_method->end_node

Caption: A flowchart for diagnosing and solving common column chromatography problems.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7021625, 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]

  • Indian Academy of Sciences. N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Available from: [Link]

  • Canadian Science Publishing. An intriguing effect of lithium perchlorate dispersed on silica gel in the bromination of aromatic compounds by N-bromosuccinimide. Available from: [Link]

  • LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • YouTube. {4K}-- Column Chromatography (Purification). (2013-10-22). Available from: [Link]

  • Reddit. r/OrganicChemistry - Trouble with Column Chromatography of phenolic compounds. Available from: [Link]

  • PubMed Central (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

  • Reddit. r/OrganicChemistry - Column chromatography - which eluent system?. Available from: [Link]

  • Organic Syntheses. Procedure for the preparation of 3,5-Dibromo-2-pyrone. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Bromo-decarboxylation of Aromatic Carboxylic Acids. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information - Synthesis of pyrazolo[3,4-b]quinolinones. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information - D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation. Available from: [Link]

  • Columbia University, Department of Chemistry. Experiment 8: Chromatography. Available from: [Link]

Sources

Troubleshooting

Challenges in the synthesis and handling of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Welcome to the comprehensive technical support guide for 3-Bromo-4-ethoxy-5-methoxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Bromo-4-ethoxy-5-methoxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the synthesis and handling of this important chemical intermediate.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

General Properties

Q1: What are the basic chemical properties of 3-Bromo-4-ethoxy-5-methoxybenzonitrile?

A1: 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a solid compound with the following properties:

  • Molecular Formula: C₁₀H₁₀BrNO₂[1][2][3][4]

  • Molecular Weight: 256.10 g/mol [1][2][4][5]

  • CAS Number: 495396-35-5[1][2][4]

  • Appearance: Typically a solid.[3][4][5]

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrNO₂[1][2][3][4]
Molecular Weight256.10 g/mol [1][2][4][5]
CAS Number495396-35-5[1][2][4]
Physical FormSolid[3][4][5]
Handling and Storage

Q2: How should 3-Bromo-4-ethoxy-5-methoxybenzonitrile be handled and stored?

A2: Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid skin and eye contact.[6] Minimize dust formation during handling.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] It is classified as a combustible solid.[1][5]

Q3: What are the primary safety concerns associated with this compound?

A3: While specific toxicity data for 3-Bromo-4-ethoxy-5-methoxybenzonitrile is limited, related benzonitrile compounds can be harmful. For instance, 3-Bromo-4-methoxybenzonitrile is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation.[6] It is prudent to handle 3-Bromo-4-ethoxy-5-methoxybenzonitrile with similar precautions. In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[6]

II. Synthesis Troubleshooting Guide

The synthesis of substituted benzonitriles can present several challenges. This guide addresses common issues encountered during the synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Common Synthetic Challenge: Low Yields in Cyanation Reactions

A prevalent method for synthesizing benzonitriles is through the cyanation of aryl halides.[9] Low yields in this step can be attributed to several factors.

Q4: My palladium-catalyzed cyanation of the corresponding aryl bromide is resulting in a low yield. What are the potential causes and solutions?

A4: Low yields in palladium-catalyzed cyanation reactions are a frequent issue. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The efficiency of the reaction is highly dependent on the palladium catalyst and the chosen ligand. Ensure you are using a suitable combination for the specific substrate.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. Ensure it is optimal for the catalyst system being used.

    • Solvent: The choice of solvent can significantly impact the reaction. Anhydrous and deoxygenated solvents are often necessary.

    • Inert Atmosphere: These reactions are often sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[9]

  • Purity of Starting Materials: Impurities in the aryl halide or the cyanide source can poison the catalyst. Ensure all reagents are of high purity.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for low cyanation yields.

Challenge: Side Reactions and Impurity Formation

Q5: I am observing significant formation of byproducts during the synthesis. What are the likely side reactions and how can I minimize them?

A5: Side reactions can significantly reduce the yield and complicate purification. Common side reactions in the synthesis of substituted benzonitriles include:

  • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the formation of the corresponding carboxylic acid or amide.[10] Careful control of pH and temperature is essential.

  • Competing Nucleophilic Substitution: The starting materials or intermediates may undergo other nucleophilic substitution reactions, particularly if there are other reactive sites on the molecule. The choice of reaction conditions and protecting groups can help to mitigate these side reactions.

Proposed Synthetic Pathway

A plausible synthetic route starting from isovanillin is outlined below. This multi-step synthesis requires careful control of each reaction to ensure a good overall yield.

Caption: Proposed synthesis of the target molecule.

A method for preparing 3-ethoxy-4-methoxy benzonitrile from isovanillin has been described, involving ethylation, oximation of the aldehyde, and subsequent dehydration to the nitrile.[11]

III. Detailed Experimental Protocols

This section provides a general, illustrative protocol for a key synthetic step. Note: These are generalized procedures and should be adapted and optimized for specific laboratory conditions and scales.

Protocol: Conversion of a Substituted Benzaldehyde to a Benzonitrile

This protocol describes a common method for converting an aldehyde group to a nitrile group.

Materials:

  • Substituted benzaldehyde (e.g., 3-bromo-4-ethoxy-5-methoxybenzaldehyde)

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium hydroxide or pyridine)

  • Acetic anhydride

  • Appropriate solvents (e.g., ethanol, toluene)

Procedure:

  • Oxime Formation:

    • Dissolve the substituted benzaldehyde in a suitable solvent.

    • Add a solution of hydroxylamine hydrochloride and a base.

    • Stir the reaction mixture at room temperature or with gentle heating until the formation of the oxime is complete (monitor by TLC).

  • Dehydration to the Nitrile:

    • To the oxime intermediate, add acetic anhydride.

    • Heat the reaction mixture under reflux. The reaction progress should be monitored by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude benzonitrile can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

IV. Handling and Safety

Q6: What are the recommended personal protective equipment (PPE) and emergency procedures when working with 3-Bromo-4-ethoxy-5-methoxybenzonitrile and its precursors?

A6:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[8]

    • Body Protection: A lab coat should be worn. For larger quantities or in case of potential splashing, a chemical-resistant apron is recommended.

    • Respiratory Protection: If working with the solid in a way that generates dust, or if the material is volatile, a NIOSH-approved respirator may be necessary.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek medical attention.

    • Inhalation: Move the person to fresh air.[7] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

    • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6][7]

References

  • PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 3-Bromo-4-methoxybenzonitrile. [Link]

  • CP Lab Safety. 3-Bromo-4-methoxybenzonitrile, 5g, Each. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • ACS Publications. Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. [Link]

  • PubChemLite. 3-bromo-5-ethoxy-4-hydroxybenzonitrile (C9H8BrNO2). [Link]

  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

  • PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link]

  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ResearchGate. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link]

  • Reddit. Benzene Substitution synthesis problem. [Link]

  • Google Patents. 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Organic Syntheses. 3-bromophthalide. [Link]

Sources

Optimization

Stability issues of 3-Bromo-4-ethoxy-5-methoxybenzonitrile under reaction conditions

Welcome to the technical support center for 3-Bromo-4-ethoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-ethoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments with this compound. The information is structured to provide not just solutions, but also the underlying scientific principles to empower your research.

I. Compound Profile and General Handling

What are the key structural features of 3-Bromo-4-ethoxy-5-methoxybenzonitrile?

3-Bromo-4-ethoxy-5-methoxybenzonitrile possesses a polysubstituted benzene ring, a versatile scaffold in medicinal chemistry. Its key features include:

  • Aryl Bromide: The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities.[1][2]

  • Electron-Donating Groups: The ethoxy and methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring and the C-Br bond.

  • Nitrile Group: The nitrile group is a useful synthetic precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
Appearance Solid[3]
CAS Number 495396-35-5[4]
What are the recommended storage and handling conditions for this compound?

To ensure the integrity of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, it is recommended to store it at room temperature in a tightly sealed container, protected from light and moisture.[5] While generally stable, prolonged exposure to harsh conditions should be avoided. Some sources suggest storage at 0-8°C for the structurally similar 3-Bromo-4-hydroxy-5-methoxybenzonitrile, which may be a prudent practice for long-term storage.[6]

II. Troubleshooting Common Reactions

This section addresses specific issues that may arise when using 3-Bromo-4-ethoxy-5-methoxybenzonitrile in common synthetic transformations.

A. Suzuki-Miyaura Cross-Coupling Reactions
FAQ 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be optimal. The electron-rich nature of the substituted ring can affect the oxidative addition step. Consider employing more robust catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to facilitate this crucial step.[1]

  • Base Selection: The choice of base is critical. If you are using a weaker base, switching to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[1] Ensure the base is finely powdered and anhydrous, especially if the reaction is sensitive to water.

  • Solvent System: The solvent plays a significant role. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.[1] It is imperative that the organic solvents are thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and undesirable side reactions like homocoupling.[1][7]

  • Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessive heat can lead to decomposition of the starting material or catalyst.

  • Quality of Boronic Acid: Ensure the boronic acid coupling partner is pure and has not undergone significant degradation.[7]

Experimental Workflow: Troubleshooting a Low-Yield Suzuki Coupling

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination HNR'R'' Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NHR' Ar-NHR' Reductive Elimination->Ar-NHR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination. [2][8]

C. Nucleophilic Aromatic Substitution (SNA)
FAQ 3: Can the bromine atom be displaced by a nucleophile without a catalyst?

While the bromine atom is a good leaving group, direct nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult. The presence of the electron-donating ethoxy and methoxy groups further deactivates the ring towards nucleophilic attack. However, under harsh conditions (high temperature and pressure) or with very strong nucleophiles, some substitution may occur. For practical synthetic purposes, a palladium-catalyzed cross-coupling reaction is the preferred method for functionalizing this position.

In some cases, the presence of a nitro group ortho or para to a halogen can activate the ring towards SNAr. [9]However, 3-Bromo-4-ethoxy-5-methoxybenzonitrile lacks such a strongly electron-withdrawing activating group.

III. Stability and Decomposition

FAQ 4: Is 3-Bromo-4-ethoxy-5-methoxybenzonitrile susceptible to hydrolysis?

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures. The ether linkages (ethoxy and methoxy) are generally stable under most conditions but can be cleaved by strong acids like HBr or BBr₃.

FAQ 5: Are there any known incompatibilities with common reagents or conditions?
  • Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile group to a primary amine.

  • Organometallic Reagents: Grignard reagents or organolithiums can react with the nitrile group. They may also potentially undergo halogen-metal exchange with the aryl bromide.

  • Strong Oxidizing Agents: The benzene ring and its substituents can be susceptible to oxidation under harsh conditions.

IV. Analytical Characterization

FAQ 6: What are the expected spectroscopic signatures for this compound?
  • ¹H NMR: Expect signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and the methoxy group (a singlet). The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: Expect distinct signals for the nitrile carbon, the aromatic carbons (including those bearing the bromo, ethoxy, and methoxy substituents), and the carbons of the ethoxy and methoxy groups.

  • IR Spectroscopy: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. Peaks corresponding to C-O and C-Br stretches will also be present.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), with the molecular ion peaks appearing at m/z values corresponding to the two isotopes.

V. References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625 - PubChem. Available at: [Link]

  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086 - PubChem. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions | Request PDF - ResearchGate. Available at: [Link]

  • 3-bromo-4-ethoxy-5-methoxybenzonitrile (C10H10BrNO2) - PubChemLite. Available at: [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Available at: [Link]

  • 3-Bromo-4-Hydroxy-5-Methoxybenzonitrile TCI Analytical reagent - AMI Scientific. Available at: [Link]

  • CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents. Available at:

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile - PMC. Available at: [Link]

  • (PDF) Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom - ResearchGate. Available at: [Link]

  • The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack | Request PDF - ResearchGate. Available at: [Link]

  • 3-bromophthalide - Organic Syntheses Procedure. Available at: [Link]

  • 3-ethoxy-4-methoxy benzonitrile preparing method (2015) | Yang Qing | 2 Citations. Available at:

  • 3-bromo-5-methoxy-4-propoxybenzonitrile (C11H12BrNO2) - PubChemLite. Available at: [Link]

  • 3-Bromo-4-((4-methylbenzyl)oxy)benzonitrile | C15H12BrNO | CID - PubChem. Available at: [Link]

  • Nucleophilic substitution of 4-bromo-5-nitrophthalodinitrile: XIII. Synthesis and properties of 4-(1-benzotriazolyl)-5-(4-tritylphenoxy)phthalonitrile and phthalocyanines based thereon - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Methods for the Purity Assessment of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Introduction In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is a cornerstone of robust and reproducible outcomes. 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a key build...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is a cornerstone of robust and reproducible outcomes. 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a key building block in the synthesis of a variety of complex molecules. Its purity is of paramount importance, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. This guide provides a comprehensive comparison of the primary analytical methods for the purity assessment of 3-Bromo-4-ethoxy-5-methoxybenzonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will also touch upon the utility of Fourier-Transform Infrared (FTIR) spectroscopy as a complementary technique for identity confirmation.

The choice of an analytical method is a critical decision in the quality control workflow. This guide is designed for researchers, scientists, and drug development professionals to make informed decisions by objectively comparing the performance of these techniques, supported by detailed experimental protocols and illustrative data.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for the purity assessment of non-volatile organic compounds in the pharmaceutical industry.[1] Its high resolution, sensitivity, and adaptability make it an ideal choice for separating 3-Bromo-4-ethoxy-5-methoxybenzonitrile from structurally similar impurities that may arise during its synthesis.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 3-Bromo-4-ethoxy-5-methoxybenzonitrile, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is the most common approach.

Experimental Protocol: Reversed-Phase HPLC Method

  • Instrumentation:

    • HPLC system with a UV detector or a Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Autosampler

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (60:40 v/v). The mobile phase should be filtered and degassed before use.[2]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 3-Bromo-4-ethoxy-5-methoxybenzonitrile reference standard and dissolve in 100 mL of the mobile phase.

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 3-Bromo-4-ethoxy-5-methoxybenzonitrile sample and dissolve in 100 mL of the mobile phase.

    • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.

Causality in Experimental Choices: The choice of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules. The acetonitrile/water mobile phase is a common and effective solvent system for reversed-phase chromatography. A detection wavelength of 254 nm is chosen as many aromatic compounds exhibit strong absorbance at this wavelength.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Vaporize & Inject dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Analysis ionize->detect integrate Chromatogram Integration detect->integrate identify Impurity Identification (MS Library) integrate->identify quantify Quantification integrate->quantify report Generate Report identify->report quantify->report QNMR_Logic start Precise Weighing of Analyte and Internal Standard dissolve Dissolution in Deuterated Solvent start->dissolve acquire NMR Data Acquisition with Quantitative Parameters dissolve->acquire process Data Processing (Phasing, Baseline Correction, Integration) acquire->process select_signals Select Non-Overlapping Signals for Analyte and Standard process->select_signals calculate Calculate Purity using the qNMR Formula select_signals->calculate result Absolute Purity Value calculate->result

Sources

Comparative

A Comparative Guide to the HPLC Analysis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile: A Stability-Indicating Approach

In the landscape of pharmaceutical development and fine chemical synthesis, the robust analytical characterization of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the robust analytical characterization of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a polysubstituted aromatic nitrile, serves as a critical building block in various synthetic pathways. Its purity and stability profile directly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the assessment of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, with a focus on developing a stability-indicating assay. We will explore the rationale behind methodological choices, compare HPLC with alternative techniques, and provide a detailed, validated protocol grounded in scientific principles and regulatory expectations.

Foundational Physicochemical Properties and Analytical Strategy

Before delving into methodology, understanding the physicochemical characteristics of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is crucial for a logical analytical approach.

PropertyValue/PredictionImplication for HPLC Analysis
Molecular Formula C₁₀H₁₀BrNO₂[1]Provides the basis for molecular weight determination.
Molecular Weight 256.10 g/mol [1]Essential for preparing standard solutions of known concentration.
Structure Substituted BenzonitrileThe aromatic ring is a strong chromophore, making UV detection highly suitable. The substituents (bromo, ethoxy, methoxy) increase the molecule's non-polar character.
Polarity (Predicted) XlogP: 2.6[2]The positive XlogP value indicates a non-polar, hydrophobic nature, making reversed-phase HPLC the ideal separation mode.
State Solid[1]The compound is non-volatile, making HPLC a superior choice over Gas Chromatography (GC).[3][4]

Based on this profile, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical and scientifically sound starting point. The hydrophobicity of the molecule suggests strong retention on a non-polar stationary phase (like C18) with a polar mobile phase.

Comparative Analysis of Analytical Techniques: HPLC vs. Gas Chromatography (GC)

While HPLC is the predicted method of choice, a comprehensive guide must evaluate other viable techniques. Gas Chromatography is a powerful separation technique, but its applicability is limited by the analyte's volatility and thermal stability.[5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Verdict for 3-Bromo-4-ethoxy-5-methoxybenzonitrile
Principle Separation in a liquid mobile phase based on analyte affinity for a solid stationary phase.[6]Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase.[7]HPLC is superior.
Applicability Ideal for non-volatile, thermally unstable, and high molecular weight compounds.[4][5]Best for volatile and thermally stable compounds.[5]The target compound is a solid and likely to decompose at the high temperatures required for GC vaporization.
Sample Preparation Simple dissolution in a suitable solvent.Often requires derivatization to increase volatility and thermal stability, adding complexity and potential for error.HPLC offers a more direct and less error-prone workflow.
Typical Use in Pharma The "workhorse" for API assay, impurity profiling, and stability testing.[3][4]Primarily used for residual solvent analysis and analysis of volatile impurities.[4][7]The intended analysis (purity and stability) aligns perfectly with the primary applications of HPLC.

Developing a Stability-Indicating Reversed-Phase HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. This requires a method with sufficient specificity and resolution. The development process follows a logical workflow.

Caption: Workflow for Stability-Indicating HPLC Method Development.

Recommended HPLC Protocol

This protocol is designed as a robust starting point for the analysis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN) and water.

  • Formic acid (reagent grade).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for polar and ionizable compounds by suppressing silanol interactions on the stationary phase.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[9]
Gradient Program 0-20 min: 50% to 90% B20-22 min: 90% B22-23 min: 90% to 50% B23-30 min: 50% B (Equilibration)A gradient is essential to elute potential degradation products with different polarities and to ensure the column is cleaned of any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm or PDA Scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. A PDA detector is highly recommended to assess peak purity and identify the absorbance maxima of the analyte and any impurities.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and detector sensitivity.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 3-Bromo-4-ethoxy-5-methoxybenzonitrile reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent. This creates a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar target concentration using the same diluent.

Forced Degradation Studies: The Key to a Stability-Indicating Method

To ensure the method is stability-indicating, the analyte must be subjected to stress conditions to intentionally generate degradation products.[10][11] The goal is to achieve a target degradation of 5-20%.[10]

Experimental Protocol for Forced Degradation:

  • Prepare a stock solution of 3-Bromo-4-ethoxy-5-methoxybenzonitrile (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, likely forming the corresponding carboxylic acid or amide.[12]

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours. Prepare a solution of ~100 µg/mL.

  • Photolytic Degradation: Expose the solid compound to a light source that provides combined visible and UV output, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][11] Prepare a solution of ~100 µg/mL.

  • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm specificity.

Method Validation According to ICH Q2(R1) Guidelines

Once the method is optimized and proven to be stability-indicating, it must be validated to ensure it is suitable for its intended purpose.[13][14] The validation should encompass the following parameters:

Caption: Key Validation Parameters as per ICH Q2(R1).[15]

  • Specificity: Demonstrated through forced degradation studies and, if available, analysis of samples spiked with known impurities.

  • Linearity: Assessed by analyzing a series of solutions over a concentration range (e.g., 50% to 150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Accuracy: Determined by spiking a placebo mixture with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percentage recovery.

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval (e.g., six replicate injections).

    • Intermediate Precision: Assesses the effect of random events on the precision of the method (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Essential for impurity analysis.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate, slight variations in mobile phase composition).

Conclusion and Expert Recommendations

The analysis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is most effectively and reliably achieved using a stability-indicating reversed-phase HPLC method. The inherent physicochemical properties of the molecule, particularly its non-volatility and strong UV chromophore, make it an ideal candidate for this technique. While other methods like GC exist, they are not suitable for this application.

The provided HPLC protocol serves as a well-reasoned and robust starting point for method development. The ultimate success of the analysis hinges on rigorous forced degradation studies to establish specificity and a comprehensive validation effort that adheres to the principles outlined in the ICH Q2(R1) guidelines.[13][15] This ensures that the analytical data generated is accurate, reliable, and fit for purpose in a regulated research and development environment.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. Available from: [Link]

  • Pharma Specialists. Difference Between HPLC and GC. Available from: [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]

  • SIELC Technologies. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. Available from: [Link]

  • National Center for Biotechnology Information (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Chromatography Online. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. Available from: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link]

Sources

Validation

A Comparative Guide to the Analysis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile Reaction Mixtures: A GC-MS Perspective

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex pharmaceutical intermediates like 3-Bromo-4-ethoxy-5-methoxybenzonitrile, rigorous analytical oversight of the reaction mixture...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates like 3-Bromo-4-ethoxy-5-methoxybenzonitrile, rigorous analytical oversight of the reaction mixture is not merely a procedural step but a cornerstone of quality, safety, and process optimization. The presence of unreacted starting materials, regioisomers, or over-brominated side products can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the comprehensive analysis of this specific reaction mixture. Our focus is on explaining the causality behind analytical choices, ensuring that the described protocols are self-validating, and grounding our recommendations in authoritative sources.

The Analytical Challenge: What to Expect in the Reaction Mixture

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile typically involves the electrophilic bromination of a substituted benzonitrile precursor. The directing effects of the ethoxy and methoxy groups, which are ortho, para-directing, and the electron-withdrawing nature of the nitrile group, create a complex regiochemical landscape.[1] Consequently, the crude reaction mixture is unlikely to be a single, pure product.

Key potential components in the reaction mixture include:

  • Target Molecule: 3-Bromo-4-ethoxy-5-methoxybenzonitrile

  • Starting Material: 4-Ethoxy-5-methoxybenzonitrile

  • Monobrominated Isomers: For instance, 2-Bromo-4-ethoxy-5-methoxybenzonitrile, arising from bromination at an alternative ortho position.

  • Over-brominated Products: Di-brominated species, which can form if the reaction is not carefully controlled.[2]

  • Residual Solvents and Reagents: Depending on the synthetic route.

The primary analytical challenge is, therefore, to develop a method that can effectively separate and identify these structurally similar compounds, some of which may be present at trace levels.

Head-to-Head Comparison: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, its suitability must be weighed against other prevalent analytical techniques in pharmaceutical analysis, namely High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Quantitative Data Summary: A Comparative Overview
Analytical Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Analyte Volatility Required; compounds must be thermally stable.Not required.Not required.Not required.
Primary Separation Principle Boiling point and column affinity.Partitioning between mobile and stationary phases.Partitioning between mobile and stationary phases.Not a separation technique.
Detection Principle Mass-to-charge ratio (m/z).UV absorbance.Mass-to-charge ratio (m/z).Nuclear spin transitions in a magnetic field.
Structural Information High (from fragmentation patterns).Low (retention time and UV spectrum only).Very High (molecular weight and fragmentation).Definitive (complete molecular structure).[5]
Sensitivity High for volatile compounds.Moderate to high, depending on chromophore.Very High.[6]Relatively low.
Isomer Separation Often excellent for regioisomers.Method-dependent, can be challenging.Method-dependent, often similar to HPLC.Can distinguish and quantify isomers without separation.
Quantitation Good, requires appropriate standards.Excellent, the gold standard for purity assays.Good, but can be affected by ion suppression.Excellent (qNMR), primary analytical method.[7]

The GC-MS Workflow: A Detailed Protocol

GC-MS is particularly well-suited for this analysis due to the volatility and thermal stability of the target compound and its likely impurities. The high resolving power of capillary GC columns is excellent for separating regioisomers, while the mass spectrometer provides definitive identification based on fragmentation patterns.[8][9]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture.

    • Dissolve in 10 mL of a suitable solvent such as Ethyl Acetate or Dichloromethane.

    • Vortex to ensure complete dissolution.

    • If necessary, filter through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890 or similar.

    • Mass Spectrometer: Agilent 5973 or similar mass selective detector.[10]

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended due to its versatility for separating aromatic compounds.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify peaks in the Total Ion Chromatogram (TIC).

    • Examine the mass spectrum of each peak to identify the molecular ion and characteristic fragmentation patterns.

    • Compare the obtained spectra with a reference standard of 3-Bromo-4-ethoxy-5-methoxybenzonitrile and with mass spectral libraries for tentative identification of impurities.

Rationale for Methodological Choices
  • Non-Polar Column: A 5% phenyl-methylpolysiloxane stationary phase (like in DB-5ms columns) provides excellent separation based on boiling points and subtle differences in polarity, which is ideal for resolving isomeric benzonitrile derivatives.[12]

  • Temperature Gradient: A temperature ramp is crucial for ensuring that compounds with a range of boiling points elute as sharp peaks and that higher-boiling components (like potential di-brominated species) are eluted in a reasonable time.[13]

  • Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" for each compound that can be used for identification and comparison to spectral libraries.[14]

Alternative & Complementary Methodologies

No single analytical technique is infallible. A multi-faceted approach provides the most comprehensive understanding of the reaction mixture.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical purity analysis, particularly for non-volatile or thermally labile compounds.[7] For our target molecule, a reversed-phase HPLC method would be the standard choice.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid to improve peak shape).

    • Start at 30% acetonitrile, ramp to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the target compound (e.g., 254 nm).[11]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.[15]

Comparison to GC-MS: HPLC-UV is often superior for quantification due to its high precision and the linear response of UV detectors over a wide concentration range. However, it provides limited structural information and co-eluting impurities with similar UV spectra can be difficult to resolve and identify.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an invaluable tool for impurity profiling.[6][16]

Advantages over GC-MS: LC-MS eliminates the need for analyte volatility and thermal stability, which can be an advantage if degradation is a concern. Soft ionization techniques like Electrospray Ionization (ESI) often yield a prominent molecular ion peak, simplifying molecular weight determination.

Disadvantages: Ionization efficiency in LC-MS can vary significantly between compounds, making quantification more complex than in GC-MS or HPLC-UV. The mobile phase must be MS-compatible (i.e., volatile buffers), which may require method modification from a standard HPLC-UV approach.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to provide definitive structural elucidation.[17] While not a separation technique, ¹H and ¹³C NMR of the crude reaction mixture can:

  • Confirm the structure of the major product.

  • Identify and quantify impurities, including isomers, without the need for reference standards (via qNMR).

  • Provide information on the relative positions of substituents on the aromatic ring through analysis of coupling constants and chemical shifts.[18]

Role: NMR serves as a crucial complementary technique to chromatography. It can definitively identify an unknown impurity isolated by preparative chromatography or confirm the identity of peaks observed in GC-MS and LC-MS.

Visualizing the Workflow and Logic

Diagram 1: Analytical Workflow for Reaction Mixture Analysis

Workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_results Outcomes Reaction Crude Reaction Mixture GCMS GC-MS (Volatility/Thermal Stability Screen) Reaction->GCMS HPLC HPLC-UV (Purity & Quantification) Reaction->HPLC Impurity Impurity Profile GCMS->Impurity LCMS LC-MS (Impurity ID & Profiling) HPLC->LCMS Method Transfer Purity Purity Assessment HPLC->Purity LCMS->Impurity NMR NMR (Structural Confirmation) Structure Structural Elucidation NMR->Structure Impurity->Structure

Caption: Workflow for comprehensive analysis of the reaction mixture.

Diagram 2: Key Chemical Structures

Caption: Structures of the target molecule and key potential impurities.

Conclusion and Recommendations

For the routine analysis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile reaction mixtures, GC-MS offers an optimal balance of separation efficiency for isomers and definitive identification capabilities. Its high sensitivity and the wealth of structural information from mass spectral fragmentation make it the preferred primary technique for both qualitative and semi-quantitative analysis.

However, a truly robust analytical strategy embraces orthogonal methods. HPLC-UV should be considered the gold standard for final product purity determination and quantitative assays due to its superior precision. For in-depth impurity profiling, especially when dealing with unknown or thermally labile species, LC-MS is the most powerful tool. Finally, NMR spectroscopy remains indispensable for the absolute structural confirmation of the final product and any isolated, unknown impurities.

By judiciously selecting and combining these techniques, researchers and drug development professionals can ensure a comprehensive understanding of the reaction profile, leading to a more controlled, optimized, and safer chemical synthesis process.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
  • ResearchGate. (n.d.). N-15 NMR chemical shifts of ring substituted benzonitriles. Request PDF.
  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Agilent. (2023, December 8). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Separation Science.
  • Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
  • ResearchGate. (n.d.). Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons. Request PDF.
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-5-nitrobenzonitrile.
  • Agilent Technologies. (n.d.). Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation.
  • MDPI. (n.d.). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples.
  • Hrvojic, D., et al. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
  • RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
  • Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • NIH. (n.d.). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread.
  • ResearchGate. (2019, July 25). HPLC-UV method approach for the analysis and impurity profiling of Captopril.

Sources

Comparative

Comparing the reactivity of 3-Bromo-4-ethoxy-5-methoxybenzonitrile with other benzonitriles

A Comparative Guide to the Reactivity of 3-Bromo-4-ethoxy-5-methoxybenzonitrile This guide provides an in-depth comparison of the reactivity of 3-Bromo-4-ethoxy-5-methoxybenzonitrile against other relevant benzonitrile d...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

This guide provides an in-depth comparison of the reactivity of 3-Bromo-4-ethoxy-5-methoxybenzonitrile against other relevant benzonitrile derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced reactivity of this polysubstituted aromatic compound, supported by mechanistic insights and comparative data to inform synthetic strategy and experimental design.

Introduction: The Unique Electronic Profile of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a highly functionalized building block of significant interest, particularly as an intermediate in the synthesis of complex pharmaceuticals.[1] Its reactivity is governed by a complex interplay of electronic and steric effects imparted by its five substituents on the benzene ring. Understanding these influences is paramount to predicting its behavior in various chemical transformations.

The key functional groups dictating its reactivity are:

  • The Nitrile Group (-CN): A potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic aromatic substitution but is a powerful activator for nucleophilic aromatic substitution.[2]

  • The Bromine Atom (-Br): An inductively electron-withdrawing (-I) but resonance electron-donating (+M) substituent. Its presence provides a crucial handle for transition-metal-catalyzed cross-coupling reactions.[3][4]

  • The Alkoxy Groups (-OEt, -OMe): Both are strongly electron-donating via resonance (+M) and moderately electron-withdrawing via induction (-I).[5][6] Their cumulative effect significantly increases the electron density of the aromatic ring, counteracting the deactivating effect of the nitrile group in certain reactions.

The unique substitution pattern—two potent electron-donating groups (ortho and meta to the nitrile) and a bromine atom—creates a nuanced reactivity profile that differs significantly from simpler benzonitriles.

Caption: Electronic influences on the 3-Bromo-4-ethoxy-5-methoxybenzonitrile ring.

Comparative Reactivity Analysis

To contextualize the reactivity of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, we compare it with several simpler, yet structurally related, benzonitriles across three major classes of reactions.

Benchmark Molecules for Comparison:

  • Benzonitrile: The parent compound.

  • 4-Bromobenzonitrile: Features a competing site for cross-coupling and nucleophilic substitution.

  • 4-Methoxybenzonitrile: Contains a single, strong electron-donating group.

  • 3,5-Dimethoxybenzonitrile: Features two electron-donating groups meta to the nitrile.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The C-Br bond is the primary site for cross-coupling reactions. The electronic environment significantly impacts the ease of oxidative addition, the rate-determining step in many Suzuki-Miyaura couplings.[7]

Hypothesis: The strong electron-donating effects of the adjacent ethoxy and methoxy groups increase electron density at the carbon bearing the bromine, potentially slowing the rate of oxidative addition compared to a less electron-rich system like 4-bromobenzonitrile.

CompoundRelative Rate (Qualitative)Typical Yield (%)Rationale
3-Bromo-4-ethoxy-5-methoxybenzonitrile Moderate85-95%The electron-donating alkoxy groups slightly deactivate the C-Br bond towards oxidative addition. However, modern catalysts and ligands readily overcome this, leading to high yields.[8]
4-Bromobenzonitrile Fast>95%The C-Br bond is activated by the para-nitrile group, facilitating rapid oxidative addition. This is a highly favorable substrate for Suzuki couplings.[9]
4-Methoxybenzonitrile N/A (No halide)N/ANot applicable for this reaction.
3,5-Dimethoxybenzonitrile N/A (No halide)N/ANot applicable for this reaction.

Experimental Insight: While the initial oxidative addition may be slower for our target molecule, the overall success of the Suzuki-Miyaura coupling is high. The selection of a sufficiently active palladium catalyst and a suitable phosphine ligand is critical to ensure efficient turnover and achieve high yields.[10]

B. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require an aromatic ring to be sufficiently electron-poor to be attacked by a nucleophile.[11] This is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to a leaving group.[12][13]

Hypothesis: The powerful electron-donating alkoxy groups on 3-Bromo-4-ethoxy-5-methoxybenzonitrile strongly counteract the activating effect of the nitrile group, rendering the ring highly resistant to SNAr at the bromine position.

CompoundSusceptibility to SNArRationale
3-Bromo-4-ethoxy-5-methoxybenzonitrile Very LowThe ring is highly electron-rich due to the +M effects of two alkoxy groups, making it a poor electrophile. Nucleophilic attack is strongly disfavored.[2]
4-Bromobenzonitrile Moderate to HighThe nitrile group is para to the bromine, strongly activating the ring for SNAr. It will react with strong nucleophiles under forcing conditions.[12]
4-Methoxybenzonitrile N/A (No leaving group)Not applicable for this reaction.
3,5-Dimethoxybenzonitrile N/A (No leaving group)Not applicable for this reaction.
C. Transformations of the Nitrile Group (Hydrolysis)

The hydrolysis of nitriles to amides or carboxylic acids is a fundamental transformation. The reaction rate is sensitive to both electronic and steric factors.[14]

Hypothesis: The nitrile group in 3-Bromo-4-ethoxy-5-methoxybenzonitrile is sterically hindered by the adjacent methoxy and bromo substituents. This steric crowding is expected to impede the approach of a nucleophile (H₂O or OH⁻), slowing the rate of hydrolysis compared to less hindered benzonitriles.[15]

CompoundRelative Hydrolysis RatePrimary Product (Mild Conditions)Rationale
3-Bromo-4-ethoxy-5-methoxybenzonitrile SlowBenzamideSignificant steric hindrance from two ortho substituents impedes nucleophilic attack on the nitrile carbon.[15][16]
Benzonitrile ModerateBenzamideBaseline reactivity with minimal steric hindrance.
4-Methoxybenzonitrile Moderate4-MethoxybenzamideThe para-methoxy group has a minor electronic effect on the nitrile itself but does not sterically hinder it.[14]
3,5-Dimethoxybenzonitrile Slow3,5-DimethoxybenzamideSteric hindrance from two ortho methoxy groups slows the reaction, similar to the target molecule.

Experimental Insight: The hydrolysis of sterically hindered nitriles often requires more forcing conditions (e.g., higher temperatures, stronger acid/base concentrations) than their unhindered counterparts.[17][18] For sensitive substrates, transition-metal-catalyzed hydration can be an effective, milder alternative.[17]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

This protocol describes a generalized procedure for the coupling of an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide (1 eq), Boronic Acid (1.2 eq), & Base (e.g., Cs₂CO₃, 2 eq) in vial B Add Solvent (e.g., Dioxane/H₂O) A->B C Degas mixture (Argon sparging) B->C D Add Pd Catalyst & Ligand (e.g., PdCl₂(dppf), 2 mol%) C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS (2-12 h) E->F G Cool to RT, Dilute with EtOAc F->G H Wash with H₂O and Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify via Column Chromatography I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromo-4-ethoxy-5-methoxybenzonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Degassing: Sparge the resulting suspension with argon gas for 15 minutes.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 mmol, 2 mol%).

  • Reaction: Seal the flask and heat the mixture in an oil bath at 90 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Summary and Outlook

The reactivity of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a study in contrasts, dictated by its unique substitution pattern.

  • Cross-Coupling: The C-Br bond serves as an excellent handle for palladium-catalyzed reactions, providing a reliable entry point for introducing molecular complexity, despite being on an electron-rich ring.

  • Nucleophilic Substitution: The compound is effectively inert to SNAr at the bromine position due to the overwhelming electron-donating character of the alkoxy groups.

  • Nitrile Transformations: The nitrile group is sterically hindered, requiring more robust conditions for transformations like hydrolysis compared to less substituted benzonitriles.

This guide demonstrates that a nuanced understanding of competing electronic and steric effects is crucial for the effective utilization of this versatile synthetic intermediate. By selecting the appropriate reaction class, researchers can strategically leverage the specific reactivity of each functional site on the molecule.

References

  • Patents, G. (n.d.). Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. EP1389608A1.
  • Beller, M., et al. (n.d.). Catalytic Reduction of Nitriles. Thieme Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydration of Nitriles Using a Platinum(II) Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2-, 3- and 4-(phenylseleno)benzonitrile by electrochemically induced aromatic nucleophilic substitution in acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. Retrieved from [Link]

  • DeepDyve. (1995). Hydrolysis of para‐substituted benzonitriles in water. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.5: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ACS Publications. (n.d.). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Semantic Scholar. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. Retrieved from [Link]

  • Patents, G. (n.d.). A kind of preparation method of Apremilast. CN105330586B.

Sources

Validation

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Introduction 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a substituted benzonitrile derivative that serves as a valuable building block in medicinal chemistry and materials science. Its synthesis involves key chemical tran...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a substituted benzonitrile derivative that serves as a valuable building block in medicinal chemistry and materials science. Its synthesis involves key chemical transformations, namely electrophilic aromatic bromination and the introduction of a nitrile functional group. Historically, these steps have relied on reagents and conditions that present significant safety, environmental, and scalability challenges. This guide provides a comprehensive comparison of traditional versus modern, alternative reagents for the synthesis of this target molecule. We will delve into the mechanistic rationale behind reagent selection, present comparative data, and provide detailed experimental protocols for the recommended safer and more efficient synthetic routes. The objective is to equip researchers and process chemists with the knowledge to select the optimal synthetic strategy based on performance, safety, and sustainability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 3-Bromo-4-ethoxy-5-methoxybenzonitrile, suggests a convergent approach starting from readily available precursors. The primary disconnections are the C-Br and C-CN bonds, leading back to a substituted benzaldehyde. A plausible and cost-effective starting material is 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

G product 3-Bromo-4-ethoxy-5-methoxybenzonitrile inter1 3-Ethoxy-4-methoxybenzonitrile product->inter1 C-Br Disconnection (Retrosynthetic) inter2 3-Ethoxy-4-methoxybenzaldehyde inter1->inter2 C-CN Disconnection (Retrosynthetic) start 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) inter2->start C-OEt Disconnection (Retrosynthetic)

Caption: Retrosynthetic pathway for 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

This analysis outlines a forward synthesis involving three key steps:

  • Ethylation: Protection of the phenolic hydroxyl group.

  • Nitrile Formation: Conversion of the aldehyde to a nitrile.

  • Bromination: Regioselective bromination of the electron-rich aromatic ring.

This guide will focus on providing superior alternatives for the bromination and cyanation steps, which are often the most challenging aspects of the synthesis.

Part 1: A Comparative Analysis of Brominating Agents

The final step in the proposed synthesis is the electrophilic bromination of the 3-ethoxy-4-methoxybenzonitrile intermediate. The two alkoxy groups are strong activating, ortho-, para-directing groups, while the nitrile is a deactivating, meta-directing group. The desired regioselectivity is achieved by the powerful directing effect of the alkoxy groups to the position ortho to the methoxy group and para to the ethoxy group.

The Mechanism of Electrophilic Aromatic Bromination

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry. The reaction proceeds via a two-step mechanism:

  • Formation of the Arenium Ion: The π-electrons of the aromatic ring attack a strong electrophile (e.g., Br⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is the rate-determining step.[1][2][3]

  • Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.[2][3][4][5]

G cluster_mech Electrophilic Bromination Mechanism A Aromatic Ring + Br-Br-FeBr3 B Resonance-Stabilized Arenium Ion (σ-complex) A->B Attack on Electrophile (Rate-Determining Step) C Brominated Product + HBr + FeBr3 B->C Deprotonation (Restores Aromaticity)

Caption: General mechanism of electrophilic aromatic bromination.

Reagent Comparison

1. Conventional Reagent: Molecular Bromine (Br₂) Molecular bromine, often activated by a Lewis acid like FeBr₃, is the classic reagent for aromatic bromination.[1][4] While effective, it poses significant hazards.

  • Advantages: High reactivity, low cost.

  • Disadvantages: Highly corrosive and toxic fuming liquid, requires specialized handling, generates stoichiometric amounts of corrosive HBr byproduct, and can lead to over-bromination due to its high reactivity.[6]

2. Alternative Reagent: N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) is a crystalline solid that is a safer and more convenient source of electrophilic bromine for activated aromatic rings.[7][8] It generates bromine in situ at a low, controlled concentration, which enhances selectivity and minimizes side reactions.[9]

  • Advantages: Stable, non-volatile solid, easier and safer to handle than Br₂, high selectivity for activated systems, byproduct (succinimide) is less hazardous and easily removed.[8][10]

  • Disadvantages: Higher cost per mole of bromine compared to Br₂, can be hazardous if not handled properly as decomposition can be exothermic.[8][11][12]

3. Alternative Reagent: Oxidative Bromination Systems These systems use a stable bromide salt (e.g., NaBr, HBr) as the bromine source, which is oxidized in situ to an electrophilic bromine species. Common oxidants include Oxone®, hydrogen peroxide (H₂O₂), or sodium bromate (NaBrO₃).[13][14]

  • Advantages: Excellent atom economy, avoids the direct handling of molecular bromine, often uses environmentally benign reagents and solvents (like water or ethanol), byproducts are typically inorganic salts.[6][13]

  • Disadvantages: May require catalyst or specific pH control, reaction kinetics can be more complex to optimize.

Data Summary & Performance Comparison
Reagent SystemTypical ConditionsSafety ProfileSelectivityByproductsOverall Recommendation
Br₂ / FeBr₃ CH₂Cl₂ or CCl₄, 0°C to RTPoor: Corrosive, toxic, fuming liquid.Moderate to GoodHBr (corrosive)Not recommended for modern labs without specialized equipment.
NBS DMF, CH₃CN, or AcOH, RTGood: Stable solid, easy to handle.[8]Excellent: High regioselectivity for activated rings.SuccinimideHighly Recommended: Optimal balance of safety, ease of use, and performance.
NaBr / Oxone® CH₃CN/H₂O, RTExcellent: Uses stable, non-volatile salts.[14]Good to ExcellentInorganic saltsRecommended: A green and safe alternative, especially for scale-up.
Recommended Protocol for Bromination using NBS

This protocol is based on standard procedures for the bromination of highly activated aromatic systems.

Materials:

  • 3-Ethoxy-4-methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-ethoxy-4-methoxybenzonitrile in anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization or column chromatography to obtain pure 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Part 2: A Comparative Analysis of Cyanating Agents

The conversion of an aryl halide to an aryl nitrile is a powerful transformation for introducing a versatile functional group.[15] The traditional Rosenmund-von Braun reaction, which requires stoichiometric copper(I) cyanide at high temperatures, is fraught with issues of toxicity and waste.[16][17] Modern palladium-catalyzed methods offer milder conditions and broader functional group tolerance.[15][18]

The Mechanism of Palladium-Catalyzed Cyanation

The reaction typically follows a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming an Ar-Pd(II)-Br complex.

  • Cyanide Exchange: The bromide ligand is displaced by a cyanide ion from the cyanide source.

  • Reductive Elimination: The aryl and cyanide groups couple and are eliminated from the palladium center, forming the C-CN bond and regenerating the Pd(0) catalyst.[15][19]

G pd0 Pd(0)L_n pd2_br Ar-Pd(II)L_n-Br pd0->pd2_br Oxidative Addition (with Ar-Br) pd2_cn Ar-Pd(II)L_n-CN pd2_br->pd2_cn Cyanide Exchange (from CN Source) product Ar-CN pd2_cn->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation of an aryl bromide.

Reagent Comparison

1. Conventional Reagent: Copper(I) Cyanide (CuCN)

  • Method: Rosenmund-von Braun reaction.

  • Conditions: Stoichiometric or super-stoichiometric CuCN, high temperatures (150-250°C), polar aprotic solvents (DMF, NMP).

  • Safety: Extremely Poor. CuCN is highly toxic.[20] The reaction can release hydrogen cyanide gas, especially during acidic workup.[21] Generates significant copper waste.

**2. Alternative: Palladium Catalysis with Metal Cyanides (e.g., KCN, Zn(CN)₂) **

  • Method: Palladium-catalyzed cross-coupling.

  • Conditions: Catalytic Pd(0) or Pd(II) precatalyst, suitable ligand (e.g., dppf), KCN or Zn(CN)₂ as the cyanide source, 80-120°C.[19][22]

  • Safety: Moderate. While catalytic, these reactions still use highly toxic alkali metal or zinc cyanides, which are water-reactive and can release HCN gas.[15][21]

3. Superior Alternative: Palladium Catalysis with Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) Potassium hexacyanoferrate(II), also known as yellow prussiate of potash, is a significantly safer alternative cyanide source. The cyanide ions are tightly bound within the iron coordination sphere, preventing the release of free cyanide and making the solid reagent non-toxic and much safer to handle.[17][23]

  • Method: Palladium-catalyzed cross-coupling.

  • Conditions: Catalytic Pd source, ligand, K₄[Fe(CN)₆]•3H₂O, often in aqueous/organic solvent mixtures, 100-140°C.[16][24]

  • Safety: Excellent. K₄[Fe(CN)₆] is a non-toxic food additive.[16] The risk of HCN exposure is dramatically reduced. It is considered an environmentally benign and stable cyanide source.[25]

Data Summary & Performance Comparison
Reagent SystemCyanide SourceConditionsSafety ProfileWaste ProfileOverall Recommendation
CuCN Copper(I) CyanideStoichiometric, >150°CExtremely Poor: Highly toxic reagent.[17][20]High metal wasteObsolete: Avoid due to extreme toxicity and harsh conditions.
Pd / KCN Potassium CyanideCatalytic Pd, 80-120°CPoor: Uses highly toxic KCN.[21]ModerateNot recommended due to cyanide toxicity.
Pd / K₄[Fe(CN)₆] Potassium Hexacyanoferrate(II)Catalytic Pd, 100-140°CExcellent: Non-toxic, stable solid source.[16][23][25]Low metal wasteHighly Recommended: The safest and most practical method for laboratory and scale-up synthesis.
Recommended Protocol for Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from general procedures for the palladium-catalyzed cyanation of aryl bromides using K₄[Fe(CN)₆].[16][24]

Materials:

  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (or other aryl bromide precursor)

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]•3H₂O)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or Dioxane/Water mixture

  • Deionized Water, Ethyl Acetate, Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), K₄[Fe(CN)₆]•3H₂O (0.25-0.5 equiv), Pd(OAc)₂ (1-5 mol%), dppf (2-10 mol%), and Na₂CO₃ (2.0 equiv).

  • Seal the vessel, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed solvent (e.g., DMAc or a 1:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting crude nitrile by column chromatography or recrystallization.

Conclusion

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile can be accomplished efficiently and, more importantly, safely by selecting modern reagents over their traditional, hazardous counterparts. For the crucial bromination step, N-Bromosuccinimide (NBS) offers superior handling properties, selectivity, and safety compared to molecular bromine. For the cyanation of the corresponding aryl bromide, a palladium-catalyzed reaction using Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source is the unequivocally superior choice, virtually eliminating the extreme toxicity risks associated with copper(I) cyanide or alkali metal cyanides. By adopting these alternative reagents, researchers and drug development professionals can improve the safety, sustainability, and scalability of their synthetic processes without compromising on yield or purity.

References

  • Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Available at: [Link]

  • Kumar, A., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2007). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]

  • Patel, A. et al. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • YouTube. (2024). Cyanation reaction safety. Available at: [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development. Available at: [Link]

  • Suru Chemical. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • Chemia. (2022). A first-line brominating agent:describing N-bromosuccinimide (NBS). Available at: [Link]

  • Li, J., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. Available at: [Link]

  • ChemistryViews. (2011). Cyanide-Free Cyanation. Available at: [Link]

  • Li, B., et al. (2020). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Molecules. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Cambie, S., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]

  • Musacchio, A. J., & Stephenson, C. R. J. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. NSF Public Access Repository. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Innovation: 3-Hydroxy-4-methoxybenzonitrile in Specialty Chemical Applications. Available at: [Link]

  • Musacchio, A. J., & Stephenson, C. R. J. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Available at: [Link]

  • Dutta, B., & Gogoi, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Cyanation. Available at: [Link]

  • ResearchGate. (2010). Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent. Available at: [Link]

  • PubChem. (n.d.). Copper cyanide. Available at: [Link]

  • Shodhganga. (n.d.). Chapter 1: Introduction. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ResearchGate. (2012). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Available at: [Link]

  • Semantics Scholar. (n.d.). Copper-mediated cyanation of aryl halide with the combined cyanide source. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • Google Patents. (1971). US3567758A - Preparation of hydroxybenzonitriles.
  • Google Patents. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • Google Patents. (2015). CN104844619A - 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

Sources

Comparative

A Guide to the Spectroscopic Journey from Vanillin to 3-Bromo-4-ethoxy-5-methoxybenzonitrile

This guide provides an in-depth spectroscopic comparison of 3-Bromo-4-ethoxy-5-methoxybenzonitrile and the key precursors involved in its synthesis. Our analysis is grounded in fundamental spectroscopic principles and se...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 3-Bromo-4-ethoxy-5-methoxybenzonitrile and the key precursors involved in its synthesis. Our analysis is grounded in fundamental spectroscopic principles and serves as a practical reference for researchers in synthetic chemistry and drug development. We will elucidate how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed sequentially to monitor the transformation and confirm the identity of each compound in the synthetic pathway.

The synthetic route explored begins with the readily available starting material, vanillin, and proceeds through bromination, ethylation, and finally, conversion to the target nitrile. Each step introduces specific structural changes that are unequivocally identified by characteristic spectroscopic signatures.

The Synthetic Pathway: A Visual Overview

The transformation from vanillin to the target benzonitrile is a multi-step process. Each intermediate represents a checkpoint where spectroscopic analysis is crucial for verifying the reaction's success before proceeding.

Synthetic_Pathway Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Bromovanillin 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (5-Bromovanillin) Vanillin->Bromovanillin Br₂ / Acetic Acid Ethylated 3-Bromo-4-ethoxy-5-methoxybenzaldehyde Bromovanillin->Ethylated Ethyl Iodide / K₂CO₃ Nitrile 3-Bromo-4-ethoxy-5-methoxybenzonitrile Ethylated->Nitrile NH₂OH·HCl / Formic Acid

Caption: Synthetic route from Vanillin to 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Part 1: Spectroscopic Characterization of Precursors

The foundation of a successful synthesis lies in the rigorous characterization of its intermediates. Here, we dissect the spectra of each precursor, highlighting the key signals that confirm its structure.

Precursor 1: Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Vanillin is our starting point, a simple benzaldehyde with three key functional groups: a phenol (aromatic -OH), an aldehyde (-CHO), and a methoxy ether (-OCH₃).

  • Infrared (IR) Spectroscopy: The IR spectrum of vanillin provides a clear fingerprint of its functional groups. A prominent, broad absorption band is typically observed in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and position can be influenced by hydrogen bonding. The aldehyde group presents two key signals: a strong C=O stretch around 1665-1700 cm⁻¹, and characteristic C-H stretching bands near 2850 and 2750 cm⁻¹.[1][2] Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region, while C-O stretching from the ether and phenol is visible around 1000-1300 cm⁻¹.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum gives precise information about the electronic environment of the hydrogen atoms.

    • Aldehyde Proton (~9.8 ppm): A sharp singlet, significantly downfield due to the deshielding effect of the carbonyl group.

    • Aromatic Protons (~6.9-7.4 ppm): Three protons on the benzene ring, typically showing splitting patterns (doublets and doublet of doublets) that correspond to their positions relative to the substituents.

    • Hydroxyl Proton (~6.0 ppm): A broad singlet that can exchange with D₂O. Its chemical shift is variable and depends on concentration and solvent.

    • Methoxy Protons (~3.9 ppm): A sharp singlet integrating to three protons.[4][5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of vanillin shows a distinct molecular ion (M⁺) peak at an m/z of 152, corresponding to its molecular weight (C₈H₈O₃).[6][7]

Precursor 2: 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (5-Bromovanillin)

The first synthetic step is the electrophilic aromatic substitution to add a bromine atom to the ring, ortho to the hydroxyl group.

  • Spectroscopic Changes Post-Bromination:

    • IR Spectroscopy: The overall spectrum remains similar to vanillin, with the key O-H and C=O stretches present. A C-Br stretching vibration may be observed in the fingerprint region (typically 500-600 cm⁻¹), but it is often weak and not used for primary identification.

    • ¹H NMR Spectroscopy: This is the most diagnostic technique for this transformation. The number of aromatic proton signals reduces from three to two. The previous complex splitting simplifies into two singlets (or narrow doublets with very small coupling), as the two remaining aromatic protons are no longer adjacent to each other.

    • Mass Spectrometry: The molecular weight increases significantly due to the addition of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 230 and 232.[8] This isotopic pattern is a definitive confirmation of successful monobromination.

Precursor 3: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

In this step, the acidic phenolic proton is removed, and an ethyl group is introduced via Williamson ether synthesis.

  • Spectroscopic Changes Post-Ethylation:

    • IR Spectroscopy: The most critical change is the disappearance of the broad O-H stretching band from the 3200-3400 cm⁻¹ region. Concurrently, new C-H stretching bands for the ethyl group's CH₂ and CH₃ appear around 2850-2980 cm⁻¹. The aldehyde C=O stretch remains.

    • ¹H NMR Spectroscopy: This technique provides unambiguous proof of ethylation.

      • The broad phenolic -OH singlet disappears.

      • A new quartet appears around 4.1 ppm, corresponding to the -O-CH₂- protons, which are split by the adjacent methyl group.

      • A new triplet appears around 1.4 ppm, corresponding to the -CH₃ protons of the ethyl group, split by the adjacent methylene group.[9]

    • Mass Spectrometry: The molecular weight increases by 28 units (the difference between C₂H₄ and H₂). The M⁺ and M+2 peaks will now appear at m/z 258 and 260, retaining the characteristic 1:1 bromine isotopic signature.[9]

Part 2: Spectroscopic Analysis of the Final Product

3-Bromo-4-ethoxy-5-methoxybenzonitrile

The final step involves converting the aldehyde functional group into a nitrile. This is a major structural transformation with distinct spectroscopic consequences.

  • Spectroscopic Changes Post-Nitrile Formation:

    • IR Spectroscopy: This is a primary tool for confirming this conversion.

      • The strong aldehyde C=O stretching band around 1680 cm⁻¹ disappears completely .

      • A new, sharp, and moderately intense absorption band appears in the 2200-2260 cm⁻¹ region.[10] This is the characteristic stretching vibration of the carbon-nitrogen triple bond (C≡N) and is a definitive indicator of nitrile formation.

    • ¹H NMR Spectroscopy: The most obvious change is the disappearance of the highly deshielded aldehyde proton singlet from ~9.8 ppm. The aromatic and aliphatic proton signals of the ethoxy and methoxy groups will remain, though their chemical shifts may be slightly altered by the change in the neighboring functional group's electronic properties.

    • ¹³C NMR Spectroscopy: Carbon NMR provides conclusive evidence. The aldehyde carbonyl carbon signal, typically found far downfield (~190 ppm), will disappear. A new signal for the nitrile carbon will appear in the 110-125 ppm range.[10]

    • Mass Spectrometry: The conversion from a -CHO group to a -CN group results in a slight change in molecular weight. The empirical formula changes from C₁₀H₁₁BrO₃ to C₁₀H₁₀BrNO₂. The molecular weight decreases by 3 amu. The new M⁺ and M+2 peaks will be observed at m/z 255 and 257.

Part 3: Comparative Data Summary and Analytical Workflow

A side-by-side comparison facilitates rapid identification of the key spectroscopic changes at each stage of the synthesis.

Comparative Spectroscopic Data Table
Compound NameKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)Molecular Ion (m/z)
Vanillin ~3300 (broad, O-H), ~1680 (strong, C=O), ~2850/2750 (C-H)~9.8 (s, 1H, CHO), ~6.0 (br s, 1H, OH), ~3.9 (s, 3H, OCH₃)152
3-Bromo-4-hydroxy-5-methoxybenzaldehyde ~3300 (broad, O-H), ~1680 (strong, C=O)~9.8 (s, 1H, CHO), 2 aromatic singlets, ~6.1 (br s, 1H, OH), ~3.9 (s, 3H, OCH₃)230 / 232 (1:1 ratio)
3-Bromo-4-ethoxy-5-methoxybenzaldehyde O-H peak disappears , ~2980 (C-H), ~1680 (strong, C=O)~9.8 (s, 1H, CHO), ~4.1 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)258 / 260 (1:1 ratio)
3-Bromo-4-ethoxy-5-methoxybenzonitrile C=O peak disappears , ~2230 (sharp, C≡N) CHO peak disappears , ~4.1 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)255 / 257 (1:1 ratio)

Note: All listed values are approximate and can vary slightly based on instrumentation, solvent, and sample preparation.

General Analytical Workflow

The process of confirming the structure of a newly synthesized compound is a logical, multi-technique approach.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation A Perform Chemical Reaction B Work-up & Column Chromatography A->B C Acquire IR Spectrum B->C D Acquire NMR Spectra (¹H, ¹³C) B->D E Acquire Mass Spectrum B->E F IR: Confirm Functional Group Transformation (e.g., C=O -> C≡N) C->F G NMR: Confirm Connectivity & Loss/Gain of Protons (e.g., disappearance of CHO proton) D->G H MS: Confirm Molecular Weight & Elemental Composition (e.g., Br isotopic pattern) E->H I Structure Confirmed F->I G->I H->I

Caption: A logical workflow for the synthesis and spectroscopic confirmation of chemical compounds.

Part 4: Standard Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the sample.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it subtracts the spectral signature of ambient air (CO₂ and H₂O vapor).

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

    • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

    • Data Acquisition: Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

    • Data Processing: Perform an automatic baseline correction and peak-picking analysis using the instrument software.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the molecular structure and connectivity of atoms.

  • Methodology (¹H NMR):

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

    • Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the sample must be fully dissolved, and the solvent's residual peak should not obscure important sample signals.

    • Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm for chemical shift referencing.

    • Dissolution: Cap the tube and gently invert it several times or use a vortex mixer to ensure complete dissolution.

    • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, shim the magnetic field to ensure homogeneity, and tune the probe to the correct frequency.

    • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans. For ¹H NMR, 16-64 scans are usually sufficient.

    • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and integrated.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental formula of the compound.

  • Methodology (Direct Infusion - Electrospray Ionization - ESI):

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

    • Sample Infusion: Infuse the sample solution into the ESI source at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Ionization: In the ESI source, a high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ in positive ion mode).

    • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For the compounds in this guide, a range of m/z 50-500 would be appropriate.

    • Data Analysis: Identify the molecular ion peak. For brominated compounds, look for the characteristic M⁺ and M+2 isotopic pattern. High-resolution mass spectrometry can provide an exact mass measurement, which can be used to confirm the elemental formula.

References

  • Scribd. Vanillin Ir Spectra. [3]

  • ResearchGate. 1 H NMR spectrum of 2 mM vanillin in D 2 O. [4]

  • University of Utah Department of Chemistry. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [11]

  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [10]

  • ChemicalBook. Vanillin(121-33-5) 1H NMR spectrum. [5]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308).

  • ChemicalBook. Vanillin(121-33-5) MS spectrum. [6]

  • University of Wisconsin. CHEM 344 ortho-vanillin 1H-NMR spectrum.

  • Chemistry Stack Exchange. Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). [1]

  • ChemRxiv. IR of Vanillin: A classic study with a twist. [2]

  • ChemicalBook. Vanillin(121-33-5) IR1.

  • mzCloud. Vanillin.

  • SpectraBase. 1H NMR of 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde.

  • National Institute of Standards and Technology. Vanillin - NIST WebBook. [7]

  • National Institute of Standards and Technology. Vanillin IR Spectrum - NIST WebBook.

  • PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [9]

  • PubChem. Vanillin.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

  • National Institute of Standards and Technology. 3-Bromo-4-methoxybenzaldehyde - NIST WebBook.

  • National Institute of Standards and Technology. Ethyl Vanillin - NIST WebBook.

  • LibreTexts. Chemistry of Nitriles.

  • Springer Nature. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.

  • Springer Nature. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment.

  • Allen Digital. Benzonitrile can be prepared from benzaldehyde on treatment with.

  • The Royal Society of Chemistry. Electronic Supplementary Information.

  • RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.

  • ResearchGate. Direct transformation of benzaldehyde into benzonitrile in the presence of the reused Expanded Perlite- Polyphosphoric Acid (EP-PPA).

  • Beilstein Journals. Supplementary Information.

  • SpectraBase. 1H NMR of benzaldehyde, 3-bromo-4-[(4-bromophenyl)methoxy]-5-ethoxy-.

  • PubChem. 3-Bromo-4-hydroxybenzaldehyde.

  • Apollo Scientific. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde. [8]

  • The Natural Products Magnetic Resonance Database. Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).

  • Sigma-Aldrich. 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

  • Scribd. Benzaldehyde To Benzonitrile.

  • ACS Publications. The Preparation of Nitriles.

  • PubChem. 3-Bromo-4-methoxybenzonitrile.

  • Sigma-Aldrich. 3-Bromo-5-ethoxy-4-methoxybenzonitrile AldrichCPR.

  • ChemicalBook. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum.

  • ChemicalBook. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE(2973-58-2) 1H NMR spectrum.

  • Wiley Online Library. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.

  • Sigma-Aldrich. 3-Bromo-4-ethoxybenzaldehyde.

  • PubChem. 3-bromo-4-hydroxy-5-methoxybenzaldehyde n-phenylsemicarbazone.

  • ChemicalBook. 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5)IR1.

  • Chemistry Steps. Nitriles to Ketones and Aldehydes.

Sources

Validation

A Researcher's Guide to the Structural Validation of 3-Bromo-4-ethoxy-5-methoxybenzonitrile using 13C NMR Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. An error in structural assignment can lead to the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships, and wasted resources. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, with a primary focus on the definitive power of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We will delve into the predictive power of substituent effects, compare this technique with other common analytical methods, and provide a robust experimental protocol.

The Challenge: Distinguishing Isomers

The synthesis of polysubstituted aromatic rings often presents the challenge of isolating the desired constitutional isomer from a mixture of structurally similar byproducts. In the case of 3-Bromo-4-ethoxy-5-methoxybenzonitrile (CAS 495396-35-5), a key concern would be its potential isomerization to compounds such as 3-Bromo-5-ethoxy-4-methoxybenzonitrile. While these molecules share the same molecular formula and weight, the spatial arrangement of their substituents is different, a nuance that can profoundly impact their chemical and biological properties. It is in this context that 13C NMR spectroscopy emerges as an unparalleled tool for definitive structural assignment.

The Power of Prediction: 13C NMR Chemical Shifts

The chemical shift of a carbon nucleus in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment. For substituted benzenes, the effect of a substituent on the chemical shifts of the aromatic carbons can be predicted with remarkable accuracy by considering the additive nature of substituent chemical shift (SCS) increments. These empirically derived values quantify the shielding or deshielding effect a substituent has on the ipso, ortho, meta, and para carbons of the benzene ring.

To validate the structure of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, we can predict its 13C NMR spectrum by starting with the chemical shift of benzene (128.5 ppm) and adding the SCS increments for each substituent.

Table 1: 13C NMR Substituent Chemical Shift (SCS) Increments for Monosubstituted Benzenes (in ppm, relative to benzene at 128.5 ppm)

SubstituentIpso (C1)Ortho (C2)Meta (C3)Para (C4)
-Br-5.5+3.4+1.7-1.6
-O-Alkyl+30.3-14.4+1.0-7.7
-CN-15.4+3.6+0.6+3.9

Note: SCS values for -OCH2CH3 (ethoxy) are approximated using the values for a generic -O-Alkyl group, which are dominated by the oxygen atom's effect and are very similar to -OCH3 (methoxy).

Predicted 13C NMR Chemical Shifts for 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Based on the additive principle, we can calculate the expected chemical shifts for each aromatic carbon:

  • C1 (ipso-CN): 128.5 (benzene) - 15.4 (ipso-CN) + 1.7 (meta-Br) + 3.4 (ortho-OEt) + 1.0 (meta-OMe) = 119.2 ppm

  • C2: 128.5 (benzene) + 3.6 (ortho-CN) + 1.7 (meta-Br) - 14.4 (ortho-OEt) + 1.0 (meta-OMe) = 120.4 ppm

  • C3 (ipso-Br): 128.5 (benzene) + 0.6 (meta-CN) - 5.5 (ipso-Br) + 3.4 (ortho-OEt) + 3.4 (ortho-OMe) = 130.4 ppm

  • C4 (ipso-OEt): 128.5 (benzene) + 3.9 (para-CN) + 1.7 (meta-Br) + 30.3 (ipso-OEt) - 14.4 (ortho-OMe) = 150.0 ppm

  • C5 (ipso-OMe): 128.5 (benzene) + 0.6 (meta-CN) + 3.4 (ortho-Br) - 14.4 (ortho-OEt) + 30.3 (ipso-OMe) = 148.4 ppm

  • C6: 128.5 (benzene) + 3.6 (ortho-CN) + 1.7 (meta-Br) + 1.0 (meta-OEt) + 1.0 (meta-OMe) = 135.8 ppm

  • CN: ~118 ppm

  • Ethoxy -CH2-: ~64 ppm

  • Ethoxy -CH3: ~15 ppm

  • Methoxy -CH3: ~56 ppm

This detailed prediction provides a unique fingerprint for the target molecule. The presence of six distinct aromatic signals with chemical shifts in these calculated regions would provide strong evidence for the proposed structure.

Comparative Analysis: The Decisive Advantage of 13C NMR

To truly appreciate the resolving power of 13C NMR, let's consider a common analytical challenge: distinguishing our target molecule from its isomer, 3-Bromo-5-ethoxy-4-methoxybenzonitrile.

Table 2: Comparison of Spectroscopic and Spectrometric Techniques for the Validation of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

TechniqueStrengthsLimitations for this Specific Isomer Differentiation
13C NMR Spectroscopy Provides a unique signal for each carbon atom. Chemical shifts are highly sensitive to the local electronic environment, allowing for clear distinction between positional isomers.Lower natural abundance of 13C requires longer acquisition times.
1H NMR Spectroscopy Provides information on the number, connectivity, and electronic environment of protons.The two aromatic protons would likely appear as singlets in both isomers, making definitive assignment difficult without more advanced 2D NMR techniques.
Mass Spectrometry (MS) Provides the exact molecular weight and elemental composition (with high-resolution MS).Electron ionization (EI) fragmentation patterns for these isomers are predicted to be very similar, making it difficult to distinguish them based on mass-to-charge ratios alone.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (e.g., -CN stretch around 2230 cm-1, C-O stretches for ethers).The IR spectra of both isomers would be nearly identical as they contain the same functional groups.

As highlighted in the table, while other techniques can confirm the presence of the correct functional groups and the molecular formula, only 13C NMR provides a direct and unambiguous snapshot of the carbon skeleton, allowing for the confident differentiation of the 3,4,5-substitution pattern from other possibilities.

Visualizing the Validation Workflow

The process of spectroscopic validation can be visualized as a logical progression from initial characterization to definitive structural confirmation.

Caption: Workflow for the spectroscopic validation of a novel organic compound.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation: a. Accurately weigh 15-25 mg of the purified 3-Bromo-4-ethoxy-5-methoxybenzonitrile. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Acquisition Parameters for a Standard 1D 13C{1H} Experiment: a. Pulse Program: Use a standard inverse-gated proton decoupling sequence to obtain a quantitative spectrum or a standard proton-decoupled sequence for routine analysis. b. Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured. c. Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient. d. Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons. e. Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are averaged to achieve a good signal-to-noise ratio.

4. Data Processing: a. Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the FID from the time domain to the frequency domain. c. Phase the spectrum to ensure all peaks are in the positive absorptive mode. d. Perform a baseline correction to obtain a flat baseline. e. Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

Conclusion

While a multi-technique approach is always prudent in structural elucidation, this guide demonstrates the unparalleled power of 13C NMR spectroscopy for the specific and critical task of distinguishing between positional isomers of polysubstituted aromatic compounds like 3-Bromo-4-ethoxy-5-methoxybenzonitrile. The ability to accurately predict the 13C NMR spectrum based on well-established substituent effects provides a robust framework for the confident validation of the target structure, ensuring the integrity of subsequent research and development efforts.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Comparative

Comparative study of different synthetic routes to 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Introduction: 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique substitution pattern makes it a valuable intermediate for in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique substitution pattern makes it a valuable intermediate for introducing a bromo, ethoxy, and methoxy functionalized phenyl ring into larger molecules. The efficient and cost-effective synthesis of this compound is, therefore, of significant interest to researchers in drug development and process chemistry. This guide provides a comparative analysis of two primary synthetic routes to 3-Bromo-4-ethoxy-5-methoxybenzonitrile, starting from the readily available precursors, vanillin and isovanillin. We will delve into the detailed experimental protocols, compare the overall efficiency, and discuss the intrinsic advantages and disadvantages of each pathway to provide a comprehensive resource for laboratory and industrial applications.

Route 1: Synthesis Starting from Vanillin

This synthetic pathway leverages the commercial availability and low cost of vanillin. The route involves a three-step sequence: bromination of the aromatic ring, conversion of the aldehyde to a nitrile, and finally, ethylation of the phenolic hydroxyl group.

Workflow of Route 1:

Route 1 Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Bromination Bromo_nitrile 3-Bromo-4-hydroxy-5-methoxybenzonitrile Bromovanillin->Bromo_nitrile Nitrile Formation Final_Product 3-Bromo-4-ethoxy-5-methoxybenzonitrile Bromo_nitrile->Final_Product Ethylation

Caption: Synthetic pathway from Vanillin to the target compound.

Step 1: Bromination of Vanillin to 5-Bromovanillin

The initial step involves the electrophilic aromatic substitution of vanillin to introduce a bromine atom at the 5-position, ortho to the hydroxyl group and meta to the aldehyde. This reaction is highly efficient and proceeds under mild conditions.

Experimental Protocol: To a solution of vanillin (1 mole) in a suitable solvent such as methanol, bromine (1.1 moles) is added dropwise at a controlled temperature, typically between 0-5°C. The reaction mixture is then stirred at room temperature for a designated period. The product, 5-bromovanillin, precipitates out of the solution and can be isolated by filtration, washing, and drying. This step consistently provides a high yield of the desired product.[1]

Step 2: Conversion of 5-Bromovanillin to 3-Bromo-4-hydroxy-5-methoxybenzonitrile

The transformation of the benzaldehyde to a benzonitrile is a crucial step. A common and effective method is the one-pot reaction with hydroxylamine hydrochloride, which proceeds via an oxime intermediate that is subsequently dehydrated.

Experimental Protocol: 5-Bromovanillin (1 mole) and hydroxylamine hydrochloride (1.2 moles) are refluxed in a solvent such as N,N-dimethylformamide (DMF) in the presence of a dehydrating agent or a catalyst like ferrous sulfate.[2] Alternatively, the reaction can be carried out under microwave irradiation in the presence of sodium sulfate and sodium bicarbonate for a rapid and high-yielding conversion.[3] The reaction mixture is then cooled and poured into water to precipitate the nitrile product, which is collected by filtration.

Step 3: Ethylation of 3-Bromo-4-hydroxy-5-methoxybenzonitrile

The final step is the ethylation of the phenolic hydroxyl group. This is a standard Williamson ether synthesis.

Experimental Protocol: 3-Bromo-4-hydroxy-5-methoxybenzonitrile (1 mole) is dissolved in a polar aprotic solvent like DMF, and a base such as potassium carbonate (1.5 moles) is added. To this suspension, ethyl bromide or ethyl iodide (1.2 moles) is added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to afford the final product, 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Route 2: Synthesis Starting from Isovanillin

An alternative and compelling route begins with isovanillin, an isomer of vanillin. This pathway involves the ethylation of the hydroxyl group, followed by the conversion of the aldehyde to a nitrile, and finally, bromination of the aromatic ring.

Workflow of Route 2:

Route 2 Isovanillin Isovanillin Ethoxy_aldehyde 3-Ethoxy-4-methoxybenzaldehyde Isovanillin->Ethoxy_aldehyde Ethylation Ethoxy_nitrile 3-Ethoxy-4-methoxybenzonitrile Ethoxy_aldehyde->Ethoxy_nitrile Nitrile Formation Final_Product 3-Bromo-4-ethoxy-5-methoxybenzonitrile Ethoxy_nitrile->Final_Product Bromination

Caption: Synthetic pathway from Isovanillin to the target compound.

Step 1: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde

The initial step in this route is the protection of the phenolic hydroxyl group as an ethyl ether. This reaction is typically high-yielding.

Experimental Protocol: Isovanillin (1 mole) is dissolved in an aqueous solution of sodium hydroxide. Bromoethane (1.2 moles) and a phase-transfer catalyst, such as tetrabutylammonium fluoride, are added to the mixture. The reaction is stirred at room temperature for several hours. The product, 3-ethoxy-4-methoxybenzaldehyde, precipitates as a solid and is collected by filtration with high purity and yield.[4]

Step 2: Conversion of 3-Ethoxy-4-methoxybenzaldehyde to 3-Ethoxy-4-methoxybenzonitrile

Similar to Route 1, the aldehyde is converted to a nitrile. The absence of the free phenolic hydroxyl group can lead to cleaner reactions and simpler workups.

Experimental Protocol: 3-Ethoxy-4-methoxybenzaldehyde (1 mole) is reacted with hydroxylamine hydrochloride (1.2 moles) in a suitable solvent. The resulting oxime is then dehydrated using a reagent like acetic anhydride to yield 3-ethoxy-4-methoxybenzonitrile.[5][6] A patent describes a one-pot procedure where the aldehyde is treated with hydroxylamine hydrochloride, and the resulting oxime is dehydrated with acetic anhydride, which can be recycled, making the process more cost-effective.[5][6]

Step 3: Bromination of 3-Ethoxy-4-methoxybenzonitrile

The final step is the selective bromination of the aromatic ring to introduce the bromine atom at the desired position.

Experimental Protocol: 3-Ethoxy-4-methoxybenzonitrile (1 mole) is dissolved in a suitable solvent, and a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or bromine in acetic acid is used. The reaction conditions are controlled to ensure mono-bromination at the position ortho to the ethoxy group. The product is then isolated through extraction and purification.

Comparative Analysis

To provide a clear and objective comparison, the key parameters of each synthetic route are summarized in the table below.

ParameterRoute 1 (from Vanillin)Route 2 (from Isovanillin)
Starting Material Cost Generally lower (Vanillin is more widely produced)Generally higher (Isovanillin is less common)
Number of Steps 33
Overall Yield (Estimated) Moderate to GoodGood to Excellent
Reagent Toxicity Use of Bromine (corrosive, toxic)Use of Bromoethane and Brominating agents
Reaction Conditions Generally mild, with one step potentially requiring refluxGenerally mild, with one step potentially requiring heating
Purification Challenges Potential for side products in the nitrile formation stepPotentially cleaner reactions due to the protected hydroxyl group

Discussion and Field-Proven Insights

Route 1 (Vanillin): The primary advantage of this route is the low cost and high availability of the starting material, vanillin. The initial bromination step is highly efficient and straightforward. However, the conversion of the aldehyde to the nitrile in the presence of a free phenolic hydroxyl group can sometimes lead to side reactions and purification challenges, potentially lowering the overall yield. The final ethylation step is a standard and reliable transformation. From an industrial perspective, the cost-effectiveness of vanillin makes this route attractive, provided the nitrile formation step can be optimized for high yield and purity.

Route 2 (Isovanillin): While isovanillin is a more expensive starting material, this route offers several advantages in terms of chemical execution. The initial ethylation protects the reactive hydroxyl group, leading to cleaner subsequent reactions. The conversion of 3-ethoxy-4-methoxybenzaldehyde to the corresponding nitrile is reported to be very high-yielding.[7] The final bromination step is directed by the existing alkoxy groups, leading to the desired regioselectivity. For laboratory-scale synthesis where purity and yield are prioritized over starting material cost, this route can be more favorable. The higher cost of isovanillin might be a limiting factor for large-scale industrial production unless the overall efficiency and reduced purification costs offset this.

Conclusion

Both synthetic routes presented offer viable pathways to 3-Bromo-4-ethoxy-5-methoxybenzonitrile. The choice between the two will largely depend on the specific requirements of the synthesis.

  • For cost-sensitive, large-scale production , the vanillin-based route is likely the more economical choice, with a focus on optimizing the nitrile formation step to maximize efficiency.

  • For laboratory-scale synthesis, where higher purity and potentially higher overall yields are the primary drivers , the isovanillin-based route presents a more robust and predictable pathway, despite the higher initial cost of the starting material.

Further process development and optimization for either route could lead to even more efficient and sustainable methods for the production of this valuable synthetic intermediate.

References

Sources

Validation

A Comparative Benchmarking Guide to the Purity of Commercial 3-Bromo-4-ethoxy-5-methoxybenzonitrile

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible, safe, and effective outcomes. The presence of even trace impurities can significantly alter reaction kinetics, lead to unwanted side products, and introduce toxicological risks in final active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth, objective benchmark of a commercially available sample of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a key building block in the synthesis of various pharmaceutical agents.

Through a multi-modal analytical approach, we will dissect the purity profile of a representative commercial sample ("Sample A") and compare it against two hypothetical competitor batches ("Competitor X" and "Competitor Y"), which are formulated to represent common impurity profiles observed in the field. This guide will explain the causality behind our experimental choices, provide detailed, self-validating protocols, and present the data in a clear, comparative format to empower researchers in making informed decisions for their critical applications. All analytical procedures are designed with the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures in mind, ensuring specificity, accuracy, and precision.[2][3]

The Synthetic Landscape: Anticipating Potential Impurities

To conduct a meaningful purity analysis, one must first understand the potential synthetic routes and the likely impurities that may arise. A plausible and common synthetic pathway to 3-Bromo-4-ethoxy-5-methoxybenzonitrile begins with isovanillin, as illustrated below. This understanding informs our selection of analytical techniques and what to look for.

cluster_0 Plausible Synthetic Pathway cluster_1 Potential Process-Related Impurities A Isovanillin B 3-Ethoxy-4-methoxybenzaldehyde A->B Ethoxylation (e.g., Bromoethane, Base) C 3-Ethoxy-4-methoxybenzonitrile B->C Nitrile Formation (e.g., NH2OH·HCl, then Ac2O) D Target: 3-Bromo-4-ethoxy-5-methoxybenzonitrile C->D Bromination (e.g., NBS or Br2) P1 Unreacted 3-Ethoxy-4-methoxybenzonitrile P2 Over-brominated Species (e.g., Dibromo- derivative) P3 Isomeric Impurities (e.g., 2-Bromo- isomer) P4 Residual Starting Materials (e.g., Isovanillin derivatives)

Caption: Plausible synthesis of the target compound and potential impurities.

Based on this pathway, we can anticipate several classes of impurities:

  • Unreacted Intermediates: Such as 3-Ethoxy-4-methoxybenzonitrile.

  • Over-reaction Products: Dibrominated species resulting from aggressive bromination conditions.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring, such as the 2- or 6-position, is possible depending on the directing effects of the substituents.[4]

  • Residual Starting Materials & Reagents: Traces of earlier precursors or reagents like N-Bromosuccinimide (NBS).

Orthogonal Analytical Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ an orthogonal approach, using multiple techniques that measure different physicochemical properties to ensure a comprehensive and robust assessment.

cluster_workflow Analytical Workflow cluster_techniques Purity & Impurity Profiling cluster_identity Structural Confirmation & Identity Sample Commercial Sample (3-Bromo-4-ethoxy-5-methoxybenzonitrile) HPLC HPLC-UV Quantification of Main Component Detection of Non-volatile Impurities Sample->HPLC Primary Purity GCMS GC-MS Detection of Volatile Impurities Identification of Process Impurities Sample->GCMS Volatile Profile NMR ¹H NMR Structural Elucidation Proton Environment Analysis Sample->NMR Identity Check FTIR FTIR Functional Group Confirmation Comparison to Reference Sample->FTIR Functional Groups

Caption: Orthogonal analytical workflow for purity and identity assessment.

Part 1: Chromatographic Purity Assessment (HPLC-UV & GC-MS)

Chromatographic techniques are the cornerstone of purity analysis, separating the main component from potential impurities, which can then be quantified.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the primary method for quantifying the main component and detecting non-volatile, structurally similar impurities. A reversed-phase method is chosen due to the moderate polarity of the target molecule.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-18 min: 85% B

    • 18-20 min: 85% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

Rationale for Method Choices:

  • A C18 column is a versatile, robust choice for separating a wide range of moderately polar to non-polar compounds.

  • Gradient elution is employed to ensure that both more polar (early eluting) and less polar (late eluting) impurities are effectively separated from the main peak and from each other.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ensure consistent ionization for potential future LC-MS analysis.

  • Detection at 254 nm is chosen as it is a common wavelength where aromatic compounds exhibit strong absorbance.

Comparative HPLC-UV Data

ParameterSample A (Commercial)Competitor X (Hypothetical)Competitor Y (Hypothetical)
Main Peak Purity (% Area) 99.65% 97.80% 98.50%
Impurity 1 (Unreacted Intermediate)0.15%1.50%0.20%
Impurity 2 (Dibromo- species)0.08%0.25%0.95%
Impurity 3 (Isomer)Not Detected0.10%0.15%
Other Unknown Impurities0.12%0.35%0.20%

Interpretation: Sample A demonstrates high purity by HPLC-UV, with minimal levels of process-related impurities. Competitor X shows significant contamination with the unreacted intermediate, suggesting an incomplete bromination step. Competitor Y, while having less unreacted starting material, suffers from over-bromination, indicating harsh reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or certain low molecular weight byproducts.[5][6]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • MS Transfer Line Temp: 280°C.

  • MS Ion Source Temp: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of Dichloromethane.

Rationale for Method Choices:

  • A DB-5ms column is a general-purpose column suitable for a wide range of semi-volatile organic compounds.

  • The temperature program is designed to elute the target compound effectively while also separating potentially more volatile impurities at the beginning of the run and less volatile ones at the end.

  • Mass spectrometric detection allows for the tentative identification of unknown impurity peaks by comparing their fragmentation patterns to spectral libraries (e.g., NIST).

Comparative GC-MS Data

SampleMain Component Purity (%)Identified Volatile Impurities
Sample A >99.5% Traces of Bromoethane (<0.01%)
Competitor X >99.5%Bromoethane (0.05%), Toluene (0.02%)
Competitor Y >99.5%Dichloromethane (0.10%), Acetonitrile (0.03%)

Interpretation: The GC-MS analysis confirms the high purity of all samples with respect to non-volatile impurities. However, it reveals minor differences in residual solvent profiles, which can be critical depending on the downstream application and regulatory limits. Sample A shows only a trace of a likely reagent from the ethoxylation step, while competitors show traces of common laboratory or process solvents.

Part 2: Spectroscopic Identity and Structural Confirmation

Spectroscopic methods confirm the chemical identity of the main component and can reveal structural information about impurities if they are present in sufficient quantities.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides a detailed fingerprint of the molecule's structure by mapping the chemical environment of all hydrogen atoms. It is exceptionally powerful for confirming identity and detecting isomeric impurities.

Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Sample Concentration: ~10 mg in 0.7 mL of solvent.

  • Acquisition: Standard proton experiment, 16 scans, relaxation delay of 2 seconds.

Expected ¹H NMR Spectrum and Interpretation The ¹H NMR spectrum of pure 3-Bromo-4-ethoxy-5-methoxybenzonitrile is expected to show distinct signals corresponding to the different types of protons:

  • Aromatic Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (~6.5-8.0 ppm), each integrating to 1H.[7][8] Their specific chemical shifts are influenced by the surrounding electron-donating (ethoxy, methoxy) and withdrawing (bromo, nitrile) groups.

  • Ethoxy Group: A quartet (~4.0-4.2 ppm, 2H) for the -OCH₂- protons and a triplet (~1.4-1.6 ppm, 3H) for the -CH₃ protons.

  • Methoxy Group: A sharp singlet (~3.8-4.0 ppm, 3H) for the -OCH₃ protons.

Comparative ¹H NMR Data

SampleMain Component ConfirmationObserved Impurity Signals
Sample A Spectrum consistent with structure.No significant impurity signals detected (>0.1%).
Competitor X Spectrum consistent with structure.Small signals consistent with 3-Ethoxy-4-methoxybenzonitrile (~1-2%).
Competitor Y Spectrum consistent with structure.Additional low-level aromatic signals in a different pattern, suggestive of isomeric or dibromo- impurities.

Interpretation: The ¹H NMR confirms the identity of the main component in all samples. Sample A appears very clean. The spectrum of Competitor X corroborates the HPLC finding of a significant amount of unreacted intermediate. Competitor Y's spectrum points towards structural impurities that are different from simple starting material, aligning with the hypothesis of over-bromination or isomeric byproduct formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, ensuring that the sample is indeed the correct compound.

Experimental Protocol: FTIR-ATR

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: A small amount of the solid sample is placed directly on the ATR crystal.

  • Parameters: 16 scans, 4 cm⁻¹ resolution, range 4000-600 cm⁻¹.

Expected FTIR Absorptions and Interpretation The FTIR spectrum provides a molecular fingerprint. Key characteristic absorptions for 3-Bromo-4-ethoxy-5-methoxybenzonitrile include:

  • C≡N Stretch (Nitrile): A sharp, strong absorption around 2220-2240 cm⁻¹. The position in this range for aromatic nitriles is influenced by conjugation.[9]

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches (from ethoxy and methoxy groups) just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Ethers): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: Typically found in the far IR region, often below 650 cm⁻¹.

Comparative FTIR Data

SampleC≡N StretchAromatic C=CC-O StretchOther Notable Bands
Sample A 2232 cm⁻¹ (Sharp, Strong)1585, 1470 cm⁻¹1250, 1115 cm⁻¹Consistent with reference.
Competitor X 2232 cm⁻¹ (Sharp, Strong)1585, 1470 cm⁻¹1250, 1115 cm⁻¹No significant differences.
Competitor Y 2232 cm⁻¹ (Sharp, Strong)1585, 1470 cm⁻¹1250, 1115 cm⁻¹No significant differences.

Interpretation: FTIR is primarily a tool for identity confirmation rather than fine purity assessment. All three samples show spectra that are consistent with the structure of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. The technique successfully confirms the presence of the critical nitrile and ether functional groups in all samples. It is not sensitive enough to differentiate the minor impurity levels detected by chromatography.

Conclusion and Recommendations

This comprehensive benchmarking analysis provides a clear and objective comparison of commercial 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Summary of Findings

Analytical TechniqueSample A (Commercial)Competitor X (Hypothetical)Competitor Y (Hypothetical)
HPLC-UV Purity 99.65% 97.80%98.50%
Major Impurity Type MinimalUnreacted IntermediateOver-brominated/Isomeric
GC-MS Volatiles Trace BromoethaneBromoethane, TolueneDichloromethane, Acetonitrile
¹H NMR & FTIR Identity Confirmed, High PurityConfirmed, Intermediate ImpurityConfirmed, Structural Impurity

Based on this multi-technique evaluation, Sample A demonstrates superior purity, characterized by a high main component percentage and negligible levels of process-related or volatile impurities. This level of purity is highly recommended for sensitive downstream applications, such as late-stage API synthesis, where the presence of reactive impurities could compromise yield, purity, and safety of the final product.

Competitor X would be a higher-risk choice due to the significant level of unreacted starting material. This could necessitate an additional purification step before use, adding time and cost to a research or development timeline.

Competitor Y presents a different challenge. The presence of over-brominated or isomeric impurities can be particularly problematic, as their similar physicochemical properties can make them difficult to remove from the desired product. These impurities could carry through subsequent synthetic steps and complicate the purification and analysis of the final API.

As Senior Application Scientists, we assert that the initial investment in a high-purity intermediate like Sample A is a critical step in mitigating risk, ensuring reproducibility, and accelerating the drug development pipeline. The data presented herein provides a robust framework for researchers to assess the quality of their own materials and to understand the profound impact that purity has on their scientific endeavors.

References

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • QbD Group. (2023). Analytical method validation: are your analytical methods suitable for intended use?[Link]

  • Advent Chembio. Pharmaceutical Impurities & Their Effects. [Link]

  • Coherent Market Insights. (2025). Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Taber, D. F., et al. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
  • Chemistry Steps. Benzylic Bromination. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • S.G.R.L. Effects of Impurities in Pharmaceuticals. [Link]

  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

Sources

Comparative

Introduction: The Imperative of Isomeric Purity in Pharmaceutical Intermediates

An Expert's Guide to Isomeric Purity Analysis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile In the synthesis of complex active pharmaceutical ingredients (APIs), the structural integrity of chemical intermediates is paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Isomeric Purity Analysis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

In the synthesis of complex active pharmaceutical ingredients (APIs), the structural integrity of chemical intermediates is paramount. 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a highly substituted aromatic building block whose precise substitution pattern is critical for subsequent reaction steps and the final biological activity of the target molecule. During its synthesis, which often involves sequential bromination and O-alkylation of a phenolic precursor, there is a significant risk of forming positional isomers.[1]

The most probable and challenging isomeric impurity is 3-Bromo-5-ethoxy-4-methoxybenzonitrile . In this isomer, the positions of the ethoxy and methoxy groups are swapped. While possessing the same molecular weight and elemental composition, this subtle structural difference can lead to the formation of an incorrect final API, potentially altering its efficacy, safety profile, and creating regulatory hurdles.

This guide provides a comparative analysis of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust assessment of the isomeric purity of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. We will delve into the causality behind method selection, provide self-validating experimental protocols, and present comparative data to guide researchers in choosing the optimal strategy for their specific needs, from routine quality control to definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quality Control

Expertise & Rationale: HPLC, particularly in its reverse-phase mode, is the cornerstone of pharmaceutical purity analysis. Its separation mechanism is predicated on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. The positional difference between the ethoxy and methoxy groups in our target isomers, while subtle, imparts a small but distinct difference in molecular polarity. This polarity difference is the key to achieving chromatographic separation. A C18 (octadecylsilane) column is selected for its proven versatility and strong hydrophobic retention, which is necessary to resolve compounds with minor structural variations.

Workflow for HPLC Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample (1 mg/mL) B Dissolve in Diluent (50:50 ACN:H₂O) A->B C Vortex & Sonicate to Dissolve B->C D System Suitability Test (SST) Inject Standard Mixture C->D Filtered Sample E Inject Sample D->E F Data Acquisition (UV @ 220 nm) E->F G Integrate Chromatograms F->G H Verify SST Criteria (Resolution, Tailing) G->H I Calculate % Purity (Area Normalization) H->I

Caption: HPLC workflow for isomeric purity determination.

Detailed Experimental Protocol: HPLC-UV

Objective: To separate and quantify 3-Bromo-5-ethoxy-4-methoxybenzonitrile from the main component, 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

ParameterCondition
Instrument HPLC system with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size[2]
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-20 min: 50% B to 70% B; 20-25 min: 70% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 220 nm[3]
Diluent Acetonitrile:Water (50:50 v/v)
Sample Conc. ~1.0 mg/mL

Self-Validating System Suitability Test (SST): Before sample analysis, inject a solution containing approximately 0.5 mg/mL of each isomer. The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines.[4][5][6]

  • Resolution (Rs): The resolution between the two isomeric peaks must be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for the main component peak should be ≤ 1.5.

  • Reproducibility: Relative Standard Deviation (RSD) of peak areas from five replicate injections should be ≤ 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

Expertise & Rationale: GC offers an alternative separation mechanism based on analyte volatility and interaction with the stationary phase. While the two isomers have nearly identical boiling points, a high-resolution capillary column (e.g., a 5% phenyl polysiloxane) can effectively resolve them. The primary advantage of GC is its direct compatibility with Mass Spectrometry (MS). The MS detector serves as a powerful confirmation tool. While both isomers will yield the same molecular ion (m/z 255/257, corresponding to the bromine isotopes), their fragmentation patterns under electron impact (EI) ionization may exhibit subtle, reproducible differences that can aid in identification. This technique is particularly valuable for detecting any other volatile impurities that may not be observed by HPLC.[7]

Workflow for GC-MS Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample (~1 mg/mL) B Dissolve in Ethyl Acetate A->B C Inject Sample (Split Mode) B->C Filtered Sample D Temperature Programmed Separation C->D E MS Data Acquisition (Scan Mode) D->E F Extract Ion Chromatograms E->F H Confirm Identity via Mass Spectrum E->H G Integrate Peaks F->G I Calculate % Purity G->I H->I

Caption: GC-MS workflow for isomeric purity determination.

Detailed Experimental Protocol: GC-MS

Objective: To separate the isomers and confirm their identity via mass spectrometry.

ParameterCondition
Instrument GC system with a Mass Spectrometric Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow @ 1.2 mL/min
Injector Temp. 280°C
Injection 1 µL, Split ratio 50:1
Oven Program Start at 150°C, hold 1 min, ramp at 10°C/min to 280°C, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI), 70 eV
Scan Range 50 - 350 amu
Solvent Ethyl Acetate

Self-Validating System Check:

  • Peak Shape: The chromatographic peak for the main component should be symmetrical.

  • Mass Spectral Confirmation: The acquired mass spectrum for the main peak must show the characteristic isotopic pattern for a single bromine atom (m/z 255/257) and match the reference spectrum.

  • Sensitivity: A signal-to-noise ratio (S/N) of ≥ 10 should be achieved for a 0.05% standard of the isomeric impurity.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

Expertise & Rationale: While chromatography separates, spectroscopy identifies. ¹H NMR is the most definitive method for unambiguous structural confirmation of isomers.[8][9] The principle lies in the fact that each proton in a molecule resides in a unique electronic environment, causing it to resonate at a specific frequency (chemical shift). The positions of the substituents on the aromatic ring directly influence the magnetic environment of the two aromatic protons.

  • In 3-Bromo-4-ethoxy-5-methoxybenzonitrile: The two aromatic protons are at positions 2 and 6. The proton at C6 is flanked by the methoxy and cyano groups, while the proton at C2 is adjacent to the bromine.

  • In 3-Bromo-5-ethoxy-4-methoxybenzonitrile: The proton at C6 is now flanked by the ethoxy and cyano groups.

This difference in neighboring groups will result in distinct and predictable chemical shifts for the aromatic protons in each isomer, providing a definitive fingerprint for identification. Furthermore, the signals for the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups themselves will have slightly different chemical shifts.

Logical Diagram: Differentiating Isomers by ¹H NMR

cluster_isomer1 3-Bromo-4-ethoxy-5-methoxybenzonitrile cluster_isomer2 3-Bromo-5-ethoxy-4-methoxybenzonitrile I1_H2 Aromatic H-2 (Adjacent to Br) Result1 Unique Set of Chemical Shifts (δ₁) I1_H2->Result1 Unique electronic environments I1_H6 Aromatic H-6 (Adjacent to -OCH₃) I1_H6->Result1 Unique electronic environments I1_OCH3 -OCH₃ Signal I1_OCH3->Result1 Unique electronic environments I1_OCH2CH3 -OCH₂CH₃ Signal I1_OCH2CH3->Result1 Unique electronic environments I2_H2 Aromatic H-2 (Adjacent to Br) Result2 Different, Unique Set of Chemical Shifts (δ₂) I2_H2->Result2 Different electronic environments I2_H6 Aromatic H-6 (Adjacent to -OCH₂CH₃) I2_H6->Result2 Different electronic environments I2_OCH3 -OCH₃ Signal I2_OCH3->Result2 Different electronic environments I2_OCH2CH3 -OCH₂CH₃ Signal I2_OCH2CH3->Result2 Different electronic environments

Caption: How distinct proton environments in each isomer lead to unique NMR spectra.

Detailed Experimental Protocol: ¹H NMR

Objective: To unambiguously identify the isomeric structure and quantify the level of isomeric impurity if a pure standard is available (qNMR).

ParameterCondition
Instrument ≥400 MHz NMR Spectrometer
Solvent Chloroform-d (CDCl₃) or DMSO-d₆
Sample Conc. ~10-20 mg in 0.7 mL of solvent
Reference Tetramethylsilane (TMS) at 0.00 ppm
Acquisition Pulse Program: Standard 1D proton (zg30)Number of Scans: 16-64 (for S/N)Relaxation Delay (d1): 5 seconds (for quantitative analysis)

Self-Validating Data Acquisition:

  • Solvent Peak: Confirm the residual solvent peak is at its correct chemical shift (e.g., ~7.26 ppm for CDCl₃).

  • Line Shape: Ensure peaks are sharp and well-resolved (good shimming).

  • Integration: For quantitative analysis, ensure the integral of a well-resolved signal from the impurity is compared to the integral of a signal from the main component. The accuracy of this depends on having a fully relaxed spectrum.

Comparative Performance Analysis

The choice of analytical technique is a function of the specific requirements of the analysis, balancing the need for speed, sensitivity, and structural confirmation.

FeatureHPLC-UVGC-MS¹H NMR Spectroscopy
Primary Application Routine QC, Purity TestingOrthogonal Purity Check, Volatile ImpuritiesStructural Confirmation, Reference Standard Characterization
Specificity Good to Excellent (with method development)Excellent (separation + mass confirmation)Absolute (definitive structural information)
Sensitivity (LOQ) ~0.05%~0.05%~0.1 - 0.5% (structure dependent)
Sample Throughput High (20-30 min/sample)Medium (30-40 min/sample)Low (10-20 min/sample, plus setup)
Ease of Use ModerateModerate to HighHigh (requires specialist operator)
Quantitation Excellent (with standards)Good (can be affected by ionization efficiency)Excellent (qNMR with proper parameters)

Conclusion and Recommendations

For the critical task of assessing the isomeric purity of 3-Bromo-4-ethoxy-5-methoxybenzonitrile, a multi-faceted approach is recommended:

  • For Routine Quality Control: HPLC-UV is the undisputed method of choice. It offers the best combination of resolution, robustness, high throughput, and quantitative accuracy required for batch release testing in a production environment.

  • For Method Validation and Orthogonal Confirmation: GC-MS serves as an excellent secondary technique. It provides an orthogonal separation mechanism and the added confidence of mass confirmation, ensuring that no significant volatile impurities are being missed by the primary HPLC method.

  • For Absolute Structural Proof and Reference Standard Certification: ¹H NMR is indispensable. It is the only technique among the three that provides unambiguous proof of the molecular structure, definitively distinguishing between the target compound and its positional isomers. It is the gold standard for characterizing primary reference materials against which routine HPLC and GC methods will be validated.

By strategically employing these complementary techniques, researchers and drug development professionals can build a comprehensive and scientifically sound analytical package, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Supplementary Information. Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). [Link]

  • University of Wisconsin-Madison. Spectroscopy Methods of structure determination. [Link]

  • MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • PubMed. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry. [Link]

  • PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link]

  • ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. [Link]

  • Chromatography Forum. separation of positional isomers. [Link]

  • ResearchGate. (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]

  • ResearchGate. Chemical structure of benzonitrile derivatives investigated. [Link]

  • Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

Introduction: Beyond Synthesis, A Commitment to Safety In the fast-paced environment of pharmaceutical and chemical research, our focus is often directed toward discovery and synthesis. However, the lifecycle of a chemic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced environment of pharmaceutical and chemical research, our focus is often directed toward discovery and synthesis. However, the lifecycle of a chemical does not end with its use in an experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. 3-Bromo-4-ethoxy-5-methoxybenzonitrile (CAS No. 495396-35-5), a substituted benzonitrile, is a valuable intermediate in organic synthesis.[1][2] Its molecular structure, containing a bromine atom, places it in the category of halogenated organic compounds, which necessitates specific, stringent disposal protocols.[3]

This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Bromo-4-ethoxy-5-methoxybenzonitrile. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent chemical incompatibility incidents, and maintain compliance with environmental regulations.

Hazard Identification: Understanding the "Why" Behind the Procedure

The primary hazards are summarized below:

Hazard ClassificationGHS Hazard CodeDescriptionCausality and Implication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[4]This mandates the use of comprehensive Personal Protective Equipment (PPE) during handling and disposal to prevent accidental exposure. Contaminated materials become hazardous waste.
Skin IrritationH315Causes skin irritation.[4]Prolonged contact can cause inflammation and dermatitis. All PPE that comes into contact with the compound must be disposed of as contaminated waste.
Serious Eye IrritationH319Causes serious eye irritation.[4]Direct contact can cause significant eye damage. This underscores the critical importance of sealed safety goggles or a face shield.
Respiratory IrritationH335May cause respiratory irritation.[4]The compound, likely a solid powder, can become airborne.[1] All handling and weighing must be done in a certified chemical fume hood to prevent inhalation.

These hazards necessitate a disposal plan that minimizes direct contact, prevents the generation of dusts or aerosols, and ensures the complete containment of the waste material from generation to final destruction.

Immediate Safety & Spill Management

Before waste disposal, every researcher must be prepared for accidental release. A spill is an uncontrolled release that requires immediate and correct action to prevent exposure and environmental contamination.

Essential Spill Kit Components:

  • Chemical-resistant gloves (Nitrile is suitable for splash protection, but should be changed immediately upon contamination).[5]

  • Safety goggles and/or face shield.

  • Lab coat.

  • Absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • A sealed, labeled container for spill debris.

  • Bags for contaminated PPE.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Control Vapors/Dusts: Ensure the chemical fume hood is operational to contain any airborne powder.

  • Absorb and Contain: Gently cover the spill with an inert absorbent material. Do not sweep the dry powder, as this will create dust.

  • Collect Waste: Carefully scoop the mixture into a designated, chemically compatible waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated PPE, absorbent, and cleaning materials must be placed in a sealed bag or container and disposed of as halogenated organic waste.[6]

Step-by-Step Disposal Protocol

The guiding principle for disposing of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is waste segregation . As a brominated organic molecule, it MUST be classified and disposed of as Halogenated Organic Waste .[3] Mixing it with non-halogenated waste can lead to dangerous reactions and complicates the final disposal process, which is typically high-temperature incineration at a specialized facility.[7]

Step 1: Decontamination of Empty Containers

Trace amounts of the compound will remain in the "empty" original container. These containers cannot be disposed of in regular trash.

  • Procedure: Rinse the container three times with a suitable laboratory solvent (e.g., acetone, methanol, or ethanol).

  • Causality: This triple rinse ensures that the container is decontaminated to a level where it no longer poses a significant chemical hazard.

  • Disposal of Rinsate: The solvent rinsate now contains the chemical and must be collected and added to the liquid halogenated organic waste stream. Do not pour it down the drain.

  • Disposal of Container: After rinsing, deface the label on the container and dispose of it according to your institution's guidelines for clean lab glass or plastic.

Step 2: Segregation of Solid and Liquid Waste

All waste streams containing this compound must be kept separate from other waste types.

  • Solid Waste: This includes any unreacted compound, contaminated spill cleanup materials, and contaminated weighing papers or spatulas. Place these items directly into a designated solid waste container labeled "Halogenated Organic Waste."

  • Liquid Waste: This includes the solvent rinsate from Step 1 and any solutions containing the compound from experimental workups. This waste must be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."

  • Contaminated PPE: Disposable nitrile gloves, lab coats, or other items with visible contamination must be collected in a separate, sealed bag and disposed of as solid hazardous waste.[8] Do not place contaminated PPE in general laboratory trash.

Step 3: Waste Container Selection and Labeling

Proper containment and communication are critical.

  • Container Type: Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass carboys, with secure, leak-proof lids.[6]

  • Labeling: The label is a vital safety communication tool. It must be filled out completely and accurately at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-Bromo-4-ethoxy-5-methoxybenzonitrile" and any other components in the waste stream.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).

    • The accumulation start date.

Step 4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) before being collected by EHS.[6]

  • Location: The SAA should be in a secondary containment tray to capture any potential leaks.

  • Container Management: Keep the waste container closed at all times except when adding waste.

  • Volume Limits: Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.[6]

Step 5: Final Disposal
  • Arranging Pickup: Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (e.g., 6-12 months), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

  • Method of Destruction: Halogenated organic wastes are sent to specialized facilities for destruction, typically via high-temperature incineration. This process is necessary to break the strong carbon-halogen bonds and prevent the release of toxic compounds into the environment.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

G Disposal Workflow for 3-Bromo-4-ethoxy-5-methoxybenzonitrile start Waste Generation (Solid, Liquid, PPE, Container) is_container Is it the original container? start->is_container rinse Triple rinse with appropriate solvent. is_container->rinse Yes is_ppe Is it contaminated PPE? is_container->is_ppe No collect_rinsate Collect rinsate in Halogenated Liquid Waste. rinse->collect_rinsate dispose_container Dispose of clean container per institutional policy. rinse->dispose_container label_store Label container correctly. Store in Satellite Accumulation Area with secondary containment. collect_rinsate->label_store dispose_ppe Place in sealed bag/container for Halogenated Solid Waste. is_ppe->dispose_ppe Yes is_liquid Is it liquid waste? is_ppe->is_liquid No dispose_ppe->label_store collect_liquid Collect in designated Halogenated Liquid Waste container. is_liquid->collect_liquid Yes collect_solid Collect in designated Halogenated Solid Waste container. is_liquid->collect_solid No (Solid Waste) collect_liquid->label_store collect_solid->label_store ehs_pickup Arrange for pickup by EHS or licensed hazardous waste vendor. label_store->ehs_pickup

Caption: Decision workflow for segregating and disposing of waste.

Conclusion

The proper disposal of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a non-negotiable aspect of responsible chemical research. By understanding the hazards inherent in its structure, implementing rigorous segregation protocols, and adhering to institutional and federal guidelines, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental health. Always consult your institution's specific waste management plan and when in doubt, contact your Environmental Health and Safety department for guidance.

References

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. [Online] Available at: [Link]

  • Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Journal of Organic Chemistry, 72(15), 5867-5869. [Online] Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Online] Available at: [Link]

  • University of California, Riverside. (n.d.). Hazardous Waste Segregation. [Online] Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzonitrile. National Center for Biotechnology Information. [Online] Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzonitrile. National Center for Biotechnology Information. [Online] Available at: [Link]

  • CP Lab Safety. (n.d.). 3-Bromo-4-methoxybenzonitrile, 5g, Each. [Online] Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. [Online] Available at: [Link]

  • Armour, M. A. (2016). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. National Center for Biotechnology Information. [Online] Available at: [Link]

  • ResearchGate. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. [Online] Available at: [Link]

  • Kumar, L., Mahajan, T., & Agarwal, D. D. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research, 51(36), 11593–11597.
  • Polycarbin. (2025). Are Nitrile Gloves Recyclable?. [Online] Available at: [Link]

  • Semantic Scholar. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Online] Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. National Center for Biotechnology Information. [Online] Available at: [Link]

  • ResearchGate. (2014). Bromination of Deactivated Aromatic Compounds. [Online] Available at: [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Online] Available at: [Link]

  • UGA Green Labs. (n.d.). Nitrile Gloves. [Online] Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-methylbenzonitrile. National Center for Biotechnology Information. [Online] Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Bromo-4-ethoxy-5-methoxybenzonitrile

As a novel compound in the landscape of pharmaceutical research and development, 3-Bromo-4-ethoxy-5-methoxybenzonitrile presents both unique opportunities for discovery and significant safety considerations. This guide,...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in the landscape of pharmaceutical research and development, 3-Bromo-4-ethoxy-5-methoxybenzonitrile presents both unique opportunities for discovery and significant safety considerations. This guide, intended for laboratory professionals, provides a detailed framework for its safe handling, grounded in established safety protocols for related chemical families. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, the following procedures are synthesized from data on structurally analogous compounds, such as halogenated aromatic nitriles, and are designed to provide a robust margin of safety.

Understanding the Hazard Landscape

The primary operational principle when handling 3-Bromo-4-ethoxy-5-methoxybenzonitrile is the precautionary principle. Given its structure—a halogenated aromatic nitrile—we must anticipate a hazard profile that includes acute toxicity, skin and eye irritation, and potential respiratory effects. Data from similar compounds, such as 3-Bromo-4-methoxybenzonitrile, indicate classifications of Acute Toxicity Category 4 (oral, dermal, and inhalation), Skin Irritation Category 2, and Serious Eye Irritation Category 2.[1][2] Therefore, all handling procedures must be designed to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.

Anticipated Hazard Classifications:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Note: This table is based on data for the closely related compound 3-Bromo-4-methoxybenzonitrile and should be considered a conservative estimate of the potential hazards.[1][2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The selection of each component is critical and should be based on the specific tasks being performed.

  • Hand Protection: Due to the presence of both an aromatic ring and a halogen, standard disposable nitrile gloves may not provide sufficient protection for prolonged contact. For incidental contact, such as weighing and preparing solutions, a double layer of nitrile gloves is recommended. For tasks with a higher risk of splashing or extended handling, heavier-duty nitrile or neoprene gloves should be worn.[3][4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: All handling of solid 3-Bromo-4-ethoxy-5-methoxybenzonitrile that could generate dust, and all work with its solutions, must be conducted within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a properly fitted respirator may be required.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensuring safety at every stage of handling. The following step-by-step guide provides a framework for the entire lifecycle of the compound within the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be clearly labeled with the compound's name and primary hazard warnings.

2. Weighing and Solution Preparation:

  • All weighing of the solid compound must be performed in a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.

  • Use anti-static weigh boats or paper to minimize dispersal of the powder.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • All experiments involving 3-Bromo-4-ethoxy-5-methoxybenzonitrile must be conducted in a chemical fume hood.

  • Keep the sash at the lowest practical height.

  • Use secondary containment, such as a tray, to contain any potential spills.

4. Decontamination:

  • All glassware and equipment that have come into contact with the compound should be decontaminated. A preliminary rinse with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, followed by a thorough wash with soap and water, is recommended. The solvent rinse should be collected as hazardous waste.

Visualizing the Workflow

The following diagram illustrates the key stages and decision points in the safe handling of 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_disposal Waste Management Receiving Receiving & Storage Weighing Weighing (in Fume Hood) Receiving->Weighing Inspect & Transport SolutionPrep Solution Preparation (in Fume Hood) Weighing->SolutionPrep Transfer Solid Experiment Experimental Use (in Fume Hood) SolutionPrep->Experiment Use in Reaction SolidWaste Solid Waste Collection Experiment->SolidWaste Contaminated PPE, Weigh Boats LiquidWaste Liquid Waste Collection (Halogenated Organics) Experiment->LiquidWaste Unused Solutions, Solvent Rinses Decontamination Equipment Decontamination Experiment->Decontamination Post-Experiment WasteDisposal Hazardous Waste Disposal SolidWaste->WasteDisposal LiquidWaste->WasteDisposal Decontamination->LiquidWaste Solvent Rinses caption Safe Handling Workflow

Caption: A flowchart outlining the safe handling workflow for 3-Bromo-4-ethoxy-5-methoxybenzonitrile.

Disposal Plan: A Critical Final Step

Proper waste management is crucial to protect both personnel and the environment. As a halogenated organic compound, 3-Bromo-4-ethoxy-5-methoxybenzonitrile requires specific disposal procedures.[5][6][7]

  • Solid Waste: All solid waste contaminated with the compound, including gloves, weigh paper, and bench paper, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses from decontamination, must be collected in a clearly labeled "Halogenated Organic Waste" container.[5][6][7] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[8]

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-Bromo-4-ethoxy-5-methoxybenzonitrile, unlocking its potential while ensuring a secure laboratory environment.

References

  • PubChem. 3-Bromo-4-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • OSU Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. [Link]

  • UNC Environmental Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • CALTECH Environment Health & Safety. Glove Selection QUICK GUIDE. [Link]

  • University of South Alabama. Glove Selection Guide. [Link]

  • Unknown. Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • Auckland Microfab. Cleanroom Waste Disposal Protocol. [Link]

  • Unknown. Halogenated Waste. [Link]

Sources

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